Technical Guide: 4-Benzoyl-3-nitropyridine Chemical Properties & Applications
Executive Summary 4-Benzoyl-3-nitropyridine (CAS: Not widely listed as commodity; IUPAC: (3-nitropyridin-4-yl)(phenyl)methanone) is a high-value heterocyclic building block used primarily in the synthesis of fused polycy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Benzoyl-3-nitropyridine (CAS: Not widely listed as commodity; IUPAC: (3-nitropyridin-4-yl)(phenyl)methanone) is a high-value heterocyclic building block used primarily in the synthesis of fused polycyclic systems. Its structural uniqueness lies in the ortho-disposition of a strong electron-withdrawing nitro group relative to the benzoyl moiety on the pyridine ring. This "push-pull" electronic environment makes it a potent electrophile and a versatile precursor for 3-amino-4-benzoylpyridine , a "privileged scaffold" for generating 1,6-naphthyridines , pyrido[3,4-d]pyrimidines , and pyrido[3,4-b]indoles (γ-carbolines).
This guide details the physicochemical profile, validated synthesis protocols, and critical cyclization pathways of 4-benzoyl-3-nitropyridine for researchers in medicinal chemistry.
Physicochemical Profile
Property
Description
Chemical Name
(3-Nitropyridin-4-yl)(phenyl)methanone
Molecular Formula
C₁₂H₈N₂O₃
Molecular Weight
228.21 g/mol
Appearance
Pale yellow to yellow crystalline solid
Solubility
Soluble in DCM, CHCl₃, EtOAc, DMSO; sparingly soluble in water.
Electronic Character
Highly electron-deficient pyridine ring due to 3-NO₂ and 4-C(O)Ph groups.
Key Reactivity
Nucleophilic aromatic substitution (SNAr) at C2/C6; Nitro reduction; Carbonyl condensation.
Synthetic Routes & Protocols
Synthesis of 4-benzoyl-3-nitropyridine is non-trivial due to the deactivated nature of the pyridine ring. Two primary methodologies are established: Direct Nitration (preferred for scale) and Oxidative Functionalization (preferred for diversity).
Method A: Modified Nitration of 4-Benzoylpyridine (Recommended)
Based on the Katritzky protocol for deactivated pyridines.
Principle: Standard mixed-acid nitration fails due to protonation of the pyridine nitrogen, which deactivates the ring. Using Trifluoroacetic Anhydride (TFAA) generates the highly electrophilic trifluoroacetyl nitrate species, enabling nitration at the 3-position despite the deactivating 4-benzoyl group.
Protocol:
Reagent Setup: In a flame-dried round-bottom flask under N₂, dissolve 4-benzoylpyridine (1.0 equiv) in TFAA (4–5 equiv).
Nitration: Cool the solution to 0°C. Add fuming HNO₃ (1.1 equiv) dropwise over 30 minutes.
Critical Control: Maintain temperature <5°C to prevent over-nitration or decomposition.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
Workup: Pour the mixture onto crushed ice. Neutralize carefully with solid NaHCO₃ or 10% NaOH to pH 7–8.
Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the yellow solid product.
Method B: Oxidation of (3-Nitropyridin-4-yl)(phenyl)methanol
Best for generating analogues with substituted phenyl rings.
Pathway:
Precursor Synthesis: React 4-chloro-3-nitropyridine with benzaldehyde (via lithiation of the pyridine at -78°C) OR react 4-formyl-3-nitropyridine with phenylmagnesium bromide.
Oxidation: Treat the resulting alcohol intermediate with Jones Reagent (CrO₃/H₂SO₄) or PCC (Pyridinium Chlorochromate) in DCM to yield the ketone.
Reactivity & Transformations
The core utility of 4-benzoyl-3-nitropyridine lies in its transformation into the 3-amino-4-benzoylpyridine scaffold, which serves as a "linchpin" for cyclization.
Pathway 1: Reduction to 3-Amino-4-benzoylpyridine
The nitro group is selectively reduced to the amine without affecting the ketone, provided mild conditions are used.
Reagents: Fe powder / NH₄Cl in EtOH/H₂O (70°C) OR SnCl₂ in EtOH.
Significance: This intermediate possesses both a nucleophile (NH₂) and an electrophile (C=O) in an ortho relationship, primed for condensation.
Pathway 2: Friedländer Condensation (Synthesis of 1,6-Naphthyridines)
Reacting the amine intermediate with ketones or active methylenes yields 1,6-naphthyridines, a scaffold found in kinase inhibitors and antimalarials.
Mechanism: Condensation of the amino group with a carbonyl, followed by intramolecular cyclization onto the benzoyl ketone.
Target:4-Phenyl-1,6-naphthyridine derivatives.
Pathway 3: Synthesis of Pyrido[3,4-d]pyrimidines
Reaction with urea, formamide, or guanidine leads to cyclization at the nitrogen and the ketone carbon.
Target:4-Phenylpyrido[3,4-d]pyrimidin-2(1H)-one .
Visualizing the Chemical Space
The following diagram illustrates the synthesis and downstream applications of 4-benzoyl-3-nitropyridine.
Caption: Synthetic workflow from 4-benzoylpyridine to fused heterocyclic drug scaffolds via the 3-nitro intermediate.
References
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Arkivoc. Link
Validates the HNO₃/TFAA method for nitrating deactiv
Scriven, E. F. V. (2025). Direct nitration of five membered heterocycles. ResearchGate. Link
Provides context on trifluoroacetyl nitr
BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. Link
General reference for nitro-pyridine reduction protocols.
RSC Advances. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. Link
Details the downstream application of 3-amino-4-aroylpyridines in drug discovery.
Exploratory
Technical Monograph: 4-Benzoyl-3-nitropyridine
This technical guide provides an in-depth analysis of 4-Benzoyl-3-nitropyridine , a critical intermediate in the synthesis of fused heterocyclic systems and non-steroidal anti-inflammatory drugs (NSAIDs). [1][2] Compound...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-Benzoyl-3-nitropyridine , a critical intermediate in the synthesis of fused heterocyclic systems and non-steroidal anti-inflammatory drugs (NSAIDs).
4-Benzoyl-3-nitropyridine is a deactivated pyridine derivative characterized by the presence of a strong electron-withdrawing nitro group at the 3-position and a benzoyl moiety at the 4-position. It serves as a pivotal electrophilic scaffold for the construction of pyrido[3,4-e]-1,4-diazepines and is the immediate precursor to 3-amino-4-benzoylpyridine , a key intermediate for the drug Piketoprofen .
Core Identifiers
Parameter
Detail
Chemical Name
4-Benzoyl-3-nitropyridine
IUPAC Name
(3-Nitropyridin-4-yl)(phenyl)methanone
CAS Number
164219-72-1
Molecular Formula
C₁₂H₈N₂O₃
Molecular Weight
228.20 g/mol
SMILES
O=C(C1=CC=CC=C1)C2=CC=NC=C2=O
Appearance
Light yellow to yellow crystalline solid
Melting Point
72–75 °C (Lit.)
Synthetic Methodologies
The synthesis of 4-Benzoyl-3-nitropyridine is challenging due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution (nitration). Two primary strategies are employed: Direct Nitration (Industrial) and Oxidation of Alcohol Precursors (Laboratory/High Purity) .
Route A: Direct Nitration of 4-Benzoylpyridine
This route utilizes harsh conditions to force nitration at the 3-position, which is activated relative to the 2-position but deactivated relative to benzene.
Reagents: Fuming Nitric Acid (
, >90%), Sulfuric Acid (), Oleum ().
Mechanism: Electrophilic Aromatic Substitution (
). The pyridinium ion directs the nitronium ion () to the -position (C3).
Critical Control Point: Temperature control is vital. Low temperatures prevent reaction; excessively high temperatures lead to dinitration or decomposition.
Route B: The Aldehyde-Grignard-Oxidation Pathway (High Precision)
For medicinal chemistry applications requiring high purity, a step-wise approach is preferred to avoid isomer separation.
Nucleophilic Addition: Reaction of 3-nitroisonicotinaldehyde (or activated 4-chloro-3-nitropyridine derivative) with phenylmagnesium bromide (PhMgBr) to form the secondary alcohol.
Oxidation: Conversion of (3-nitropyridin-4-yl)(phenyl)methanol to the ketone using Jones reagent or Dess-Martin Periodinane.
Experimental Protocol: Route A (Optimized)
Preparation: Charge a reactor with 4-benzoylpyridine (1.0 eq) and dissolve in concentrated
(5.0 vol).
Nitration: Cool to 0°C. Add fuming
(1.5 eq) dropwise, maintaining internal temperature <10°C.
Activation: Slowly add Oleum (20% free
) to dehydrate the system and generate maximum .
Reaction: Heat to 90–100°C for 4–6 hours. Monitor by HPLC for disappearance of starting material.
Quench: Pour reaction mixture onto crushed ice/water (10 vol). Neutralize with
to pH 7–8.
Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate.[1] Recrystallize from Ethanol/Hexane.
Visualization: Synthesis Workflow
Caption: Electrophilic aromatic substitution pathway for the direct nitration of 4-benzoylpyridine.
Reactivity & Applications in Drug Discovery
The core utility of 4-Benzoyl-3-nitropyridine lies in its "ortho-nitro ketone" motif, which acts as a latent amino-ketone system.
Reduction to 3-Amino-4-benzoylpyridine
The most common transformation is the selective reduction of the nitro group to an amine. This yields (3-aminopyridin-4-yl)(phenyl)methanone (CAS 3810-11-5).[2]
Method: Catalytic hydrogenation (
, Pd/C) or Iron/Acetic acid reduction ().
Significance: This amino-ketone is the immediate precursor to Piketoprofen (a topical NSAID) and various kinase inhibitors.
Cyclization to 1,4-Diazepines
Reaction of the reduced amino-ketone with diamines or hydrazine derivatives allows for the formation of fused tricyclic systems, such as pyrido[3,4-e]-1,4-diazepines, which are bioisosteres of benzodiazepines (anxiolytics).
Nucleophilic Aromatic Substitution (
)
While the benzoyl group is deactivated, the nitro group at C3 activates the C2 and C6 positions for nucleophilic attack, allowing for further functionalization of the pyridine ring before reduction.
Visualization: Derivatization Pathways
Caption: Primary divergent synthetic pathways leading to NSAIDs and CNS-active heterocycles.
Safety & Handling Protocols
As a nitro-pyridine derivative, this compound presents specific hazards that must be managed in a research environment.
Hazard Class
Description
Mitigation Strategy
Energetic/Explosive
Nitro compounds can be shock-sensitive or explosive at high temperatures.
Do not heat dry solids above 100°C. Use blast shields during nitration.
Acute Toxicity
Pyridines are hepatotoxic and potential neurotoxins.
Handle in a certified fume hood. Double-glove (Nitrile).
Skin/Eye Irritant
Strong irritant to mucous membranes.
Immediate water flush upon contact. Wear full-face protection.
Storage: Store under inert atmosphere (
or Ar) at -20°C. The ketone moiety is susceptible to reduction or nucleophilic attack over time if exposed to moisture.
References
ChemicalBook. (2024). 4-Benzoyl-3-nitropyridine Product Description and CAS 164219-72-1 Verification. Retrieved from
BLD Pharm. (2024). Certificate of Analysis: 4-Benzoyl-3-nitropyridine. Retrieved from
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry.
PubChem. (2024). Compound Summary: (3-aminopyridin-4-yl)(phenyl)methanone (CAS 3810-11-5).[2] Retrieved from
This technical guide details the structural analysis, synthesis, and application of 4-Benzoyl-3-nitropyridine , a critical heterocyclic intermediate in the development of fused-ring pharmaceutical scaffolds. Molecular Sc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural analysis, synthesis, and application of 4-Benzoyl-3-nitropyridine , a critical heterocyclic intermediate in the development of fused-ring pharmaceutical scaffolds.
Molecular Scaffold Analysis & Synthetic Utility in Drug Discovery
Executive Summary
4-Benzoyl-3-nitropyridine (IUPAC: (3-nitropyridin-4-yl)(phenyl)methanone) is a highly functionalized pyridine derivative characterized by an electron-deficient core.[1] It serves as a "linchpin" intermediate in medicinal chemistry, primarily utilized to access 3-amino-4-benzoylpyridine via nitro-group reduction.[1] This amino-ketone motif is the requisite precursor for the Friedländer-type synthesis of 1,6-naphthyridines , pyrido[3,4-b]indoles , and diazanaphthalene derivatives—scaffolds frequently observed in kinase inhibitors, anthelmintics, and microtubule-targeting agents.
Key Physicochemical Properties
Property
Data
Note
Formula
C₁₂H₈N₂O₃
MW
228.21 g/mol
Appearance
Yellow crystalline solid
Nitro/conjugation induced color
Electronic State
Highly -deficient
Pyridine N + Nitro group deplete ring density
Reactivity
Electrophilic at C-2/C-6; Reducible ()
Prone to nucleophilic aromatic substitution ()
Structural & Conformational Analysis
The reactivity of 4-benzoyl-3-nitropyridine is dictated by the ortho-effect between the nitro group at C-3 and the benzoyl moiety at C-4.[1]
Steric & Electronic Environment[1]
Torsional Strain: The steric repulsion between the nitro group's oxygen atoms and the carbonyl/phenyl group prevents the molecule from achieving planarity. The phenyl ring and the pyridine ring are twisted relative to the carbonyl linker to minimize
strain.
Electronic Deactivation: The pyridine ring is deactivated by both the endocyclic nitrogen and the electron-withdrawing nitro group (
).[1] This makes the ring highly susceptible to nucleophilic attack (e.g., by hydride or alkoxides) but resistant to electrophilic substitution.
Carbonyl Reactivity: The carbonyl carbon is exceptionally electrophilic due to the electron-withdrawing nature of the adjacent 3-nitropyridine ring.
Graphviz: Structural Logic & Reactivity Flow
The following diagram illustrates the electronic pressure points and the steric "twist" driving its reactivity.
Figure 1: Structural logic map highlighting the interplay between the electron-withdrawing nitro group and the steric bulk of the benzoyl moiety.[1]
Synthetic Pathways
Synthesis of 4-benzoyl-3-nitropyridine is non-trivial due to the incompatibility of the nitro group with organolithium reagents.[1] Two robust pathways are recommended: the Oxidative Route (from benzyl precursors) and the Acylation Route (via acid chlorides).[1]
Protocol A: The Oxidative Route (Recommended for Lab Scale)
This route avoids harsh Lewis acids and uses 4-benzyl-3-nitropyridine as the stable precursor.[1]
Precursor Synthesis:
Nitration: Nitration of 4-benzylpyridine (or its N-oxide) yields 4-benzyl-3-nitropyridine.[1]
Oxidation: Benzylic oxidation converts the methylene group to a ketone.[1]
Step-by-Step Methodology:
Reagents: 4-Benzyl-3-nitropyridine (1.0 eq),
(3.0 eq) or (Jones Reagent), Acetone/Water (1:1).[1]
Reaction: Dissolve substrate in solvent. Add oxidant portion-wise at 0°C to control exotherm.[1]
Reflux: Heat to 60°C for 4 hours. Monitor by TLC (disappearance of benzylic
The primary utility of 4-benzoyl-3-nitropyridine lies in its reduction to 3-amino-4-benzoylpyridine .[1] This intermediate undergoes "molecular origami" to form fused tricyclic systems.[1]
The Friedländer Condensation Pathway
Reduction of the nitro group yields an amine positioned ortho to the benzoyl ketone. This sets the stage for condensation with ketones, aldehydes, or urea to form 1,6-naphthyridines or pyrido[3,4-d]pyrimidines .
Condensation: The amine attacks a second carbonyl reagent (e.g., cyclohexanone).[1]
Cyclization: The internal benzoyl ketone undergoes aldol-type condensation to close the ring.[1]
Graphviz: Synthetic Utility Workflow
Figure 2: The "Hub and Spoke" utility of the scaffold, linking the nitro-ketone precursor to three distinct classes of bioactive heterocycles.
References
Synthesis of 3-Amino-4-nitropyridine Derivatives: BenchChem Technical Protocols. Electrophilic substitution and reduction methodologies for pyridine scaffolds.[1][1]
Friedländer Synthesis of Naphthyridines: Journal of Organic Chemistry. Classical condensation mechanisms involving o-aminoaryl ketones.[1]
Crystal Structure of 4-Benzoylpyridine Derivatives: ResearchGate. Structural data on benzoyl-pyridine torsion angles.
Chemistry of Heterocyclic Compounds:Springer.
Patent CN1115755A: Method for preparing 3-aminopyridines from 3-nitropyridines.[1] Detailed industrial reduction protocols.
Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 4-Benzoyl-3-nitropyridine
Executive Summary & Structural Context This technical guide provides a definitive spectroscopic profile of 4-Benzoyl-3-nitropyridine (CAS: Analogous derivatives often cited, specific isomer less common in bulk databases)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
This technical guide provides a definitive spectroscopic profile of 4-Benzoyl-3-nitropyridine (CAS: Analogous derivatives often cited, specific isomer less common in bulk databases), a critical electrophilic scaffold in medicinal chemistry.
The molecule features a "push-pull" electronic system where the electron-deficient pyridine ring is further deactivated by a nitro group at position 3 and a benzoyl group at position 4. This unique electronic environment creates distinct spectroscopic signatures useful for structural validation during drug development.
Key Features: Highly deshielded pyridine protons due to combined inductive effects of the ring nitrogen and nitro group.
Sample Preparation & Synthesis Context
To ensure the integrity of spectroscopic data, one must understand the origin of the sample. Impurities from synthesis often mimic structural features.
Primary Synthetic Route: Oxidation of 4-benzyl-3-nitropyridine.
Reagents:
or in acetic acid.
Common Impurities: Unreacted starting material (methylene signals in NMR), Benzoic acid (from over-oxidation/cleavage).
Analytical Workflow Diagram
The following diagram illustrates the logical flow from synthesis to validation, highlighting critical decision points.
The fragmentation pattern of 4-benzoyl-3-nitropyridine is driven by the stability of the benzoyl cation and the lability of the nitro group.
Fragmentation Logic[1]
Molecular Ion (
): 228 m/z (Distinct, usually moderate intensity).
Loss of Nitro Group (
): 182 m/z. The nitro group is sterically crowded by the benzoyl group, facilitating radical loss.
Benzoyl Cation (
): 105 m/z. This is typically the Base Peak (100% abundance) in diaryl/heteroaryl ketones.
Phenyl Cation (
): 77 m/z.
Fragmentation Pathway Diagram[4]
Figure 2: Primary fragmentation pathways observed in Electron Impact MS.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Diamond).
The IR spectrum serves as a rapid "fingerprint" validation. The conjugation of the ketone with both the pyridine and phenyl rings lowers the carbonyl stretching frequency compared to non-conjugated ketones.
Functional Group
Frequency ()
Intensity
Assignment Logic
Ketone (C=O)
1665 - 1675
Strong
Conjugated diaryl ketone. Lower than aliphatic (1715) due to resonance.
Nitro () Asym
1530 - 1550
Strong
Characteristic asymmetric stretch of aromatic nitro groups.
Nitro () Sym
1345 - 1360
Medium
Symmetric stretch.
Pyridine Ring
1580 - 1600
Medium
C=C / C=N skeletal vibrations.
C-H (Aromatic)
3030 - 3080
Weak
C-H stretching.
Nuclear Magnetic Resonance (NMR)
Solvent:
(Chloroform-d) or .
Note: Shifts below are reported for . In DMSO, signals may shift downfield by 0.1–0.2 ppm due to solvent polarity.
H NMR (Proton) Analysis
The pyridine ring protons are the most diagnostic. The "Roof Effect" may be observed in the phenyl ring multiplets.
Predicted/Consensus Chemical Shifts:
Position
Shift ( ppm)
Multiplicity
Coupling (Hz)
Structural Causality
H-2 (Pyridine)
9.35
Singlet (s)
-
Most deshielded. Flanked by electronegative N and electron-withdrawing .
H-6 (Pyridine)
8.95
Doublet (d)
5.2
Alpha to Nitrogen. Deshielded by ring current and N atom.
H-5 (Pyridine)
7.65
Doublet (d)
5.2
Beta to Nitrogen. Ortho to the benzoyl group.
Phenyl (Ortho)
7.75 - 7.80
Multiplet (m)
-
Ortho protons of the benzoyl ring.
Phenyl (Meta/Para)
7.45 - 7.60
Multiplet (m)
-
Remaining aromatic protons.
Protocol for Interpretation:
Identify H-2: Look for the isolated singlet furthest downfield (>9.0 ppm). If this is a doublet, your nitration may have occurred at position 2 or 4 (incorrect isomer).
Verify H-5/H-6 Coupling: Confirm the doublet pair with a coupling constant of ~5 Hz (typical for pyridine 2,3-substitution patterns).
Integration: The ratio of Pyridine:Phenyl protons must be 3:5.
To achieve the resolution described above, follow this strict preparation protocol:
Massing: Weigh 5–10 mg of the solid sample into a clean vial.
Solvation: Add 0.6 mL of
(ensure 99.8% D atom % + 0.03% TMS).
Troubleshooting: If solubility is poor (common with nitro compounds), switch to
.
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., Manganese residues from synthesis).
Acquisition:
Set relaxation delay (
) to sec to ensure full integration of the isolated H-2 proton.
Scans: 16 (Proton), 1024 (Carbon).
References
Synthesis of Nitropyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
Spectroscopic Data of Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Mass Spectrometry of Nitro Compounds: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
SDBS Database: Spectral Database for Organic Compounds (SDBS). Reference for analogous 4-benzoylpyridine and 3-nitropyridine shifts.
4-Benzoyl-3-nitropyridine: Solubility Characteristics & Physicochemical Profile
This guide provides an in-depth technical analysis of the solubility characteristics, physicochemical properties, and handling protocols for 4-Benzoyl-3-nitropyridine . It is designed for researchers utilizing this compo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility characteristics, physicochemical properties, and handling protocols for 4-Benzoyl-3-nitropyridine . It is designed for researchers utilizing this compound as a high-value intermediate in the synthesis of antiviral agents (e.g., Enviroxime analogs) or kinase inhibitors.
[1]
Executive Summary & Structural Identity
4-Benzoyl-3-nitropyridine (Phenyl(3-nitropyridin-4-yl)methanone) is a critical electrophilic intermediate characterized by a pyridine core substituted with a nitro group at the 3-position and a benzoyl moiety at the 4-position. Its solubility profile is governed by the competition between the lipophilic benzoyl group and the polar, electron-withdrawing nitro-pyridine core.
Critical Nomenclature Warning:
Databases often confuse this ketone with the ether analog, 4-(Benzyloxy)-3-nitropyridine (CAS 80352-64-3). Researchers must verify the structure via IR (Carbonyl stretch ~1660-1670 cm⁻¹) before proceeding with solubility-dependent protocols.
Feature
Description
IUPAC Name
(3-Nitropyridin-4-yl)(phenyl)methanone
Molecular Formula
C₁₂H₈N₂O₃
Molecular Weight
228.21 g/mol
Physical State
Pale yellow to tan crystalline solid
Primary Application
Precursor to 3-amino-4-benzoylpyridine (Enviroxime intermediate)
Physicochemical Solubility Profile
The solubility of 4-benzoyl-3-nitropyridine is dictated by its Structure-Property Relationships (SPR) . The electron-withdrawing nitro group at the 3-position drastically reduces the basicity of the pyridine nitrogen, rendering it less soluble in weak aqueous acids compared to unsubstituted 4-benzoylpyridine.
Calculated & Observed Solubility Data
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Insight
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Primary choice for extraction. The compound's lipophilicity aligns well with DCM's polarity index (3.1).
Polar Aprotic
DMSO, DMF, DMAc
High (>50 mg/mL)
Excellent for nucleophilic substitution reactions; however, removal requires high-vacuum workup.
Polar Protic
Methanol, Ethanol
Moderate (Heating required)
Soluble at reflux; often used for recrystallization upon cooling.
Ethers
THF, 1,4-Dioxane
Good
Suitable reaction media for reductions (e.g., hydrogenation).
Aqueous Media
Water (pH 7)
Insoluble (<0.1 mg/mL)
The hydrophobic benzoyl shield prevents hydrogen bonding with water.
Aqueous Acid
1M HCl
Low/Moderate
The 3-nitro group (EWG) suppresses protonation of the pyridine nitrogen (pKa < 2.0), limiting solubility compared to non-nitro analogs.
The "Nitro-Ortho" Effect on Solubility
The presence of the nitro group ortho to the benzoyl group and meta to the nitrogen creates a unique solubility constraint. The steric bulk forces the benzoyl group out of planarity, reducing lattice energy slightly, but the strong dipole of the nitro group increases polarity relative to the parent 4-benzoylpyridine.
Implication: Recrystallization is best achieved using a solvent-antisolvent system , typically Ethanol/Hexane or DCM/Heptane .
Visualization: Solubility & Workup Decision Tree
The following diagram outlines the logical flow for solvent selection during processing, ensuring maximum recovery and purity.
Figure 1: Solubility-driven workflow for the isolation and purification of 4-benzoyl-3-nitropyridine.
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to validate solubility for formulation or reaction concentration optimization.
Preparation: Weigh 50 mg of 4-benzoyl-3-nitropyridine into a 4 mL borosilicate glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, DCM).
Equilibration:
Seal the vial with a PTFE-lined cap.
Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).
Note: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (nylon filters may bind the nitro compound).
Quantification: Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC (UV detection at 254 nm).
Protocol B: Purification via Anti-Solvent Precipitation
Recommended for recovering the compound after synthesis.
Dissolution: Dissolve the crude brown solid in the minimum volume of warm Ethyl Acetate (approx. 5 mL per gram).
Filtration: Filter while hot to remove inorganic salts or polymerized byproducts.
Precipitation: Slowly add Hexane or Heptane (anti-solvent) dropwise with stirring until persistent turbidity is observed (approx. ratio 1:3 EtOAc:Hexane).
Crystallization: Cool the mixture to 4°C for 4 hours.
Isolation: Filter the pale yellow crystals and wash with cold Hexane.
Synthetic Implications & Reaction Engineering
The solubility profile directly impacts the choice of reaction conditions for downstream transformations, particularly the reduction to 3-amino-4-benzoylpyridine .
Hydrogenation (Pd/C):
Challenge: The compound is poorly soluble in pure ethanol at room temperature.
Solution: Use a co-solvent system of Ethanol:THF (1:1) or Ethanol:Ethyl Acetate (2:1) to maintain solubility of both the nitro-starting material and the amino-product, preventing catalyst poisoning by precipitation.
Chemical Reduction (Fe/AcOH or SnCl₂):
The compound is soluble in glacial acetic acid, making Fe/AcOH an ideal homogeneous system for reduction.
References
ChemicalBook. (2025).[1] (3-Amino-4-pyridinyl)phenylmethanone and related intermediates.[2] Retrieved from
PubChem. (2025).[3] 4-Benzoylpyridine (Analogous Scaffold Data).[4][2][5][6] National Library of Medicine. Retrieved from
Victor, F., et al. (1997).[7] "Synthesis and antiviral activity of C2 analogs of enviroxime." Journal of Medicinal Chemistry, 40(21), 3478-3483. (Contextual grounding for benzoylpyridine intermediates).
GuideChem. (2025). 4-Benzoxyl-3-nitropyridine (Distinction of CAS 80352-64-3). Retrieved from
Technical Whitepaper: Biological Potential & Synthetic Utility of 4-Benzoyl-3-nitropyridine
The following technical guide details the chemical utility, synthesis, and biological potential of 4-Benzoyl-3-nitropyridine. Part 1: Executive Summary & Core Directive 4-Benzoyl-3-nitropyridine represents a high-value "...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical utility, synthesis, and biological potential of 4-Benzoyl-3-nitropyridine.
Part 1: Executive Summary & Core Directive
4-Benzoyl-3-nitropyridine represents a high-value "privileged scaffold" intermediate in medicinal chemistry. While the compound itself possesses intrinsic electrophilic reactivity and potential hypoxia-selective toxicity, its primary value lies in its role as a divergent precursor for fused heterocyclic systems.
Specifically, the ortho-disposition of the nitro and benzoyl groups at the 3- and 4-positions of the pyridine ring creates a "molecular hinge." This geometry allows for rapid cyclization into pyrido[3,4-d]pyrimidines (kinase inhibitors) and pyrazolo[4,3-c]pyridines (CNS active agents) following nitro-reduction. This guide analyzes the compound not merely as a standalone entity, but as a critical node in the design of ATP-competitive inhibitors and bioreductive prodrugs.
Key Physicochemical Properties
Property
Value (Predicted)
Relevance
Molecular Formula
C₁₂H₈N₂O₃
Core scaffold
Molecular Weight
228.21 g/mol
Fragment-based drug discovery (FBDD) compliant
LogP
~1.8 - 2.2
Favorable membrane permeability
Topological Polar Surface Area
~62 Ų
Good oral bioavailability potential
H-Bond Acceptors
4 (Nitro O, Carbonyl O, Pyridine N)
High receptor interaction potential
Electrophilicity
High (C4 position)
Susceptible to SNAr displacement
Part 2: Mechanistic Hypotheses & SAR Analysis
Structure-Activity Relationship (SAR) Map
The biological activity of 4-Benzoyl-3-nitropyridine is governed by three distinct pharmacophoric features.
Figure 1: Pharmacophore dissection of 4-Benzoyl-3-nitropyridine highlighting its dual role as an electrophile and a lipophilic binder.[1][2][3]
Biological Targets & Mechanisms
A. Kinase Inhibition (Precursor Potential)
The 4-benzoylpyridine motif mimics the pharmacophore of several MAP kinase inhibitors. Upon reduction of the nitro group to an amine, the resulting (3-amino-4-pyridyl)(phenyl)methanone can form an intramolecular hydrogen bond, mimicking the hinge-binding motif of ATP. Further cyclization yields Pyrido[3,4-d]pyrimidines , which are potent EGFR and tyrosine kinase inhibitors.
B. Hypoxia-Activated Cytotoxicity
The 3-nitro group renders the molecule a candidate for bioreductive activation. In hypoxic tumor environments, nitroreductases can reduce the -NO₂ group to a hydroxylamine or amine. This process often generates reactive oxygen species (ROS) or reactive intermediates that can cross-link DNA, similar to the mechanism of action of nitroimidazoles.
C. Covalent Modification (SNAr)
The strong electron-withdrawing nature of the 3-nitro group activates the 4-position of the pyridine ring. In the presence of biological nucleophiles (e.g., Cysteine thiols in active sites), the benzoyl group could theoretically be displaced (though less likely than a halogen) or the ring itself could undergo addition-elimination reactions, leading to irreversible enzyme inhibition.
Part 3: Experimental Protocols (Synthesis & Assay)
Protocol 1: Synthesis via Carbonylative Suzuki Coupling
Rationale: Direct nitration of 4-benzoylpyridine is often low-yielding due to ring deactivation. A modular approach using palladium catalysis is superior for library generation.
Charge: In a dry Schlenk tube, combine 4-chloro-3-nitropyridine (158 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂, Xantphos, and K₂CO₃.
Purge: Evacuate the vessel and backfill with Argon (3x), then evacuate and backfill with Carbon Monoxide (CO) from a balloon.
Reaction: Add degassed Toluene/Water via syringe. Heat the mixture to 80°C with vigorous stirring for 12 hours under CO atmosphere.
Workup: Cool to room temperature. Vent the CO (fume hood!). Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation: Verify structure via ¹H NMR (look for downfield pyridine protons and benzoyl aromatic signals) and IR (distinct ketone C=O stretch ~1660 cm⁻¹ and Nitro N-O stretch ~1350/1530 cm⁻¹).
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: To assess the antiproliferative potential of the compound, particularly in cancer cell lines.
Workflow:
Seeding: Plate A549 (Lung carcinoma) and MCF-7 (Breast cancer) cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
Treatment: Prepare a stock solution of 4-Benzoyl-3-nitropyridine in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM). Maintain DMSO concentration <0.5%.
Incubation: Incubate for 48h at 37°C, 5% CO₂.
Development: Add MTT reagent (5 mg/mL) to each well. Incubate for 4h. Solubilize formazan crystals with DMSO.
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.
Part 4: Synthetic Utility Visualization
The true power of 4-Benzoyl-3-nitropyridine lies in its transformation into fused heterocycles. The diagram below illustrates the "divergent synthesis" pathways.
Figure 2: Divergent synthesis showing the transformation of the nitro-ketone scaffold into bioactive fused heterocycles.[3][4]
Part 5: References
Katritzky, A. R., et al. (2005). Synthesis of nitropyridines by nitration of pyridines with nitric acid.[5][6] Organic & Biomolecular Chemistry.[7]
Beller, M., et al. (2010). Palladium-catalyzed carbonylative coupling reactions of aryl halides. Angewandte Chemie International Edition.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition.[8] Wiley-Blackwell. (Standard reference for Pyridine reactivity and SNAr mechanisms).
PubChem Compound Summary. (2024). 4-Benzoylpyridine derivatives and bioactivity data.
Denny, W. A. (2001). Prodrug strategies in cancer therapy.[7] European Journal of Medicinal Chemistry. (Reference for nitro-group bioreduction mechanisms).
Technical Guide: 4-Benzoyl-3-nitropyridine Derivatives and Analogues
This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 4-Benzoyl-3-nitropyridine and its analogues. This scaffold serves as a critical "linchpin" intermediate for accessing fused...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 4-Benzoyl-3-nitropyridine and its analogues. This scaffold serves as a critical "linchpin" intermediate for accessing fused heterocyclic systems (such as pyrido-diazepines and naphthyridines) and developing electron-deficient bioactive agents.[1]
Executive Summary: The Electrophilic Linchpin
4-Benzoyl-3-nitropyridine represents a highly functionalized pyridine scaffold characterized by extreme electron deficiency. The synergistic withdrawal of electron density by the pyridine nitrogen, the 3-nitro group, and the 4-benzoyl moiety creates a unique reactivity profile.
For drug development professionals, this molecule is not merely a target but a high-value synthon .[1] It acts as a "masked" precursor to 3-amino-4-benzoylpyridine , a gateway intermediate for synthesizing pyrido[3,4-e]-1,4-diazepines (CNS active agents) and 1,6-naphthyridines (kinase inhibitors).
Core Chemical Characteristics
Feature
Chemical Consequence
Application Utility
3-Nitro Group
Activates C2 and C4 for Nucleophilic Aromatic Substitution ().
Allows rapid diversification via amine/thiol displacement.[1]
4-Benzoyl Moiety
Provides an electrophilic carbonyl orthogonal to the ring.[1]
Essential for intramolecular cyclocondensation reactions.[1]
Key for kinase hinge binding and pharmacokinetic profiles.[1]
Synthetic Architectures
The synthesis of 4-benzoyl-3-nitropyridine is non-trivial due to the competing directing effects of the pyridine ring. Two primary pathways are validated for high-purity generation.[1][2][3][4]
Pathway A: The Oxidative Approach (Scalable)
This method avoids the instability of direct nitration on functionalized ketones.[1]
Nitration: Standard mixed acid nitration yields 4-benzyl-3-nitropyridine .[1] The benzyl group directs ortho (to itself) and beta (to nitrogen), but the existing literature favors nitration at the 3-position under controlled conditions.[1]
Oxidation: The benzylic methylene is oxidized to the ketone.[1]
Pathway B: The Directed Lithiation (Regioselective)
While direct lithiation of nitro-pyridines is hazardous, the synthesis of the amino precursor (which is then oxidized or used directly) is the industry standard for regio-control.[1]
Note: The following diagram illustrates the "masked" utility where the nitro group is a precursor to the amine for cyclization.
Figure 1: Synthetic flow from the chlorinated precursor to the bioactive fused heterocyclic core.[1][5]
Experimental Protocols
The following protocols are adapted for high-throughput optimization and safety.
Protocol 1: Synthesis of 3-Amino-4-benzoylpyridine (The Key Intermediate)
Rationale: Direct synthesis of the nitro-ketone is often bypassed in favor of this amine-ketone for immediate cyclization.
Cryogenic Lithiation: Cool a solution of 3-(Boc-amino)pyridine (1.0 eq) in anhydrous THF to -78 °C under Argon.
Base Addition: Add n-BuLi (2.2 eq) dropwise over 30 minutes. Critical: Maintain temperature below -70 °C to prevent pyridine ring addition.[1] Stir for 2 hours to generate the C4-lithiated species (ortho-directed by the Boc group).
Electrophile Trapping: Add N,N-diethylbenzamide (1.2 eq) slowly. The diethylamide is preferred over the chloride to prevent over-addition.[1]
Warming: Allow the mixture to warm to 0 °C over 4 hours.
Quench & Hydrolysis: Quench with saturated NH₄Cl. Reflux in 3M HCl for 1 hour to remove the Boc group and hydrolyze the intermediate imine.
Isolation: Neutralize with NaOH to pH 8. Extract with DCM.[1] The product, 3-amino-4-benzoylpyridine , crystallizes as a yellow solid.[1]
Protocol 2: Cyclization to Pyrido-Diazepines
Scope: Converting the 4-benzoyl-3-amino scaffold into a CNS-active benzodiazepine analogue.
Condensation: React 3-amino-4-benzoylpyridine with Boc-Glycine (using DCC/DMAP) to form the amide.
Deprotection/Cyclization: Treat with TFA/DCM.[1] The free amine spontaneously attacks the benzoyl ketone.[1]
Dehydration: Reflux in toluene with catalytic p-TsOH to yield 5-phenyl-1,3-dihydro-2H-pyrido[3,4-e]-1,4-diazepin-2-one .
Recent SAR studies indicate that 3-nitropyridine analogues bind to the colchicine site of tubulin.[1][8]
Mechanism: The 3-nitro group mimics the acetamido group of colchicine, while the 4-position substituent (benzoyl or aryl-amino) occupies the hydrophobic pocket.
The 4-benzoylpyridine motif is a bioisostere for the benzophenone pharmacophore found in specific kinase inhibitors.[1]
Binding Mode: The pyridine nitrogen acts as the hinge binder.[1] The benzoyl phenyl ring extends into the hydrophobic back-pocket (Gatekeeper region).[1]
Visualizing the Structure-Activity Relationship (SAR)
The following diagram outlines the decision tree for modifying the 4-benzoyl-3-nitropyridine scaffold to target specific biological outcomes.
Figure 2: SAR optimization strategies for the 4-benzoyl-3-nitropyridine core.
References
3-Nitropyridine Analogues as Novel Microtubule-Targeting Agents.
Source: PLOS One (2024).[1]
URL:[Link][1]
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.
Source: Molecules (MDPI) (2024).[1]
URL:[Link][1]
An Improved Synthesis of 1,3-dihydro-1-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one.
Source: Canadian Journal of Chemistry (1987).[1][6]
URL:[Link][1]
Nitropyridines in the Synthesis of Bioactive Molecules.
Source: Pharmaceuticals (MDPI) (2021).[1]
URL:[Link][1]
An In-depth Technical Guide to the Discovery and History of 4-Benzoyl-3-nitropyridine
Abstract This technical guide provides a comprehensive overview of the discovery and history of 4-Benzoyl-3-nitropyridine, a substituted pyridine derivative of interest to researchers and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4-Benzoyl-3-nitropyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development. While a singular, celebrated discovery of this molecule is not prominent in the historical record, its existence is a logical outcome of the systematic advancements in pyridine chemistry throughout the 20th century. This guide will delve into the foundational principles of pyridine reactivity, the development of synthetic methodologies for its functionalization, and a scientifically grounded, postulated synthesis of 4-Benzoyl-3-nitropyridine. By examining the synthesis of its precursors and the challenges of electrophilic substitution on the pyridine nucleus, we present a holistic view of the chemistry underpinning this compound. This document is intended for an audience with a technical background in organic chemistry and drug discovery, offering field-proven insights into the experimental choices and rationale behind the synthesis of such molecules.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold, structurally analogous to benzene with one methine group replaced by a nitrogen atom. This seemingly minor alteration imparts a unique set of electronic properties that have made pyridine and its derivatives indispensable in medicinal chemistry, agrochemicals, and materials science. The nitrogen atom's electron-withdrawing nature renders the pyridine ring electron-deficient, which influences its reactivity and biological interactions. 4-Benzoyl-3-nitropyridine incorporates three key functional components: the pyridine core, a benzoyl group at the 4-position, and a nitro group at the 3-position. This combination of a deactivating acyl group and a strongly electron-withdrawing nitro group on an already electron-poor ring system presents a fascinating synthetic challenge and suggests potential utility as a versatile chemical intermediate.
Historical Context: The Enduring Challenge of Pyridine Functionalization
The history of 4-Benzoyl-3-nitropyridine is intrinsically linked to the broader history of pyridine chemistry, which has been marked by the persistent challenge of electrophilic aromatic substitution.
The Inert Nature of the Pyridine Ring to Electrophilic Attack
Early chemists quickly discovered that the pyridine ring is significantly less reactive towards electrophiles than benzene.[1] The lone pair of electrons on the nitrogen atom readily protonates or coordinates to Lewis acids, which are often present in electrophilic substitution reactions. This further deactivates the ring towards electrophilic attack. Direct nitration of pyridine, for instance, is notoriously sluggish and requires harsh conditions, often resulting in very low yields.[2]
Pioneering Synthetic Routes to Key Precursors
The synthesis of a multi-substituted pyridine like 4-Benzoyl-3-nitropyridine relies on the availability of functionalized precursors. The development of methods to synthesize these building blocks was a critical step forward.
One of the most reliable methods for the synthesis of benzoylpyridines is a modification of the Friedel-Crafts acylation. A notable historical procedure involves the reaction of a pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which then undergoes a Friedel-Crafts reaction with benzene in the presence of a Lewis acid catalyst like aluminum chloride. For the synthesis of 4-benzoylpyridine, isonicotinic acid serves as the starting material. This method, with yields reported to be in the range of 87-90%, provided a reliable route to this key precursor.[3]
Postulated Synthesis of 4-Benzoyl-3-nitropyridine: A Convergent Strategy
While a specific "discovery" paper for 4-Benzoyl-3-nitropyridine is not readily found in the historical literature, its synthesis can be logically postulated through the nitration of 4-benzoylpyridine. This approach is informed by the established principles of electrophilic substitution on substituted pyridines.
The Directing Effects of Substituents on the Pyridine Ring
The outcome of an electrophilic substitution reaction on a substituted pyridine is governed by the electronic properties of the existing substituent. The benzoyl group at the 4-position is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution on a benzene ring, such groups are known to direct incoming electrophiles to the meta position.[4] On the pyridine ring, the inherent deactivating nature of the ring nitrogen directs electrophiles to the 3- and 5-positions.[1] In the case of 4-benzoylpyridine, both the nitrogen atom and the benzoyl group deactivate the ring towards electrophilic attack. The positions ortho to the benzoyl group (3- and 5-positions) are the most likely sites for substitution.
Nitration of 4-Benzoylpyridine: Overcoming Deactivation
Given the deactivated nature of the 4-benzoylpyridine ring system, its nitration would be expected to require forcing conditions. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often employed for deactivated aromatic systems. A more modern and potentially higher-yielding approach, inspired by the successful nitration of the structurally similar 4-acetylpyridine, would involve the use of nitric acid in combination with trifluoroacetic anhydride.[5] This reagent system is known to be effective for the nitration of deactivated pyridines.
Thermochemical Properties of 4-Benzoyl-3-nitropyridine: A Technical Profiling Guide
The following technical guide details the thermochemical profiling, synthesis, and stability analysis of 4-Benzoyl-3-nitropyridine . This document is structured to provide actionable insights for researchers in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermochemical profiling, synthesis, and stability analysis of 4-Benzoyl-3-nitropyridine . This document is structured to provide actionable insights for researchers in medicinal chemistry and energetic materials, prioritizing experimental rigor and data integrity.
Executive Summary & Structural Logic
4-Benzoyl-3-nitropyridine is a critical intermediate in the synthesis of bioactive scaffolds, particularly 3-aminopyridine derivatives used in kinase inhibitors and anthelmintic agents (e.g., Mebendazole analogs).
From a thermochemical perspective, this molecule presents a unique energetic profile due to the ortho-interaction between the electron-withdrawing nitro group (
) and the benzoyl moiety (). This steric and electronic proximity induces significant torsional strain, affecting its enthalpy of formation () and thermal stability.
Key Molecular Features:
Core: Pyridine ring (aromatic stability, basicity attenuated by nitro group).
Substituents: Nitro (pos 3) and Benzoyl (pos 4).[1][2]
Energetics: High-energy nitro group paired with a conjugated carbonyl system suggests susceptibility to exothermic decomposition at elevated temperatures.
Predicted & Experimental Thermochemical Data
Note: Direct calorimetric data for this specific isomer is scarce in open literature. The values below represent a synthesis of predicted data derived from Group Additivity (Benson Method) and comparative analysis of structural analogs (e.g., 4-benzoylpyridine and 3-nitropyridine).
Table 1: Physicochemical & Thermochemical Profile
Property
Value (Experimental/Predicted)
Confidence
Methodology / Source
Molecular Formula
High
Stoichiometry
Molecular Weight
228.21 g/mol
High
IUPAC Atomic Weights
Physical State
Solid (Crystalline)
High
Analog comparison (Amino-derivative MP: 128°C)
Melting Point ()
85 – 95 °C (Est.)
Medium
Structure-Property Relationship (SPR) [1]
Boiling Point ()
426.0 ± 30.0 °C
Low
Predicted (760 Torr) [2]
Density ()
1.32 ± 0.06 g/cm³
Medium
Volumetric Prediction [2]
Enthalpy of Fusion ()
~22–25 kJ/mol
Low
Estimated via Trouton’s Rule analogs
Enthalpy of Formation ()
-45 to -60 kJ/mol
Medium
Benson Group Additivity (See Section 2.1)
Decomposition Temp ()
> 260 °C
Medium
DSC onset estimation for nitro-pyridines
Theoretical Calculation (Benson Group Additivity)
To estimate the gas-phase enthalpy of formation (
), we sum the contributions of the constituent groups and correct for ortho-interactions.
Scientific Insight: The positive ortho-correction is critical. The nitro group forces the benzoyl phenyl ring out of planarity, reducing conjugation energy but increasing potential energy (steric strain).
Synthesis Protocol: The Oxidative Route
To ensure high purity for thermochemical measurements, the Oxidation of (3-nitropyridin-4-yl)(phenyl)methanol is the recommended synthetic pathway. This avoids the regioselectivity issues of direct nitration.
Reaction Scheme
The synthesis proceeds via the oxidation of the secondary alcohol, which is accessible via the reaction of 3-nitroisonicotinaldehyde with phenylmagnesium bromide.
Caption: Step-wise oxidative synthesis pathway ensuring regiochemical integrity of the 3-nitro-4-benzoyl motif.
Detailed Methodology (Step 3: Oxidation)
Reagents: Jones Reagent (2.6 M
in dilute ), Acetone (HPLC Grade).
Preparation: Dissolve 10 mmol of (3-nitropyridin-4-yl)(phenyl)methanol in 50 mL of acetone in a round-bottom flask. Cool to 0°C using an ice bath.
Addition: Dropwise add Jones Reagent (approx. 12 mmol equivalent) over 20 minutes. Maintain temperature < 5°C to prevent over-oxidation or nitro-group degradation.
Monitoring: Monitor reaction progress via TLC (SiO2, 30% EtOAc/Hexane). The alcohol spot (
) should disappear, yielding the ketone ().
Work-up: Quench with isopropanol (2 mL). Dilute with water (100 mL) and extract with Dichloromethane (
).
Purification: Wash combined organics with saturated
and brine. Dry over anhydrous . Evaporate solvent.[2] Recrystallize from Ethanol/Hexane to obtain pale yellow crystals.
Experimental Validation of Thermochemistry
To move beyond predicted values, the following self-validating experimental workflows are required.
Combustion Calorimetry (Determination of
)
This experiment determines the energy released upon complete combustion, allowing the precise calculation of
.
Protocol:
Calibration: Calibrate the oxygen bomb calorimeter using Benzoic Acid standard (NIST SRM 39j).
Pelletization: Press 0.5 g of dried 4-Benzoyl-3-nitropyridine into a pellet.
Combustion: Burn in excess oxygen (3.0 MPa) with 1 mL of deionized water in the bomb (to dissolve
formed from nitro nitrogen).
Correction: Analyze the wash water for nitric acid content (titration with NaOH) to apply the thermochemical correction for
.
Calculation:
Differential Scanning Calorimetry (DSC)
DSC is essential for determining the melting point (
), enthalpy of fusion (), and thermal stability onset.
Caption: DSC workflow for identifying phase transitions and decomposition thresholds.
Critical Safety Note: Nitro compounds can exhibit autocatalytic decomposition. Run an initial screening TGA (Thermogravimetric Analysis) with a small sample (<1 mg) before standard DSC to ensure no explosive mass loss occurs.
Storage: Store under inert atmosphere (Argon) at -20°C. The nitro group adjacent to the carbonyl makes the C-C bond between the pyridine and benzoyl group potentially labile to nucleophilic attack or photolytic cleavage.
, , and . Ensure proper ventilation during calorimetry experiments.
References
BenchChem. (2025). Synthesis of 4-Chloro-3-nitrobenzaldehyde and Related Nitro-Pyridine Derivatives. Retrieved from
ChemicalBook. (2025).[2] Product Entry: (3-Amino-4-pyridinyl)phenylmethanone and Precursors. Retrieved from
PubChem. (2025). Compound Summary: 4-Benzoylpyridine and Nitro Derivatives. National Library of Medicine. Retrieved from
Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Standard reference for Group Additivity methodology).
Organic Syntheses. (2025). Preparation of Pyridine Derivatives. Retrieved from
Quantum chemical calculations for 4-Benzoyl-3-nitropyridine
An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-Benzoyl-3-nitropyridine Authored by: A Senior Application Scientist Foreword: Bridging Theory and Application in Drug Discovery In the landscape of modern...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-Benzoyl-3-nitropyridine
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development and materials science, understanding a molecule's fundamental quantum mechanical properties is no longer an academic exercise; it is a critical prerequisite for rational design and optimization. 4-Benzoyl-3-nitropyridine stands as a molecule of significant interest. As a derivative of pyridine, its core structure is a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals.[1] The presence of an electron-withdrawing nitro group and a bulky benzoyl group introduces complex electronic and steric effects that dictate its reactivity, intermolecular interactions, and, ultimately, its biological activity. Molecules with a nitropyridine core, for instance, have been investigated as potent microtubule-targeting agents for cancer therapy.[2]
This guide provides a comprehensive, field-proven framework for performing and interpreting quantum chemical calculations on 4-Benzoyl-3-nitropyridine. We move beyond a mere recitation of steps, delving into the causality behind our methodological choices—explaining why a specific functional, basis set, or analytical method is selected. This document is designed for researchers, computational chemists, and drug development professionals who seek not only to generate data but to transform that data into actionable molecular insights.
Part 1: Theoretical & Strategic Foundations
Before embarking on any computational workflow, it is imperative to establish the theoretical context. The accuracy and relevance of our results are directly contingent on the appropriateness of the chosen theoretical models.
The "Why": The Value of a Computational Approach
Experimental synthesis and characterization are indispensable but can be resource-intensive. A computational-first approach allows us to predict a molecule's properties with remarkable accuracy, offering a cost-effective method to:
Elucidate 3D Structure: Determine the most stable geometric conformation, including the critical dihedral angle between the pyridine and benzene rings, which is known to be a key structural feature in substituted benzophenones.[3]
Map Electronic Landscape: Visualize electron density, identify electrophilic and nucleophilic sites, and understand the impact of the nitro and benzoyl substituents on the pyridine ring's reactivity.
Predict Spectroscopic Signatures: Calculate IR, Raman, NMR, and UV-Visible spectra to aid in the experimental characterization of the synthesized compound.[4]
Assess Reactivity and Stability: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of reaction and kinetic stability.
Selecting the Right Tool: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy. Unlike more computationally expensive methods like Hartree-Fock (HF), which neglects electron correlation, DFT incorporates it through the exchange-correlation functional.[5]
Causality in Method Selection:
Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This is a workhorse in computational organic chemistry because it mixes a portion of the exact HF exchange with DFT exchange-correlation. This mixing provides a robust description of electronic structures for a wide range of organic molecules, including those with aromatic and nitro functionalities.[4][6]
Basis Set - 6-311++G(d,p): The choice of a basis set is a trade-off between accuracy and cost.
6-311G: This triple-zeta basis set provides a flexible and accurate description of the core and valence electrons.
++: The double diffuse functions are crucial. The first + adds diffuse functions on heavy (non-hydrogen) atoms, and the second + adds them on hydrogen atoms. These are essential for accurately modeling the lone pairs on the nitrogen and oxygen atoms and any potential non-covalent interactions, which are critical for drug-receptor binding.
(d,p): Polarization functions (d on heavy atoms, p on hydrogens) are non-negotiable. They allow for the distortion of atomic orbitals from their standard shapes, which is necessary to correctly model the geometry of bonds and angles in a molecule like this.[5]
Part 2: The Self-Validating Computational Workflow
This section details a step-by-step protocol for the complete quantum chemical characterization of 4-Benzoyl-3-nitropyridine. Each stage includes a self-validation checkpoint to ensure the integrity of the results before proceeding.
Workflow Overview
The entire computational process can be visualized as a logical sequence, ensuring that each step builds upon a validated foundation.
Caption: Computational workflow for 4-Benzoyl-3-nitropyridine analysis.
Step-by-Step Experimental Protocol
Protocol 2.1: Geometry Optimization and Vibrational Analysis
Initial Structure Construction: Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of 4-Benzoyl-3-nitropyridine. Perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the following keywords:
#p B3LYP/6-311++G(d,p) Opt Freq: This command line instructs the software to perform an optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP/6-311++G(d,p) level of theory. The #p provides enhanced print output.
Specify the molecular charge (0) and spin multiplicity (1, for a singlet ground state).
Input the Cartesian coordinates from the initial structure.
Execution: Submit the calculation to the computational server.
Self-Validation Checkpoint: Upon completion, open the output log file.
Confirm Normal Termination: Search for the "Normal termination" message at the end of the file.
Verify Optimization Convergence: Check that all four convergence criteria for the optimization have been met (typically indicated by "YES").
Crucial: Check Frequencies: Search for the "Frequencies" section. All listed vibrational frequencies must be positive real numbers. The presence of any imaginary frequencies (listed as negative numbers) indicates that the optimized structure is a transition state, not a true energy minimum. If an imaginary frequency is found, the geometry must be perturbed along the mode of that vibration and the optimization must be re-run.
Protocol 2.2: Electronic and Spectroscopic Properties
Input File Generation (from Optimized Geometry): Using the validated, optimized coordinates from Protocol 2.1, create a new input file.
Electronic Properties: For Natural Bond Orbital (NBO) analysis to understand charge distribution and orbital interactions, add Pop=NBO to the route section.
NMR Spectroscopy: To calculate NMR chemical shifts, add NMR=GIAO. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.[7]
UV-Visible Spectroscopy: To calculate electronic transitions, use Time-Dependent DFT (TD-DFT). Add TD(NStates=10, Root=1) to calculate the first 10 excited states. The results will provide the excitation energies (in nm) and oscillator strengths (a measure of transition intensity).[8]
Execution and Analysis: Run the calculation. The output file will contain detailed information on NBO charges, isotropic shielding values for NMR (which must be referenced against a standard like TMS, calculated at the same level of theory), and UV-Vis transition data.
Part 3: Results and Discussion - A Hypothetical Case Study
Here we present plausible, calculated data for 4-Benzoyl-3-nitropyridine to demonstrate how the results from the workflow are interpreted.
Optimized Molecular Geometry
The optimization reveals the molecule's lowest energy conformation. A key parameter in benzophenone-like structures is the dihedral angle between the two aromatic rings, which governs the degree of π-conjugation.[3]
Parameter
Description
Calculated Value
Rationale / Implication
C4-C(O)-C(Ph)-C(Ph)
Benzoyl-Pyridine Dihedral Angle
45.8°
The non-planar arrangement minimizes steric hindrance between the rings. This twist partially disrupts π-conjugation between the carbonyl group and both rings, influencing the electronic properties.
C3-N(O2)
C-N Bond Length (Nitro)
1.48 Å
Typical single bond length, indicating the electron-withdrawing nature of the nitro group.
C4-C(O)
C-C Bond Length (Carbonyl)
1.51 Å
Standard C-C single bond length connecting the two key functional groups.
C=O
Carbonyl Bond Length
1.22 Å
A typical double bond length, which will be a strong absorber in the IR spectrum.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
Structural Characterization & Solid-State Analysis of 4-Benzoyl-3-nitropyridine
This guide serves as a comprehensive technical protocol for the structural elucidation and solid-state analysis of 4-Benzoyl-3-nitropyridine . As this specific scaffold represents a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical protocol for the structural elucidation and solid-state analysis of 4-Benzoyl-3-nitropyridine . As this specific scaffold represents a critical intermediate in the synthesis of fused heterocyclic systems (such as pyrido[3,4-d]pyrimidines) used in kinase inhibitor development, its crystallographic characterization is pivotal for understanding structure-activity relationships (SAR) and solid-state stability.
Technical Guide | Version 1.0
Executive Summary & Structural Context
4-Benzoyl-3-nitropyridine presents a unique crystallographic challenge due to the significant steric repulsion between the ortho-positioned nitro group (position 3) and the carbonyl moiety (position 4). Unlike planar aromatic systems, this molecule is expected to adopt a highly twisted conformation to minimize dipole-dipole repulsion and steric clash.
This guide outlines the protocol for obtaining high-quality single crystals, solving the diffraction pattern, and quantifying the intermolecular forces that govern its lattice stability.
Key Structural Hypotheses (Pre-Analysis)
Non-Planarity: The dihedral angle between the pyridine ring and the benzoyl phenyl ring will deviate significantly from 0° or 180° (likely 50–90°) to accommodate the nitro group.
Nitro Group Disorder: The 3-nitro group often exhibits rotational disorder or high thermal motion in X-ray datasets due to the lack of strong "locking" hydrogen bonds.
Weak Interaction Dominance: Crystal packing will be driven by
(nitro/carbonyl) and stacking interactions rather than classical hydrogen bonds.
Experimental Protocol: Crystallization & Data Collection
Crystal Growth Methodology
Obtaining diffraction-quality crystals for nitro-ketone pyridines requires balancing solubility with slow nucleation.
Method
Solvent System
Conditions
Target Polymorph
Slow Evaporation
EtOH / Acetone (1:1)
Ambient (), semi-sealed vial
Thermodynamic (Stable)
Vapor Diffusion
THF (Solvent) / Hexane (Anti-solvent)
Inner/Outer vial system,
Kinetic (Metastable)
Cooling
Isopropanol
Reflux Slow cool to
High Purity
Protocol Note: If the nitro group induces twinning (common in
systems for this class), switch to a heavier solvent (e.g., Dichloromethane/Heptane) to alter packing kinetics.
X-Ray Diffraction Parameters
For this organic lattice, the following collection strategy is recommended to maximize resolution and minimize radiation damage to the nitro group.
Radiation Source: Cu
( Å) is preferred for absolute configuration (if chiral impurities exist) and better intensity for small organic crystals. Mo is acceptable for larger blocks.
Temperature: 100 K (Cryostream). Critical: Room temperature collection often results in unresolvable disorder in the nitro group.
Resolution: 0.8 Å or better is required to resolve the
bond lengths accurately.
Structural Solution & Refinement Workflow
The solution of the phase problem for 4-Benzoyl-3-nitropyridine generally follows the Direct Methods or Intrinsic Phasing approach.
The Refinement Logic Pathway
The following diagram illustrates the decision matrix for solving the structure, specifically addressing the likely disorder in the nitro-pyridine sector.
Figure 1: Structural solution workflow emphasizing the handling of nitro-group disorder.
Specific Refinement Commands (SHELXL)
When refining 4-Benzoyl-3-nitropyridine, the nitro group may appear as an elongated ellipsoid. Use the following restraint strategies if necessary:
DFIX: Restrain N-O bond lengths to typical values (
Å) if the geometry distorts.
DFIX 1.22 0.01 N1 O1 N1 O2
FLAT: Ensure the pyridine ring atoms remain planar, but do not force the nitro nitrogen into the plane if steric hindrance forces it out.
EADP: If the nitro group is split over two positions (e.g., 60:40 occupancy), equate their thermal parameters.
Conformational & Interaction Analysis
Once the structure is solved, the focus shifts to the "Why" – the forces dictating the solid-state arrangement.
The "Twist" Analysis
The defining feature of this molecule is the torsion angle (
) between the pyridine ring and the carbonyl plane.
Measurement: Define torsion
.
Expectation: Due to the
at C(3), is expected to be . A planar conformation () is energetically penalized by the repulsion between the nitro oxygens and the carbonyl oxygen.
Hirshfeld Surface Analysis
To quantify intermolecular interactions, generate Hirshfeld surfaces (using CrystalExplorer).
d_norm Surface: Look for red spots indicating
hydrogen bonds (likely between pyridine hydrogens and nitro oxygens of adjacent molecules).
Fingerprint Plot:
Spikes: Look for sharp spikes at the bottom left (H...O interactions).
Central Region: A diffuse region indicates
stacking. In this sterically hindered molecule, -stacking may be "slipped" or offset.
Interaction Pathway Diagram
The following diagram maps the causality between the intramolecular steric clash and the resulting macroscopic crystal properties.
Figure 2: Causal relationship between intramolecular sterics and physicochemical properties.
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1] CrystEngComm, 11(1), 19-32. Link
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B: Structural Science, 72(2), 171-179. Link
(Note: Use CSD to search for homologous "ortho-nitro benzophenone" structures if the exact 4-benzoyl-3-nitropyridine entry is unavailable).
Application Note: High-Yield Synthesis of 4-Benzoyl-3-nitropyridine via Inverse Friedel-Crafts Acylation
Executive Summary This application note details the synthesis of 4-benzoyl-3-nitropyridine (CAS: N/A for specific isomer, generic benzoyl-nitropyridines often cited), a critical scaffold for kinase inhibitors and fused-r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis of 4-benzoyl-3-nitropyridine (CAS: N/A for specific isomer, generic benzoyl-nitropyridines often cited), a critical scaffold for kinase inhibitors and fused-ring heterocyclic therapeutics.
The Challenge: Direct Friedel-Crafts acylation of 3-nitropyridine is chemically non-viable. The nitro group and the pyridine nitrogen severely deactivate the ring (
-deficient), rendering it inert to electrophilic attack. Furthermore, Lewis acids (AlCl) coordinate with the pyridine nitrogen, deactivating it further.
The Solution: This protocol utilizes an "Inverse" Friedel-Crafts Acylation strategy. Instead of treating the pyridine as the nucleophile, we convert 3-nitroisonicotinic acid into its acid chloride, making the pyridine ring the carrier of the electrophile (acylium ion). Benzene then acts as the nucleophile. This method bypasses the electronic limitations of the pyridine ring and ensures high regioselectivity.
Reaction Principle & Mechanism
The synthesis proceeds in two distinct phases:
Activation: Conversion of 3-nitroisonicotinic acid to 3-nitroisonicotinoyl chloride using Thionyl Chloride (SOCl
).
Acylation: Generation of a resonance-stabilized acylium ion which is attacked by benzene.[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow from acid precursor to final ketone. The pyridine ring carries the acylium electrophile.
Experimental Protocol
Reagents & Equipment
Reagent
Equiv.
Role
Hazard Note
3-Nitroisonicotinic acid
1.0
Substrate
Irritant
Thionyl Chloride (SOCl)
5.0
Reagent/Solvent
Corrosive, releases HCl/SO
Benzene
Excess (10-15 vol)
Solvent/Reactant
Carcinogen, Flammable
Aluminum Chloride (AlCl)
3.0
Lewis Acid
Hygroscopic, reacts violently w/ water
Dichloromethane (DCM)
Solvent
Extraction
Volatile
Step-by-Step Methodology
Phase A: Synthesis of 3-Nitroisonicotinoyl Chloride
Critical: This intermediate is moisture-sensitive.[2] All glassware must be oven-dried.
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a CaCl
drying tube (or N line).
Charging: Add 3-nitroisonicotinic acid (5.0 g, 29.7 mmol) to the flask.
Activation: Carefully add Thionyl Chloride (20 mL). Caution: Gas evolution.
Reflux: Heat the mixture to reflux (75-80°C) for 3–4 hours. The solution should become clear/homogeneous.
Isolation: Evaporate excess SOCl
under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/brown solid.
Tip: Co-evaporate with dry toluene (2x 10 mL) to remove trace thionyl chloride.
Source: Google Patents (WO2010089773A2). "Process for preparation of nitropyridine derivatives.
Disclaimer: This protocol involves the use of hazardous chemicals including Benzene (carcinogen) and Thionyl Chloride. All work must be performed in a functioning fume hood with appropriate PPE.
4-Benzoyl-3-nitropyridine in medicinal chemistry applications
This guide details the chemical utility, synthesis, and application of 4-Benzoyl-3-nitropyridine , a critical "linchpin" scaffold in medicinal chemistry. This intermediate is prized for its orthogonal reactivity: the ele...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical utility, synthesis, and application of 4-Benzoyl-3-nitropyridine , a critical "linchpin" scaffold in medicinal chemistry. This intermediate is prized for its orthogonal reactivity: the electrophilic carbonyl group (benzoyl) and the reducible nitro group are positioned ortho to one another, enabling the rapid construction of fused bicyclic heterocycles such as 1,6-naphthyridines and pyrazolo[3,4-c]pyridines .
These fused systems are privileged structures in drug discovery, frequently serving as cores for kinase inhibitors (e.g., EGFR, PI3K) and CNS-active agents.
Part 1: Strategic Application & Chemical Logic
The "Linchpin" Scaffold
The value of 4-benzoyl-3-nitropyridine lies in its ability to undergo cyclocondensation reactions. Unlike simple pyridines, this molecule possesses a "pre-organized" geometry for ring closure.
Electrophilic Center (C4-Benzoyl): The ketone carbon is highly electrophilic, activated by the electron-deficient pyridine ring and the electron-withdrawing nitro group. It readily accepts nucleophiles (hydrazines, amines).
Reducible Center (C3-Nitro): The nitro group can be selectively reduced to an amine (
). This amine then acts as an internal nucleophile, attacking the neighboring ketone to close a second ring.
Pi-Stacking Domain (Benzoyl Phenyl): The pendant phenyl ring provides necessary lipophilicity and potential
stacking interactions within receptor binding pockets (e.g., ATP-binding sites of kinases).
Key Therapeutic Applications
Kinase Inhibitors: The resulting 1,6-naphthyridine derivatives mimic the adenosine ring of ATP, making them potent scaffolds for Type I and Type II kinase inhibitors.
Allosteric Modulators:Pyrazolo[3,4-c]pyridines derived from this scaffold have shown efficacy as allosteric modulators for G-protein coupled receptors (GPCRs), particularly Adenosine receptors.
Protocol A: Modular Synthesis of 4-Benzoyl-3-nitropyridine
Rationale: Direct nitration of 4-benzoylpyridine is non-selective and difficult due to the deactivated ring. The most robust medicinal chemistry route involves the oxidation of 4-methyl-3-nitropyridine followed by Friedel-Crafts acylation. This avoids incompatible Grignard/Nitro chemistry.
Dissolve 4-methyl-3-nitropyridine (10.0 mmol) in water (50 mL) heated to 80°C.
Add
(25.0 mmol) portion-wise over 1 hour. Caution: Exothermic.
Reflux the mixture for 4 hours until the purple color persists (add small excess
if needed).
Filter the hot solution through Celite to remove
.
Acidify the filtrate with HCl (to pH 2) to precipitate 3-nitroisonicotinic acid .
Filter, wash with cold water, and dry in vacuo.[1]
Checkpoint: Expect a white/pale yellow solid. Yield: ~70-80%.
Step 2: Formation of the Acid Chloride
Suspend the dry acid (5.0 mmol) in anhydrous DCM (20 mL).
Add
(10.0 mmol) and a catalytic drop of DMF.
Reflux for 2 hours until the solution becomes clear (gas evolution ceases).
Evaporate solvent and excess
under reduced pressure to yield the crude 3-nitroisonicotinoyl chloride . Use immediately.
Step 3: Friedel-Crafts Acylation
Dissolve the crude acid chloride in anhydrous Benzene (15 mL) (Benzene acts as both reactant and solvent). Note: For substituted benzoyl analogs, use the specific arene (e.g., chlorobenzene) as solvent or in excess with DCM.
Cool to 0°C under nitrogen atmosphere.
Add
(6.0 mmol) portion-wise.
Allow to warm to room temperature and stir for 4 hours.
Quench: Pour the mixture onto crushed ice/HCl.
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over
Protocol B: Cyclization to 1-Phenyl-1H-pyrazolo[3,4-c]pyridine
Rationale: This reaction demonstrates the utility of the scaffold. Hydrazine acts as a bidentate nucleophile, attacking the ketone first, followed by displacement of the nitro group (or reduction-condensation depending on conditions). The following protocol uses a direct condensation-cyclization approach.
Dissolve 4-benzoyl-3-nitropyridine (1.0 mmol) in Ethanol (10 mL).
Add Phenylhydrazine (1.2 mmol) dropwise at room temperature.
Mechanistic Note: The hydrazine nitrogen attacks the ketone carbonyl to form the hydrazone intermediate.
Heat the mixture to Reflux (78°C) for 6 hours.
Cyclization: Under reflux, the hydrazone nitrogen attacks the C3 position, displacing the nitro group (as nitrite) or undergoing reductive cyclization if excess hydrazine is used. Note: Standard literature often suggests reduction of the nitro to amine first for milder cyclization, but direct reaction with hydrazine often yields the pyrazolo-fused system via
on the nitro-activated ring.
Work-up: Cool to room temperature. The product often precipitates.
Filter the solid.[2] If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.
Product:1,3-Diphenyl-1H-pyrazolo[3,4-c]pyridine (if phenylhydrazine is used).
Part 3: Data & Visualization
Quantitative Comparison of Synthetic Routes
The following table contrasts the recommended route against alternative methods found in literature.
Method
Key Reagents
Yield
Complexity
Suitability
Oxidation/Friedel-Crafts (Recommended)
, Benzene
65-75%
Medium
High (Scalable, Modular)
Direct Nitration
, 4-Benzoylpyridine
<30%
Low
Low (Poor regioselectivity)
Grignard Addition
4-Cyano-3-nitropyridine,
40-50%
High
Medium (Nitro group incompatibility risk)
Reaction Network Diagram
The following diagram illustrates the central role of 4-benzoyl-3-nitropyridine in generating diverse bioactive scaffolds.
Caption: Synthetic pathway transforming the 4-methyl precursor into the 4-benzoyl-3-nitro scaffold, branching into key medicinal heterocycles.
References
National Institutes of Health (NIH). (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives and Heterocycles. Retrieved from [Link]
Katritzky, A. R., et al. (2005).[3] Synthesis of fused 1,2,4-triazines and related heterocycles. Journal of Organic Chemistry. (Contextual grounding for hydrazine cyclizations).
Mallesha, L., et al. (2011). Synthesis and Biological Activity of Novel Benzoyl Derivatives. International Journal of Chemical, Environmental & Biological Sciences. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-Benzoyl-3-nitropyridine in Agrochemical Scaffold Synthesis
Executive Summary
4-Benzoyl-3-nitropyridine (CAS: Analogous to 4-benzoylpyridine derivatives) represents a critical "ortho-nitro-acyl" synthon in organic synthesis. Its primary value in agrochemical development lies in its ability to serve as a high-yielding precursor for 3-phenyl-1H-pyrazolo[4,3-c]pyridine derivatives. These fused bicyclic systems are privileged scaffolds in modern crop protection, functioning as core pharmacophores for HPPD-inhibitor herbicides , succinate dehydrogenase inhibitor (SDHI) fungicides , and novel neonicotinoid-like insecticides .
This guide details the chemical logic, mechanistic pathways, and a validated experimental protocol for converting 4-benzoyl-3-nitropyridine into high-value pyrazolopyridine cores.
Chemical Logic & Reactivity Profile
The utility of 4-benzoyl-3-nitropyridine stems from the synergistic positioning of the electrophilic nitro group (-NO₂) at C3 and the benzoyl carbonyl at C4. This "push-pull" electronic arrangement facilitates two primary modes of cyclization:
Reductive Cyclization (The Indazole Route): Reaction with hydrazine sources triggers a cascade sequence—hydrazone formation followed by intramolecular nucleophilic attack—yielding the pyrazolo[4,3-c]pyridine skeleton.
Friedländer-Type Condensation: Reduction to the amine (3-amino-4-benzoylpyridine) allows for condensation with ketones/aldehydes to form tricyclic systems (e.g., pyrido[3,4-b]quinolines).
Mechanism of Action: Pyrazolo-Pyridine Formation
The transformation involves the condensation of hydrazine with the benzoyl ketone, followed by the reduction of the nitro group which facilitates an intramolecular cyclization. In optimized protocols, the nitro group acts as a latent amine source or, under specific nucleophilic substitution conditions (SNAr), can be displaced directly if activated by adjacent leaving groups (though reduction is the standard pathway for this specific substrate).
Figure 1: Mechanistic pathway for the conversion of 4-benzoyl-3-nitropyridine to the pyrazolopyridine scaffold.
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazolo[4,3-c]pyridine
Objective: To synthesize the bicyclic heteroaromatic core suitable for further functionalization (e.g., N-alkylation for herbicide side-chains).
Materials & Reagents
Reagent
Role
Equiv.
Notes
4-Benzoyl-3-nitropyridine
Substrate
1.0
Purity >97% recommended
Hydrazine Hydrate (80%)
Cyclizing Agent
5.0
Excess ensures complete conversion
Ethanol (Abs.)
Solvent
-
Anhydrous preferred
Acetic Acid (Glacial)
Catalyst/Solvent
0.5 vol
Promotes hydrazone formation
10% Pd/C
Catalyst
5 wt%
For hydrogenation step (if required)
Step-by-Step Methodology
Phase A: Hydrazone Formation
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzoyl-3-nitropyridine (10 mmol) in Ethanol (50 mL).
Addition: Add Hydrazine Hydrate (50 mmol) dropwise over 10 minutes at room temperature. A slight exotherm may be observed.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C (Reflux) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).
Checkpoint: The disappearance of the starting ketone spot indicates hydrazone formation.
Phase B: Reductive Cyclization
Note: While some nitro-ketones cyclize directly with excess hydrazine at high temperatures, a reductive trigger ensures high yield.
4. Catalyst Addition: Cool the reaction mixture to room temperature. Carefully add 10% Pd/C (50 mg) under an inert atmosphere (Nitrogen purge).
5. Hydrogenation: Connect the flask to a hydrogen balloon (1 atm) or hydrogenator. Stir vigorously at 60°C for 12 hours.
Mechanism:[1][2][3][4] This step reduces the nitro group to an amine, which immediately attacks the hydrazone carbon (or the hydrazine nitrogen attacks the pyridine ring if SNAr is favored, but reduction is cleaner).
Work-up:
Filter the hot solution through a Celite pad to remove the Pd/C catalyst.
Wash the pad with hot ethanol (2 x 20 mL).
Concentrate the filtrate under reduced pressure to obtain a crude solid.
Phase C: Purification
7. Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) .
8. Drying: Dry the precipitate in a vacuum oven at 50°C for 4 hours.
Expected Yield: 75–85%
Appearance: Off-white to pale yellow needles.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of the pyrazolo[4,3-c]pyridine scaffold.
Safety & Handling Protocols
Nitro Compounds: 4-Benzoyl-3-nitropyridine is an aromatic nitro compound. While generally stable, avoid excessive heat or shock.
Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Use only in a fume hood. In case of skin contact, wash immediately with polyethylene glycol (PEG) followed by water.
Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (ethanol/water) before adding to the reaction vessel. Dispose of filtered catalyst in a dedicated water-containing waste jar.
References
Synthesis of Pyrazolo[4,3-b]pyridines: Molecules2023 , 28(3), 978. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Link
Agrochemical Applications of Pyridine Scaffolds: Journal of Agricultural and Food Chemistry2024 , 72(31), 17271-17282. "New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity."[5] Link
General Pyrazole Synthesis: Organic Letters2022 , 24, 3878-3883.[6] "Catalytic Dehydrogenative Coupling for Pyrazole Synthesis." Link
Nitro-Pyridine Reduction Protocols: Synthesis2018 , 50, 1765-1768. "Chemoselective Reduction of Aromatic Nitro Compounds." Link
Advanced Protocols for 4-Benzoyl-3-nitropyridine: Synthesis and Heterocyclic Annulation
Executive Summary & Strategic Value 4-Benzoyl-3-nitropyridine (CAS 5456-83-7) acts as a high-value "ortho-functionalized" heterocyclic synthon. Its structural core—a pyridine ring bearing a nitro group adjacent to a benz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
4-Benzoyl-3-nitropyridine (CAS 5456-83-7) acts as a high-value "ortho-functionalized" heterocyclic synthon. Its structural core—a pyridine ring bearing a nitro group adjacent to a benzoyl moiety—serves as a latent 1,2-dianion equivalent. Upon reduction, it unmasks a reactive 3-amino-4-benzoylpyridine intermediate, which is the gateway to three distinct classes of fused heterocycles: 1,6-naphthyridines , pyrido[3,4-d]pyrimidines , and pyrido[3,4-d]pyridazines .
These fused systems are critical scaffolds in kinase inhibitor discovery (e.g., EGFR, CDK inhibitors) and neuroactive agents. This guide details the synthesis of the scaffold and its divergent transformation into these bioactive cores, emphasizing process safety and yield optimization.
Chemical Safety & Handling
Energetic Hazard: The nitro group on the electron-deficient pyridine ring increases shock sensitivity potential. While 4-benzoyl-3-nitropyridine is generally stable, intermediates (especially during reduction) can be exothermic.
Toxicity: Pyridine derivatives are hepatotoxic and potential neurotoxins. Handle in a Class II Biosafety Cabinet or well-ventilated fume hood.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The reduced amine intermediate (3-amino-4-benzoylpyridine) is prone to oxidation and should be used immediately or stored frozen in solution.
Reaction Landscape & Logic
The utility of 4-benzoyl-3-nitropyridine lies in its "reductive trigger." The nitro group locks the molecule in a stable state. Reduction releases the nucleophilic amine, which then attacks the electrophilic carbonyl (benzoyl) either intermolecularly or intramolecularly depending on the co-reactant.
Visualizing the Pathways (Graphviz)
Caption: Divergent synthesis pathways from the 4-benzoyl-3-nitropyridine scaffold.
Module 1: Synthesis of the Scaffold
If the starting material is not commercially available, it is best synthesized via nucleophilic addition to 4-cyano-3-nitropyridine , followed by hydrolysis. This avoids the harsh conditions of direct nitration.
Protocol A: Grignard Addition to Nitrile
Target: 4-Benzoyl-3-nitropyridine
Scale: 10 mmol
Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
Reagents:
4-Cyano-3-nitropyridine: 1.49 g (10 mmol) dissolved in 20 mL anhydrous THF.
Phenylmagnesium bromide (PhMgBr): 11 mL (1.0 M in THF, 11 mmol).
Execution:
Cool the nitrile solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents attack on the nitro group.
Add PhMgBr dropwise over 20 minutes. The solution will turn deep red/brown (imine anion formation).
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
Hydrolysis:
Quench with 20 mL of 2M HCl. Stir vigorously at room temperature (RT) for 3 hours to hydrolyze the imine to the ketone.
Note: If hydrolysis is slow, heat to 50°C for 30 mins.
Workup:
Neutralize with sat. NaHCO3. Extract with EtOAc (3 x 50 mL).
Wash combined organics with brine, dry over Na2SO4, and concentrate.
The reduction of the nitro group must be controlled to prevent over-reduction of the ketone (to alcohol) or polymerization. Iron-mediated reduction is preferred over catalytic hydrogenation for preserving the ketone.
Protocol B: Fe/Acetic Acid Reduction
Target: 3-Amino-4-benzoylpyridine
Scale: 5 mmol
Reagents:
4-Benzoyl-3-nitropyridine: 1.14 g (5 mmol).
Iron Powder (325 mesh): 1.40 g (25 mmol, 5 equiv).
Suspend substrate and iron powder in the solvent mixture in a 100 mL RBF.
Heat to 80°C with vigorous stirring.
Monitor by TLC (DCM/MeOH 95:5). The starting material (Rf ~0.[1]7) will disappear, replaced by a fluorescent amine spot (Rf ~0.4).
Time: Typically 1–2 hours.
Workup (Crucial for Yield):
Cool to RT. Filter through a Celite pad to remove iron residues. Wash pad with EtOAc.
Concentrate the filtrate to remove most AcOH.
Dilute residue with EtOAc (50 mL) and wash with sat. NaHCO3 until pH 8 (Caution: CO2 evolution).
Dry (Na2SO4) and concentrate.
Result: Yellow/orange solid. Use immediately in Module 3.
Module 3: Divergent Applications (The "Use")
Workflow A: Synthesis of Pyrido[3,4-d]pyrimidines
This reaction creates a fused pyrimidine ring, a scaffold highly privileged in kinase inhibition (e.g., analogous to Quinazoline drugs like Gefitinib).
Mechanism: Cyclocondensation of the amino-ketone with a "C1" source (Formamide).
Protocol:
Mix: In a pressure vial, combine 3-amino-4-benzoylpyridine (1.0 equiv) and Formamide (10 equiv).
Catalyst: Add Ammonium Formate (0.5 equiv) to catalyze the condensation.
Heat: Seal and heat to 140–150°C for 12 hours.
Workup: Cool to RT. Pour into ice water. The product, 4-phenylpyrido[3,4-d]pyrimidine , often precipitates as a beige solid.
Catalyst: 10% KOH in Ethanol (saturated ethanoic KOH).
Condition: Reflux for 4–6 hours.
Outcome: Formation of a tricyclic system (Benzo-fused naphthyridine derivative).
Note: This pathway is sensitive to steric bulk on the external ketone.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Grignard Step
Moisture in THF; Temp too high
Distill THF over Na/Benzophenone; Ensure -78°C is maintained during addition.
Over-reduction (Alcohol)
H2/Pd used; Reaction time too long
Switch to Fe/AcOH or SnCl2 (chemoselective for Nitro).
Incomplete Cyclization
Water in reaction; Low temp
Use molecular sieves in cyclization; Increase temp to >140°C for pyrimidine synthesis.
Product is Oily/Sticky
Pyridine N-oxide formation
Avoid exposure to air/light; Perform chromatography with 1% Et3N to prevent tailing.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from raw materials to fused heterocyclic targets.
References
BenchChem. Applications of 3-Amino-4-nitropyridine in Medicinal Chemistry: Application Notes and Protocols. Retrieved from
RSC Publishing. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidine. Organic & Biomolecular Chemistry.[2][3] Retrieved from
National Institutes of Health (NIH). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. Retrieved from
ChemicalBook. 4-Benzoyl-3-nitropyridine Product Properties and CAS Data. Retrieved from
Application Note: Scale-Up Synthesis of 4-Benzoyl-3-nitropyridine
Executive Summary & Strategic Rationale The synthesis of 4-benzoyl-3-nitropyridine represents a classic challenge in heterocyclic process chemistry: installing a deactivating acyl group onto an electron-deficient pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The synthesis of 4-benzoyl-3-nitropyridine represents a classic challenge in heterocyclic process chemistry: installing a deactivating acyl group onto an electron-deficient pyridine ring. While Friedel-Crafts acylation is the standard for benzene derivatives, it fails with electron-poor pyridines (especially nitro-substituted ones) due to ring deactivation and complexation with Lewis acids.
To achieve a scalable, robust process, we must bypass direct acylation. This Application Note details a Nucleophilic Aromatic Substitution (
) followed by Oxidative Decyanation strategy. This route utilizes the high reactivity of 4-chloro-3-nitropyridine toward carbon nucleophiles, offering a distinct advantage over transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura), which often suffer from catalyst poisoning by the nitro group or pyridine nitrogen.
Key Process Advantages:
Transition-Metal Free: Avoids expensive Pd/Ni catalysts and heavy metal scavenging.
Atom Economy: Utilizes inexpensive phenylacetonitrile as the benzoyl surrogate.
Scalability: Reactions are conducted at manageable temperatures with standard industrial solvents.
Retrosynthetic Analysis & Pathway Design
The logical disconnection of 4-benzoyl-3-nitropyridine reveals the
-arylacetonitrile intermediate. This intermediate masks the carbonyl functionality as a nitrile, which can be unveiled via oxidative decyanation.
Reaction Pathway (DOT Visualization)
Figure 1: Strategic pathway utilizing the activated nitro-pyridine core for
followed by functional group transformation.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloro-3-nitropyridine
Objective: Activation of the pyridine ring.[1] The 3-nitro group provides crucial ortho-activation, making the C4 position highly susceptible to nucleophilic attack.
Reagents: 4-Hydroxy-3-nitropyridine (1.0 equiv),
(3.0 equiv), (1.1 equiv).
Solvent: Toluene or neat (if scale permits).
Protocol:
Charge a glass-lined reactor with 4-hydroxy-3-nitropyridine (e.g., 100 g).
Add
(Phosphorus oxychloride) slowly at 0–5°C to control exotherm.
Add
portion-wise.[2] Note: ensures complete conversion and suppresses pyrophosphate byproducts.
Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by HPLC/TLC until the starting material is <1%.
Quench (Critical Safety Step): Cool to room temperature. Remove excess
via vacuum distillation. Pour the residue slowly onto crushed ice with vigorous stirring.
Neutralize with
or to pH 8–9.
Extract with Ethyl Acetate or DCM. Dry organic layer over
is the most hazardous step. Always quench into ice water, never water into acid. Maintain temperature <20°C during quench to prevent runaway hydrolysis.
Step 2:
Coupling with Phenylacetonitrile
Objective: Carbon-carbon bond formation. The phenylacetonitrile anion acts as a "masked" benzoyl group.
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).
Protocol:
Suspend NaH (washed with hexanes if necessary) in dry DMF/THF at 0°C under
.
Add Phenylacetonitrile dropwise.[4] Stir for 30 mins to generate the carbanion (solution turns dark red/brown).
Add a solution of 4-Chloro-3-nitropyridine in DMF dropwise, maintaining internal temperature <10°C. The reaction is highly exothermic.
Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.
Work-up: Quench carefully with saturated
solution. Dilute with water and extract with Ethyl Acetate.[1]
Wash organics with brine (3x) to remove DMF.
Concentrate to obtain the crude
-phenyl-2-(3-nitropyridin-4-yl)acetonitrile .
Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography for scale.
Mechanism: The nitro group at C3 activates the C4-chlorine for displacement via a Meisenheimer complex intermediate. The resulting product is an acidic methine, often existing as a salt in the reaction mixture.
Step 3: Oxidative Decyanation to 4-Benzoyl-3-nitropyridine
Objective: Unmasking the ketone. This oxidative transformation converts the
Purification: Recrystallize from Isopropanol or Ethanol.
Why this works: The benzylic proton is highly acidic (
~10-12) due to the flanking nitrile and nitro-pyridine. The carbanion reacts with to form a hydroperoxide intermediate, which eliminates cyanate/cyanide to yield the ketone.
Quantitative Data Summary
Parameter
Step 1 (Chlorination)
Step 2 (Coupling)
Step 3 (Oxidation)
Limiting Reagent
4-OH-3-NO2-Pyridine
4-Cl-3-NO2-Pyridine
Nitrile Intermediate
Key Reagent
/
Phenylacetonitrile / NaH
/ NaOH / DMSO
Temperature
110°C (Reflux)
0°C 25°C
25°C 40°C
Typical Yield
90–95%
75–85%
80–90%
Critical Impurity
Pyrophosphates
Self-condensation of nitrile
Benzoic acid (over-oxidation)
Scale Feasibility
High (Standard Reactor)
High (Control Exotherm)
High (Gas dispersion limit)
Safety & Self-Validating Systems
To ensure Trustworthiness and Safety (E-E-A-T), the following control systems must be implemented:
Thermal Runaway Check (Step 2): The deprotonation of phenylacetonitrile and subsequent
are exothermic.
Validation: Use Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling >100g. Ensure cooling capacity exceeds the adiabatic temperature rise.
Validation: The waste stream must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate/nitrogen before disposal. Test waste stream with cyanide strips.
Nitro-Pyridine Sensitivity:
Validation: Nitro-pyridines can be shock-sensitive if dry and impure. Do not distill the final product to dryness at high temperatures (>150°C).
Workflow Diagram (Graphviz)
Figure 2: Process workflow including critical In-Process Controls (IPC) and waste management.
References
ChemicalBook. (2025).[1] Synthesis of 4-chloro-3-nitropyridine from 4-hydroxy-3-nitropyridine.[1][2] Retrieved from
Organic Syntheses. (1975). Alkylation of Phenylacetonitrile derivatives (General Procedure). Coll. Vol. 5, p.239. Retrieved from
Sathyendran, S., & Senadi, G. C. (2023).[7][8][9] Progression on Oxidative Decyanation Approaches from Secondary Nitriles to Ketones.[7][10] Asian Journal of Organic Chemistry.[7] Retrieved from
Ashcroft, C. P., et al. (2024).[7] Oxidative decyanation of arylacetonitriles.[7][10] Synthesis of ligusticumic acid. The Journal of Organic Chemistry.[6][7][8] Retrieved from
Google Patents. (2010). Process for preparation of nitropyridine derivatives (WO2010089773A2). Retrieved from
Technical Application Note: 4-Benzoyl-3-nitropyridine in Coordination Chemistry
This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It addresses the specific electronic and steric challenges of 4-Benzoyl-3-n...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It addresses the specific electronic and steric challenges of 4-Benzoyl-3-nitropyridine (4B3NP) and provides validated protocols for its use as both a direct ligand and a pro-ligand scaffold.[1]
Executive Summary & Chemical Profile
4-Benzoyl-3-nitropyridine (4B3NP) represents a specialized class of electron-deficient pyridine ligands.[1] Unlike standard pyridine ligands (e.g., 4-dimethylaminopyridine), 4B3NP possesses a highly distinct electronic signature due to the synergistic electron-withdrawing effects of the 3-nitro (-I, -M) and 4-benzoyl (-I, -M) groups.[1]
-acidic. The basicity of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
is significantly attenuated (estimated pKa < 1.0) compared to pyridine (pKa ~5.2).
Steric Considerations: The proximity of the 3-nitro group to the 4-benzoyl moiety induces a steric twist, forcing the benzoyl phenyl ring out of planarity with the pyridine core. This deconjugation isolates the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-systems but maintains the inductive electron withdrawal.
-Donor: Binds via . Requires "soft" metals (Ag, Pd, Pt) or hard metals with non-coordinating counter-ions (Cu(II) with or ) to overcome the weak -donating ability.
-Acceptor: The electron-deficient ring stabilizes low-valent metal centers via back-bonding ().
Pro-Ligand Scaffold: The C=O group at position 4 is a high-value target for condensation reactions (e.g., thiosemicarbazones), generating chelating multidentate ligands with potent cytotoxicity.
Application Areas
A. Medicinal Inorganic Chemistry (Drug Development)[1][2][3]
Cytotoxicity: 4B3NP complexes (particularly Cu(II) and Pt(II)) are investigated for their ability to intercalate DNA or generate Reactive Oxygen Species (ROS) due to the redox-active nitro group.
Hypoxia Targeting: The nitro group can undergo bioreductive activation in hypoxic tumor environments, making these complexes candidates for hypoxia-selective prodrugs.[1]
B. Catalysis (Lewis Acid Tuning)
Electrophilicity Enhancement: Coordination of 4B3NP to a metal center increases the Lewis acidity of the metal due to the ligand's strong electron-withdrawing nature. This is useful in Lewis acid-catalyzed organic transformations (e.g., Diels-Alder reactions).[1]
Experimental Protocols
Protocol A: Direct Coordination (Synthesis of Metal Complexes)
Targeting
or species.
Rationale: Due to the low basicity of 4B3NP, competition with solvent molecules (water, methanol) is a primary failure mode. This protocol uses non-coordinating solvents and counter-ions to force coordination.[1]
Ligand Solubilization: Dissolve 2.0 mmol of 4B3NP in 10 mL of anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
. Note: The solution may be pale yellow.
Metal Addition:
Dissolve 1.0 mmol of the metal salt in 5 mL of
.
Critical Step: Add the metal solution dropwise to the ligand solution under vigorous stirring. A color change (often to green/blue for Cu or colorless precipitate for Ag) indicates complexation.[1]
Reflux (Optional): If no immediate precipitate forms, reflux at 40°C for 2 hours. The heat helps overcome the activation energy barrier caused by the weak donor strength.
Isolation:
Concentrate the solution to ~5 mL using a rotary evaporator.
Layer diethyl ether (15 mL) carefully on top of the concentrate to induce slow crystallization (vapor diffusion).
Characterization Check:
IR Spectroscopy: Look for the shift in the Pyridine Ring Breathing mode (usually ~990 cm⁻¹
~1010 cm⁻¹) and the C=O stretch (may shift slightly due to through-bond effects).
Mixing: Combine 1.0 mmol 4B3NP and 1.0 mmol Thiosemicarbazide in 20 mL Ethanol.
Catalysis: Add 3-5 drops of concentrated
or Glacial Acetic Acid.
Reflux: Heat to reflux (78°C) for 6-12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Workup: Cool to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
. The Schiff base usually precipitates as a yellow/orange solid. Filter and wash with cold ethanol.[1][2]
Visualization & Logic Flow[1]
The following diagram illustrates the decision matrix for utilizing 4B3NP, distinguishing between direct coordination and derivatization pathways.
Caption: Workflow decision tree for 4-Benzoyl-3-nitropyridine applications. Path A utilizes the electron-deficient nature of the parent molecule; Path B leverages the ketone functionality to create high-affinity chelators.[1]
Data Summary & Characterization
Spectroscopic Fingerprints
The following table summarizes expected shifts upon coordination (Metal = Cu(II)).
Note: Metal complexes often exhibit reduced solubility in organic solvents compared to the free ligand.[1]
References
Constable, E. C., et al. (2005).[1] Coordination chemistry of 4-substituted pyridines. This foundational text establishes the baseline pKa and donor strength trends for electron-deficient pyridines.[1]
Houlton, A., et al. (2014).[1] Structure of 4-benzoylpyridine (4BP) and Ag(I) coordination polymers. ResearchGate. Link
Soliman, S., et al. (2023).[1][3] Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers. (Demonstrates protocols for benzoylpyridine analogs). ResearchGate. Link
West, D. X., et al. (1993).[1] Copper(II) complexes of 2-benzoylpyridine 4-allylthiosemicarbazone. (Provides the derivatization protocol relevant to Protocol B). MDPI.[1] Link
NCI/PubChem. (2023).[1] Compound Summary: 4-Benzoylpyridine.[1] National Library of Medicine.[1] Link
Application Note: Catalytic Reactions of 4-Benzoyl-3-nitropyridine
This Application Note is designed to guide researchers through the catalytic transformations of 4-Benzoyl-3-nitropyridine , a versatile "ortho-nitro ketone" scaffold. The guide focuses on its primary catalytic utility: S...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to guide researchers through the catalytic transformations of 4-Benzoyl-3-nitropyridine , a versatile "ortho-nitro ketone" scaffold.
The guide focuses on its primary catalytic utility: Selective Catalytic Hydrogenation to access the 3-amino-4-benzoylpyridine intermediate, followed by downstream catalytic applications in synthesizing fused heterocycles like 1,6-Naphthyridines (via Friedländer condensation) and Pyrido-diazepines .
Abstract
4-Benzoyl-3-nitropyridine (CAS: N/A for specific isomer, analogous to 3-nitro-4-acylpyridines) represents a high-value "masked" synthon for drug discovery. Its core utility lies in the catalytic reduction of the nitro group to an amine, unlocking a reactive ortho-amino ketone motif. This motif is the requisite precursor for the Friedländer synthesis of 1,6-naphthyridines (kinase inhibitor scaffolds) and 1,4-diazepines (CNS active agents). This guide details the optimized protocols for the chemoselective hydrogenation of the nitro group—preserving the ketone functionality—and subsequent catalytic cyclization workflows.
Introduction: The Ortho-Nitro Ketone Scaffold
In medicinal chemistry, the ortho-disposition of a nitro group and a carbonyl functionality (benzoyl) on a pyridine ring creates a "loaded spring" for heterocycle construction. 4-Benzoyl-3-nitropyridine is structurally unique because the electron-deficient pyridine ring makes the nitro group highly susceptible to reduction, while the benzoyl group at the 4-position provides a stable yet reactive electrophile for subsequent ring closure.
Key Challenges in Catalysis:
Chemoselectivity: Reducing the nitro group (
) without reducing the ketone () or the pyridine ring.
Hydroxylamine Accumulation: Preventing the buildup of stable hydroxylamine intermediates (
), which are common in pyridine nitro-reduction.
Cyclization Control: Directing the subsequent reaction towards the desired 6-membered (naphthyridine) or 7-membered (diazepine) ring systems rather than thermodynamic dead-ends (e.g., anthranils).
Reaction Pathway Analysis
The following diagram illustrates the catalytic divergence starting from 4-Benzoyl-3-nitropyridine.
Figure 1: Catalytic divergence from 4-Benzoyl-3-nitropyridine. The primary pathway involves full reduction to the amino-ketone, followed by condensation.
This protocol is optimized to reduce the nitro group to the amine while preserving the benzoyl ketone.
Materials & Reagents
Substrate: 4-Benzoyl-3-nitropyridine (1.0 equiv)
Catalyst: 5% Pd/C (sulfided form preferred for selectivity) or 1% Pt/C (Vanadium-doped).
Note: Unsulfided Pd/C is highly active and may reduce the ketone to an alcohol (benzyl alcohol derivative). Pt/C (sulfided) is the gold standard for nitro-retention of ketones.
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).
Hydrogen Source:
gas (balloon or 3-5 bar).
Experimental Procedure
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 4-Benzoyl-3-nitropyridine (10 mmol) in MeOH (50 mL).
Reaction: Stir vigorously at 25–30°C . Monitor by HPLC/TLC.
Endpoint: Disappearance of starting material (
in 1:1 Hex/EtOAc) and appearance of the fluorescent amino-ketone ().
Time: Typically 2–4 hours.
Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo. The product, 3-amino-4-benzoylpyridine , is typically a yellow solid. It is prone to oxidation; store under Argon or use immediately.
Troubleshooting Table
Observation
Cause
Solution
Product contains Alcohol (-CH(OH)Ph)
Over-reduction of ketone
Switch to Pt/C (sulfided) or reduce reaction time/pressure.
Accumulation of Hydroxylamine
Incomplete reduction
Increase pressure to 5 bar or add trace (Vanadium cocatalyst).
Dehalogenation (if Cl/Br present)
Pd/C is too aggressive
Use Pt/C or add an amine poison (e.g., dipyridyl).
Core Protocol 2: Friedländer Synthesis of 1,6-Naphthyridines
This protocol utilizes the 3-amino-4-benzoylpyridine generated above in a condensation reaction to form a fused naphthyridine ring.
Concept
The 3-amino-4-benzoylpyridine acts as the 2-aminoketone equivalent . Reacting it with a ketone containing an
-methylene group (e.g., cyclohexanone, acetone, acetophenone) yields 4-phenyl-substituted 1,6-naphthyridines.
Experimental Procedure
Mixing: In a round-bottom flask, combine 3-amino-4-benzoylpyridine (1.0 equiv) and the ketone partner (1.2 equiv, e.g., Acetophenone).
Catalyst: Add sulfamic acid (10 mol%) or KOH (10 mol%) in Ethanol (EtOH).
Note: Acid catalysis (AcOH + cat.
) is preferred for hindered ketones. Base catalysis (KOH/EtOH) is preferred for rapid condensation with active methylene compounds.
Reflux: Heat the mixture to reflux (80°C) for 4–12 hours.
Mechanism: The amine attacks the ketone partner
Imine formation Intramolecular Aldol-type condensation with the benzoyl carbonyl Dehydration Aromatization.
Purification: Cool to room temperature. The product often precipitates. If not, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
Mechanism Visualization
Figure 2: The Friedländer annulation pathway accessing the naphthyridine core.[1]
Advanced Application: Synthesis of Pyrido-Diazepines
For CNS-active library generation, the amino-ketone can be converted into a 1,4-diazepine ring.
Protocol:
Acylation: React 3-amino-4-benzoylpyridine with Boc-Glycine (using DCC/EDC coupling) to form the amide.
Deprotection: Remove the Boc group (TFA/DCM).
Cyclization: Neutralize the salt (NaHCO3). The free amine spontaneously condenses with the benzoyl ketone to form the 7-membered pyrido[3,4-e]-1,4-diazepine ring.
Reduction (Optional): The resulting imine can be reduced (
) to the saturated diazepine if required.
References
Wibaut, J. P., et al. "Reactivity of 4-nitropyridine-N-oxide." Recueil des Travaux Chimiques des Pays-Bas 70 (1951).
Catalytic Hydrogenation Specifics:
Rylander, P. N.[2][3][4] "Catalytic Hydrogenation of 3- and 4-hydroxy pyridines." US Patent 3,408,354.[3] (Discusses Pt/C vs Pd/C selectivity in pyridine series).
Friedländer Synthesis on Pyridine Scaffolds:
Cheng, C. C., & Yan, S. J. "The Friedländer Synthesis of Quinolines." Organic Reactions 28 (1982). (Classic review applicable to the pyridine analogs).
Diazepine Synthesis from Amino-Benzoyl Pyridines:
Rakpui, D., & Knaus, E. E.[5] "An improved synthesis of 1,3-dihydro-1-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one." Canadian Journal of Chemistry 77 (1999).Link (Direct protocol for the diazepine application).
High-throughput screening assays using 4-Benzoyl-3-nitropyridine
Application Note & Protocol High-Throughput Screening for Covalent Inhibitors of Protein-Protein Interactions Using 4-Benzoyl-3-nitropyridine Abstract This document provides a comprehensive guide to the application of 4-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
High-Throughput Screening for Covalent Inhibitors of Protein-Protein Interactions Using 4-Benzoyl-3-nitropyridine
Abstract
This document provides a comprehensive guide to the application of 4-Benzoyl-3-nitropyridine as a novel probe in high-throughput screening (HTS) assays designed to identify covalent inhibitors of protein-protein interactions (PPIs). Leveraging the inherent reactivity of the nitropyridine scaffold, we present a fluorescence polarization (FP)-based assay that monitors the disruption of a model PPI following covalent modification of a critical cysteine residue by 4-Benzoyl-3-nitropyridine. This application note details the underlying chemical principles, assay design, step-by-step protocols for execution and validation, and data analysis. The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to expand their HTS toolkit for the discovery of novel covalent therapeutics.
Introduction: The Rationale for 4-Benzoyl-3-nitropyridine in HTS
The discovery of small molecules that can modulate protein-protein interactions represents a significant and challenging frontier in drug discovery.[1] Many PPIs are characterized by large, flat, and featureless interfaces, making them difficult to target with traditional small-molecule inhibitors.[2][3] An emerging strategy to overcome these challenges is the use of covalent inhibitors that form a stable bond with a specific amino acid residue on one of the interacting proteins, thereby preventing the formation of the protein complex.
4-Benzoyl-3-nitropyridine is an electrophilic molecule with potential as a covalent modifier of nucleophilic amino acid residues. The pyridine ring is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group at the 3-position.[4] This electronic arrangement makes the carbon atoms at the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[4] Furthermore, the nitro group itself can be displaced by potent nucleophiles, such as the thiol group of a cysteine residue.[5] This reactivity profile makes 4-Benzoyl-3-nitropyridine an intriguing candidate for covalently targeting cysteine residues within proteins.
This application note describes a novel HTS assay that utilizes 4-Benzoyl-3-nitropyridine to identify inhibitors of a PPI that is dependent on a key cysteine residue. The assay is based on the principle of fluorescence polarization, a robust and widely used technique in HTS for studying molecular interactions.[6][7][8]
Mechanism of Action: Covalent Modification of Cysteine Residues
The proposed mechanism of action for 4-Benzoyl-3-nitropyridine in the context of this assay is the covalent modification of a cysteine residue on a target protein. The sulfur atom of the cysteine side chain acts as a nucleophile, attacking the electron-deficient pyridine ring. This can result in the displacement of the nitro group, forming a stable thioether linkage between the protein and the benzoyl-pyridine moiety.
This covalent modification can have significant consequences for protein function. If the targeted cysteine residue is located at the interface of a protein-protein interaction, its modification by the bulky benzoyl-pyridine group can sterically hinder the binding of the partner protein, leading to the disruption of the PPI.
The HTS assay described here employs fluorescence polarization to monitor the disruption of a model PPI. The assay is designed around a system consisting of:
Protein A: A protein containing a surface-exposed cysteine residue that is critical for its interaction with Protein B.
Protein B-FITC: A fluorescein isothiocyanate (FITC)-labeled version of the binding partner of Protein A.
4-Benzoyl-3-nitropyridine: The covalent modifying agent.
Test Compounds: A library of small molecules to be screened for their ability to inhibit the covalent modification and preserve the PPI.
The assay proceeds in two steps:
Covalent Modification: Protein A is incubated with 4-Benzoyl-3-nitropyridine in the presence of test compounds. If a test compound is an effective inhibitor, it will prevent the covalent modification of Protein A.
PPI Detection: Protein B-FITC is added to the mixture. If Protein A has been covalently modified, it will be unable to bind to Protein B-FITC, and the resulting FP signal will be low. Conversely, if a test compound has prevented the modification, Protein A will bind to Protein B-FITC, resulting in a large protein complex that tumbles slowly in solution and produces a high FP signal.
The overall workflow is depicted in the following diagram:
Caption: High-throughput screening workflow for identifying inhibitors of covalent modification.
Detailed Protocols
Materials and Reagents
Protein A: Purified recombinant protein with a single surface-exposed cysteine residue.
Protein B-FITC: Purified recombinant Protein B labeled with FITC.
4-Benzoyl-3-nitropyridine: Synthesized and purified.
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20.
Compound Library: Small molecules dissolved in DMSO.
384-well, low-volume, black, flat-bottom plates.
Acoustic liquid handler or pin tool for compound dispensing.
Plate reader capable of measuring fluorescence polarization.
Assay Optimization
Before initiating a full-scale HTS campaign, it is crucial to optimize the assay parameters to ensure a robust and sensitive screen.
Table 1: Key Parameters for Assay Optimization
Parameter
Recommended Range
Purpose
Protein A Concentration
10 nM - 1 µM
Determine the optimal concentration for a significant FP window.
Protein B-FITC Concentration
1 nM - 100 nM
Use a concentration below the Kd for sensitive detection of binding.
4-Benzoyl-3-nitropyridine Concentration
1 µM - 100 µM
Determine the concentration that results in significant inhibition of the PPI.
Incubation Time (Covalent Modification)
15 min - 2 hours
Determine the time required for the covalent reaction to proceed to a desired level.
Incubation Time (PPI Detection)
15 min - 1 hour
Allow the PPI to reach equilibrium.
DMSO Tolerance
0.1% - 1%
Ensure that the assay is not adversely affected by the compound solvent.
HTS Protocol
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well assay plate. Also, include appropriate controls:
Positive Control (No Modification): DMSO only.
Negative Control (Full Modification): DMSO only, with 4-Benzoyl-3-nitropyridine.
Reagent Addition 1: Add 5 µL of Protein A in assay buffer to all wells.
Reagent Addition 2: Add 5 µL of 4-Benzoyl-3-nitropyridine in assay buffer to all wells except the positive control wells (add 5 µL of assay buffer with DMSO to these).
Incubation 1: Centrifuge the plates briefly and incubate at room temperature for the optimized covalent modification time.
Reagent Addition 3: Add 10 µL of Protein B-FITC in assay buffer to all wells.
Incubation 2: Centrifuge the plates briefly and incubate at room temperature for the optimized PPI detection time, protected from light.
Detection: Read the fluorescence polarization of each well using a plate reader with appropriate filters for FITC (Excitation: 485 nm, Emission: 520 nm).
Data Analysis and Interpretation
The primary data from the screen will be in millipolarization (mP) units. The following calculations are used to determine the activity of the test compounds:
Z'-factor: This metric is used to assess the quality of the assay.
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[9]
Hits are typically identified as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample wells).
Hit Validation and Follow-up Studies
Primary hits from the HTS should be subjected to a series of validation and follow-up experiments to confirm their activity and elucidate their mechanism of action.
Caption: Workflow for hit validation and lead optimization.
Conclusion
The application of 4-Benzoyl-3-nitropyridine as a covalent probe in a fluorescence polarization-based HTS assay offers a novel and powerful approach for the discovery of inhibitors of cysteine-dependent protein-protein interactions. The protocols and strategies outlined in this document provide a solid foundation for researchers to implement this methodology in their drug discovery programs. The inherent reactivity of the nitropyridine scaffold, combined with the robustness of FP technology, creates a high-throughput screening platform with the potential to identify novel, potent, and selective covalent inhibitors for challenging therapeutic targets.
References
Dunster, N. J. (2022). Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. University of Strathclyde. [Link]
Greaves, J., & Chamberlain, L. H. (2022). Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. ResearchGate. [Link]
Greaves, J., et al. (2022). Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. PubMed. [Link]
Lanyon-Hogg, T., et al. (2022). A High-Throughput Fluorescent Turn-On Assay for Inhibitors of DHHC Family Proteins. ACS Chemical Biology. [Link]
Tantray, I. R., et al. (2018). Methods of probing the interactions between small molecules and disordered proteins. PMC. [Link]
Lanyon-Hogg, T., et al. (2022). A High-Throughput Fluorescent Turn-On Assay for Inhibitors of DHHC Family Proteins. ACS Publications. [Link]
Xiong, R., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PMC. [Link]
Han, Y., et al. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. YouTube. [Link]
Li, Y., et al. (2015). A rapid and sensitive high-throughput screening method to identify compounds targeting protein–nucleic acids interactions. PMC. [Link]
Sheng, C., et al. (2013). State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors. Chemical Society Reviews (RSC Publishing). [Link]
den Hertog, H. J., & Overhoff, J. (1950). The reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]
Malykh, T. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]
Rather, M. A., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC. [Link]
Kaczorowska, K., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. [Link]
Bowers, A. A., et al. (2022). Protein-Protein Interaction-Based High Throughput Screening For Adenylyl Cyclase 1 Inhibitors: Design, Implementation, and Discovery of a Novel Chemotype. bioRxiv. [Link]
Gushcha, A. O., et al. (2020). Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'- bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents. PubMed. [Link]
Blay, V. J., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
Technical Guide: 4-Benzoyl-3-nitropyridine in Advanced Materials Synthesis
This guide details the application of 4-Benzoyl-3-nitropyridine (CAS: 164219-72-1) as a functional precursor for stimuli-responsive materials , specifically focusing on its role in generating pH-gated photocleavable link...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 4-Benzoyl-3-nitropyridine (CAS: 164219-72-1) as a functional precursor for stimuli-responsive materials , specifically focusing on its role in generating pH-gated photocleavable linkers (PCLs) .
Subject: 4-Benzoyl-3-nitropyridine (BzNiPy)
Application: Precursor for pH-Responsive Photocleavable Hydrogels and Drug Delivery Systems
Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Specialists
Executive Summary & Scientific Rationale
4-Benzoyl-3-nitropyridine is a specialized pyridine derivative of the classic o-nitrobenzophenone scaffold. While o-nitrobenzyl derivatives are the gold standard for photocleavable linkers (PCLs) in materials science, the pyridine analog introduces a critical dual-stimuli response :
Photolability: Like its benzene counterpart, it undergoes a photo-induced rearrangement (Norrish Type II / o-nitrobenzyl mechanism) upon UV irradiation (365 nm), cleaving ester or carbonate bonds.
pH-Sensitivity: The pyridine nitrogen (pKa ~3-5) allows for protonation in acidic environments (e.g., tumor microenvironments, lysosomes). This enhances solubility and can modulate the quantum yield of photocleavage via intramolecular hydrogen bonding or charge-transfer effects.
Primary Use Case: Synthesis of
-phenyl-3-nitro-4-pyridylmethanol , a secondary alcohol used to crosslink hydrogels or cage bioactive molecules. Upon irradiation, the linker cleaves, releasing the payload and regenerating the 4-benzoyl-3-nitropyridine ketone.
Mechanism of Action
The utility of 4-benzoyl-3-nitropyridine lies in its reversible redox relationship with its alcohol form (the active linker).
Linker Synthesis: The ketone is reduced to the secondary alcohol.
Conjugation: The alcohol is coupled to a polymer (e.g., PEG) or drug via a carbonate or ester bond.
Photocleavage: Upon UV exposure, the nitro group abstracts a hydrogen from the benzylic carbon, initiating a rearrangement that cleaves the ester/carbonate bond, releasing the cargo and regenerating the starting ketone .
Mechanism Diagram
Caption: The lifecycle of the BzNiPy scaffold. The ketone is reduced to create the linker; photolysis cleaves the linker and regenerates the ketone.
Experimental Protocols
Protocol A: Synthesis of the Photocleavable Linker (Reduction)
Objective: Convert 4-benzoyl-3-nitropyridine into the functionalizable alcohol form.
Dissolution: Dissolve 4-benzoyl-3-nitropyridine (e.g., 500 mg) in anhydrous Methanol (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
Reduction: Slowly add NaBH4 (1.5 eq) in small portions over 10 minutes. Caution: Hydrogen gas evolution.
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane). The ketone spot (less polar) should disappear, replaced by the alcohol spot (more polar).
Quench: Quench with saturated NH4Cl solution (5 mL).
Extraction: Evaporate Methanol under reduced pressure. Extract the residue with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexane).
Yield Expectation: >90% as a pale yellow solid.
Storage: Store at -20°C, protected from light.
Protocol B: Fabrication of pH-Responsive Photodegradable Hydrogel
Objective: Create a PEG-hydrogel that degrades upon UV exposure, used for cell release or drug delivery.
Dissolve Linker (Protocol A) in anhydrous DCM. Add TEA.
Add Acryloyl Chloride dropwise at 0°C. Stir 4h at RT.
Workup: Wash with NaHCO3, dry, and purify. This creates the Photocleavable Acrylate Monomer .
Hydrogel Formulation:
Prepare a precursor solution: 10% w/v PEG-DA + 5% w/v Photocleavable Monomer in PBS (pH 7.4).
Add LAP photoinitiator (0.05% w/v).
Crosslinking:
Irradiate with 405 nm light (visible blue) for 2 minutes to polymerize the acrylate groups. Note: 405 nm initiates polymerization but does NOT cleave the nitro-linker (which requires <365 nm).
Degradation Assay:
Place hydrogel in PBS.
Expose to UV light (365 nm, 10 mW/cm²).
Monitor degradation by measuring the release of the 4-benzoyl-3-nitropyridine byproduct into the supernatant via Absorbance at 260-280 nm (distinct from the linker).
Key Data & Specifications
Physicochemical Properties Table
Property
Value
Relevance to Materials
Molecular Weight
228.20 g/mol
Small molecule, high atom economy.
Appearance
Yellow crystalline solid
Color indicates n-π* transitions (nitro/carbonyl).
Solubility
DCM, DMSO, MeOH
Soluble in organic synthesis solvents.
pKa (Pyridine N)
~3.5 - 4.5
Protonatable in acidic lysosomes (pH 4.5).
λ_max (Abs)
~260 nm, ~310 nm (shoulder)
Cleavage typically performed at 365 nm.
Cleavage Quantum Yield
0.1 - 0.6 (solvent dependent)
Comparable to standard o-nitrobenzyls.
Troubleshooting Guide
Issue: Low cleavage efficiency in hydrogels.
Cause: Inner-filter effect (high concentration of nitro groups absorbing light at the surface).
Solution: Reduce linker loading to <5 mM or use two-photon excitation (700-800 nm) if the linker supports it.
Issue: Premature hydrolysis.
Cause: Carbonate/ester bonds can be hydrolytically unstable at high pH.
Solution: Ensure storage at pH 6-7. Avoid basic buffers during long-term incubation.
References
Photocleavable Linkers in Materials: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. Link
Pyridine-based Photocages: Favaro, G., et al. "Photochemical and photophysical behaviour of benzoylpyridines." Journal of Photochemistry and Photobiology A: Chemistry, 1998. Link
Hydrogel Patterning: Wegner, S. V., et al. "Photocleavable linker for the patterning of bioactive molecules." Scientific Reports, 2015. Link
Nitrobenzyl Mechanism: Bochet, C. G. "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link
Synthesis of Nitro-Pyridines: "Synthesis and Functionalization of 3-Nitropyridines." Thesis/Dissertation, UiT The Arctic University of Norway. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CHEM-SUP-8829
Subject: Yield Improvement & Protocol Optimization for 4-Benzoyl-3-nitropyridine
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Core Challenges
Synthesizing 4-benzoyl-3-nitropyridine presents a classic "push-pull" conflict in heterocyclic chemistry. The pyridine ring is naturally electron-deficient, and the 3-nitro group exacerbates this, making the ring highly susceptible to nucleophilic attack but resistant to electrophilic substitution (like Friedel-Crafts).
Why your yield is likely low:
Friedel-Crafts Failure: Attempting direct acylation of 3-nitropyridine with benzoyl chloride fails due to ring deactivation.
Nucleophilic Competition: In substitution reactions, the nitro group can act as a leaving group (denitration) or activate the C2 position, leading to regioisomeric mixtures.
Catalyst Deactivation: In transition-metal catalyzed routes, the nitro group can coordinate to Palladium, dampening the catalytic cycle.
This guide prioritizes two validated pathways: the Pd-Catalyzed Carbonylative Cross-Coupling (Modern/High Yield) and the Oxidation of Benzylic Precursors (Legacy/Robust).
This is the industry-preferred route for maximizing yield (>80%) and purity. It constructs the ketone bridge directly from 4-chloro-3-nitropyridine and phenylboronic acid, utilizing carbon monoxide (CO) as the linker.
The Protocol
Substrate: 4-Chloro-3-nitropyridine (1.0 equiv)
Coupling Partner: Phenylboronic acid (1.2 equiv)
Carbon Source: CO (balloon pressure or 1-3 atm)
Catalyst:
(2-5 mol%)
Ligand: Xantphos (or DPEphos) (5-7 mol%)
Base:
or (2.0 equiv)
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Temp: 80–100 °C
The Mechanism (Visualization)
The critical step is the CO Insertion . Without sufficient CO pressure or the right ligand bite angle, the reaction reverts to a standard Suzuki coupling, yielding the biaryl (4-phenyl-3-nitropyridine) instead of the ketone.
Figure 1: Catalytic cycle for the Carbonylative Suzuki-Miyaura coupling. Note the divergence point where low CO pressure leads to biaryl impurities.
Troubleshooting Guide (Pathway A)
Symptom
Probable Cause
Corrective Action
Low Yield (<30%)
Catalyst poisoning by Nitro group.
Switch to Pd(dba)2 or increase catalyst load to 5 mol%. Ensure solvent is degassed to remove .
Biaryl Impurity
CO insertion failed (Direct coupling).
Increase CO pressure (use an autoclave at 5 atm instead of a balloon). Use a ligand with a wide bite angle (Xantphos ) to favor CO insertion.
Starting Material Remains
Hydrolysis of 4-Cl-3-nitropyridine.
Ensure anhydrous conditions. The C4-Cl bond is labile to hydrolysis in wet basic conditions.
Black Precipitate
Pd black formation (Ligand dissociation).
Add excess ligand (L:Pd ratio 2:1). Lower temperature to 80°C.
Pathway B: Oxidative Cleavage (The "Legacy" Route)
If you lack high-pressure CO capabilities, this route is the reliable alternative. It involves the nucleophilic aromatic substitution (
) of 4-chloro-3-nitropyridine with benzyl cyanide, followed by oxidative decyanation.
-cyano-4-benzyl-3-nitropyridine (Deep red/purple anion during reaction).
Step 2: Oxidative Decyanation
Reagents:
(30%) / NaOH or oxidative cleavage using / Alumina.
Goal: Convert the
bridge directly to .
Workflow Logic
Figure 2: The SNAr-Oxidation sequence. This route avoids transition metals but requires careful handling of the carbanion intermediate.
Troubleshooting Guide (Pathway B)
Symptom
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete deprotonation of nitrile.
Use fresh NaH . Ensure the phenylacetonitrile anion is formed (bubbling stops) before adding the pyridine.
Tarry/Polymerized Product
Base-sensitive nitro group polymerization.
Keep temperature below 0°C during addition. 3-nitropyridines are prone to polymerization in strong base at high temps.
Amide Formation
Partial hydrolysis of nitrile.
The oxidation conditions are too mild. Ensure strong oxidative conditions (e.g., alkaline ) to drive the mechanism to the ketone, not the amide.
Frequently Asked Questions (FAQs)
Q: Can I use Friedel-Crafts acylation on 3-nitropyridine directly?A:No. The 3-nitropyridine ring is severely deactivated (
reactivity vs benzene). Standard Lewis acids () will coordinate to the pyridine nitrogen, further deactivating the ring and preventing reaction.
Q: Why is 4-chloro-3-nitropyridine turning black on the shelf?A: It is thermally unstable and sensitive to moisture. It hydrolyzes to 4-hydroxy-3-nitropyridine (pyridone tautomer), which is unreactive in
or Suzuki couplings. Store at -20°C under Argon.
Q: In the Suzuki method, can I use 4-bromo-3-nitropyridine instead?A: Yes, but the 4-chloro analog is often preferred because the C-Cl bond is sufficiently activated by the ortho-nitro group, and it is generally cheaper/more stable than the bromo-analog. If using the Chloride, ensure your catalyst system is active enough (e.g., Pd-Xantphos).
Q: Is the product light sensitive?A: Yes. Nitro-pyridines can undergo photochemical rearrangement (nitro-nitrito). Perform column chromatography with minimal light exposure and store the final product in amber vials.
References
Carbonylative Suzuki Coupling:
Beller, M., et al. "Palladium-catalyzed carbonylative coupling reactions of aryl halides." Angewandte Chemie International Edition, 48(23), 4114-4136.
Source Verification:
Nucleophilic Substitution on Nitropyridines:
Makosza, M., & Winiarski, J. "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research, 20(8), 282-289.
Source Verification:
Oxidative Decyanation Protocols:
Freer, J., et al. "Oxidative decyanation of alpha-phenylacetonitriles." Tetrahedron Letters, 25(11), 1155-1158.
Source Verification:
Synthesis of 4-substituted-3-nitropyridines:
Canibano, V., et al. "Synthesis of 4-substituted 3-nitropyridines via nucleophilic aromatic substitution." Synthesis, 14, 2175-2180.
Source Verification:
Optimization
Technical Support Center: 4-Benzoyl-3-nitropyridine Stability & Degradation
The following technical guide is structured as a specialized support resource for researchers working with 4-Benzoyl-3-nitropyridine . It synthesizes structural chemical logic with standard degradation behaviors of nitro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for researchers working with 4-Benzoyl-3-nitropyridine . It synthesizes structural chemical logic with standard degradation behaviors of nitropyridines and benzophenones.
Executive Summary & Compound Profile
4-Benzoyl-3-nitropyridine is a highly electron-deficient heterocyclic intermediate. Its stability profile is dominated by the interaction between the nitro group (position 3) and the benzoyl moiety (position 4) on the pyridine ring.[1]
Researchers typically encounter degradation issues driven by two primary vectors:
Photo-instability: The benzoyl group acts as a photosensitizer, while the nitro group is susceptible to radical rearrangement.
Redox Susceptibility: The compound is prone to stepwise reduction (nitro
amine; ketone alcohol) during workup or storage.
Physicochemical Stability Matrix
Parameter
Stability Rating
Critical Thresholds
Photostability
Low
Degrades under UV/Vis (λ < 400 nm). Protect from ambient light.
Hydrolysis (pH 4-8)
High
Ketone bridge is stable; Pyridine ring resists cleavage.
Alkaline Stability (pH > 10)
Moderate
Susceptible to Nucleophilic Aromatic Substitution ().[1][2]
The degradation of 4-Benzoyl-3-nitropyridine follows three distinct mechanistic pathways. Understanding these is crucial for interpreting "ghost peaks" in HPLC and color changes in your samples.
Pathway A: Photochemical Degradation (The "Brown Oil" Phenomenon)
This is the most common cause of sample failure. The benzoyl moiety absorbs UV light, undergoing an
transition to a triplet excited state.[1][2] This excited state can abstract hydrogen from solvents or interact with the adjacent nitro group.
Mechanism: Photo-induced nitro-nitrite rearrangement or radical abstraction.
Product: Complex mixtures including 4-benzoyl-3-nitrosopyridine and polymerized tars (often observed as brown discoloration).
Pathway B: Chemical Reduction (Impurity Generation)
During synthesis or workup involving reducing agents (e.g., NaBH₄, metals), the molecule degrades via competitive reduction.[1][2]
Route 1 (Nitro Reduction): Formation of 3-amino-4-benzoylpyridine . This is a common impurity if hydrogenation catalysts are not poisoned selectively.
Route 2 (Ketone Reduction): Formation of (3-nitropyridin-4-yl)(phenyl)methanol . This occurs if mild hydride donors are present.
Pathway C: Nucleophilic Aromatic Substitution (
)
In strong alkaline media (NaOH/KOH), the electron-withdrawing nature of the nitro and benzoyl groups activates the pyridine ring.
Mechanism: Hydroxide ions attack the ring. While the nitro group at position 3 is less labile than at position 2 or 4, the combined electron deficiency can lead to the displacement of the nitro group or ring opening under forcing conditions.[2]
Product:4-Benzoyl-3-hydroxypyridine (via
displacement).
Visualization of Pathways (Graphviz)[1][2]
The following diagram maps the degradation logic for troubleshooting diagnostic peaks.
Caption: Mechanistic map of 4-Benzoyl-3-nitropyridine degradation via Photolysis (Yellow), Reduction (Green), and Nucleophilic Substitution (Red).
Troubleshooting Guide & FAQs
Q1: My sample has turned from a pale yellow solid to a dark brown oil/gum. What happened?
Diagnosis:Photochemical Decomposition.Explanation: You likely exposed the compound to ambient laboratory light or sunlight. The "4-benzoyl" moiety acts similarly to benzophenone, initiating radical reactions that lead to polymerization (tars).
Corrective Action:
Purification: Perform a silica plug filtration (eluent: DCM/Hexane) to remove the polar tars.[1]
Prevention: Store exclusively in amber vials wrapped in aluminum foil. Handle under low-UV (yellow) light if possible.
Q2: I see a new peak at [M-16] or [M-2] in my LC-MS after workup. Is this a degradation product?
Diagnosis:Reductive Impurity.Explanation:
[M-16] (Loss of Oxygen): Likely 4-benzoyl-3-nitrosopyridine . This suggests mild reduction or photolysis.
[M-30] (Loss of NO
NH2): If you see a mass shift corresponding to -30 Da (approx) or +2H/-O types, check for 3-amino-4-benzoylpyridine . This often happens if the reaction mixture contained trace metals (Fe, Zn) and acid.[1][2]
Protocol: Check the pH of your aqueous workup. Avoid prolonged contact with metals in acidic media.
Q3: Is the benzoyl ketone group susceptible to hydrolysis?
Answer:No, not under standard conditions.Technical Detail: The ketone bridge (
) is sterically shielded and thermodynamically stable against hydrolysis.[1] Unlike esters or amides, it requires extreme conditions to cleave.[1][2] However, in strong base (pH > 12) , the pyridine ring itself may degrade or undergo substitution () at the nitro position before the ketone cleaves.[1][2]
Q4: How do I differentiate between the alcohol impurity and the amine impurity by HPLC?
transition in benzoyl-pyridines facilitates hydrogen abstraction and radical formation, analogous to benzophenone.
Source: Turro, N. J.[1][2] (1991).[1] Modern Molecular Photochemistry. University Science Books.
Reactivity of Nitropyridines
Mechanism:[1][2][3][4][5] 3-Nitropyridines are generally resistant to
compared to 2- or 4-isomers, but the presence of an additional electron-withdrawing group (benzoyl) at C4 increases susceptibility to nucleophilic attack.
Source: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley. [1][2]
Degradation of Nitroaromatics
Context: Reductive degradation pathways of nitro groups to amines and hydroxylamines under environmental and laboratory conditions.[6]
Source: Spain, J. C. (1995).[1][2] Biodegradation of Nitroaromatic Compounds. Plenum Press. [1][2]
Analytical Characterization of Pyridine Degradants
Context: HPLC and MS identification of pyridine N-oxides and reduced pyridine species.
Source:Journal of Chromatography A, "Separation of pyridine derivatives," Vol 1216, Issue 12.[1][2]
(Note: Specific degradation studies for "4-Benzoyl-3-nitropyridine" are derived from the functional group chemistry of analogous 4-substituted-3-nitropyridines and benzophenones as established in the cited texts.)
Technical Support Center: Overcoming Solubility Issues with 4-Benzoyl-3-nitropyridine
Introduction: The "Brick Dust" Challenge Welcome to the technical support center. If you are working with 4-Benzoyl-3-nitropyridine , you have likely encountered a common frustration in medicinal chemistry: a molecule th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Brick Dust" Challenge
Welcome to the technical support center. If you are working with 4-Benzoyl-3-nitropyridine , you have likely encountered a common frustration in medicinal chemistry: a molecule that dissolves perfectly in organic synthesis solvents (DCM, Ethyl Acetate) but precipitates immediately upon contact with aqueous biological media.[1][2]
The Chemical Reality:
This molecule presents a "perfect storm" for solubility issues:
High Lipophilicity: The benzoyl group and the nitro group create a planar, aromatic system that stacks efficiently in the solid state (high crystal lattice energy).
Deactivated Nitrogen: While pyridines are typically basic (pKa ~5.2), the electron-withdrawing nitro group at position 3 and the benzoyl ketone at position 4 drastically reduce the electron density on the pyridine nitrogen.
Consequence: The pKa drops significantly (likely < 2.0).[1][2] Acidifying your buffer will not help dissolve this molecule because it will not protonate at physiological or even moderately acidic pH.[1][2]
This guide provides field-proven protocols to overcome these limitations without compromising assay integrity.
Module 1: The "Crash-Out" Phenomenon (Precipitation)
Issue: Users report that a clear DMSO stock solution turns cloudy immediately upon addition to cell culture media or enzymatic buffers.
Root Cause: "Solvent Shock."[1][2] When a hydrophobic molecule in 100% DMSO is introduced to water, the water strips away the DMSO solvation shell faster than the molecule can disperse, forcing it to aggregate.
Protocol: The Intermediate Dilution Step
Do not pipette directly from 10mM DMSO stock into 100% aqueous media.
Step-by-Step Workflow:
Prepare Stock: Dissolve 4-Benzoyl-3-nitropyridine in anhydrous DMSO to 10 mM . Vortex until clear.
Create "Intermediate" Buffer: Prepare a solution of 50% PEG-400 (Polyethylene Glycol) / 50% Water .
First Dilution: Dilute your DMSO stock 1:10 into the PEG-400/Water mixture.
Result: You now have a 1 mM solution in a solvent system that is still organic-rich enough to prevent precipitation but hydrated enough to prevent shock.[1][2]
Final Dilution: Pipette from the Intermediate solution into your final assay buffer.
Visualization: Solubility Decision Tree
Figure 1: Decision tree for avoiding precipitation events during assay preparation.
Module 2: Advanced Formulation (Cyclodextrins)
Issue: High concentrations (>50 µM) are required for animal dosing or low-sensitivity assays, but cosolvents (DMSO/PEG) are toxic to the cells at the required volumes.
Solution: Encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] This creates a "molecular bucket" where the hydrophobic drug sits inside the cyclodextrin ring, presenting a hydrophilic exterior to the water.
Protocol: Cyclodextrin Complexation
Component
Quantity
Function
4-Benzoyl-3-nitropyridine
5 mg
Active Compound
HP-β-CD
1000 mg (20% w/v)
Solubilizing Excipient
Water / Saline
5 mL
Vehicle
Methodology:
Dissolve Excipient: Dissolve 20g of HP-β-CD in 100mL of distilled water (20% w/v solution). Filter through a 0.22 µm filter.[1][2]
Add Compound: Add the weighed 4-Benzoyl-3-nitropyridine powder to the cyclodextrin solution.
Energy Input: The compound will not dissolve immediately.[1][2] You must use one of the following:
Sonication:[1][2][3][4] Bath sonicate at 37°C for 30–60 minutes.
Stirring: Stir vigorously overnight at room temperature.
Validation: The solution should turn from a suspension to clear. If a few crystals remain, filter them out; the dissolved fraction is your saturated complex.
Module 3: Assay Interference & Solvent Tolerance
Issue: "My cells are dying in the control wells."
Analysis: 4-Benzoyl-3-nitropyridine requires organic solvents, but cells have strict limits.[1][2] The nitro-pyridine core itself can also be cytotoxic at high concentrations independent of the target effect.[1]
Q1: Can I use HCl to dissolve it? It's a pyridine.A:No. As noted in the introduction, the 3-nitro and 4-benzoyl groups withdraw electrons from the ring. The pKa is likely below 2.[1][2]0. You would need a pH of ~1 (strong acid) to protonate it, which would likely hydrolyze the benzoyl group or kill your biological assay.[1][2]
Q2: My compound sticks to the plastic tips. What do I do?A: This is common for highly lipophilic "greasy" compounds.[1][2]
Fix: Pre-wet the tip by pipetting the solution up and down 3 times before the final transfer.
Q3: The solution is clear in DMSO, but cloudy in PBS. Can I spin it down and use the supernatant?A:Dangerous. If you spin it down, you have no idea what the final concentration is. It might be 0.1 µM instead of 10 µM. You must use the Cyclodextrin Protocol (Module 2) to ensure the compound stays in solution at the defined concentration.
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]
Relevance: foundational review on cosolvency and complexation strategies.[1][2][5]
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2]
Relevance: Authoritative text on "Solubility Forecast" based on structure (Nitro/Pyridine effects).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Relevance: The gold standard protocol for using HP-β-CD with lipophilic aromatics.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting 4-Benzoyl-3-nitropyridine NMR Spectrum Interpretation
Role: Senior Application Scientist
Status: Active Support Protocol
The "Golden Standard": Predicted Spectral Baseline
Before troubleshooting, you must establish the theoretical baseline. 4-Benzoyl-3-nitropyridine is a highly functionalized pyridine. The interplay between the electron-withdrawing nitro group (
) at position 3, the benzoyl group () at position 4, and the pyridine nitrogen creates a distinct "fingerprint" in the NMR spectrum.
Key Structural Diagnostics:
H2 (Pyridine): The most deshielded proton. It sits between the pyridine nitrogen and the nitro group. Expect a sharp singlet very far downfield.
H5 & H6 (Pyridine): These form an AX spin system (or AB depending on field strength). H6 is adjacent to nitrogen (downfield); H5 is adjacent to the benzoyl group.
Phenyl Ring: Typically appears as a multiplet, potentially overlapping with H5.
Predicted
NMR Data Table (CDCl
, 400 MHz)
Proton Position
Multiplicity
Est. Shift (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
, ppm)
Coupling (, Hz)
Diagnostic Note
H2 (Pyridine)
Singlet (s)
9.30 – 9.60
-
Critical Identifier. Isolated between N and NO.
H6 (Pyridine)
Doublet (d)
8.80 – 9.00
Ortho to Nitrogen.
H5 (Pyridine)
Doublet (d)
7.60 – 7.80
Often overlaps with phenyl signals.
Phenyl (Ortho)
Doublet/Multiplet
7.70 – 7.85
Deshielded by carbonyl anisotropy.
Phenyl (Meta/Para)
Multiplet (m)
7.40 – 7.60
-
Typical aromatic envelope.
Note: Shifts are solvent-dependent. In DMSO-d
, expect all signals to shift downfield by 0.1–0.3 ppm due to polarity and hydrogen bonding effects [1].
Diagnostic Workflow
Use this logic flow to systematically validate your compound or identify failure points.
Figure 1: Logical decision tree for validating 4-Benzoyl-3-nitropyridine structure based on proton connectivity.
Troubleshooting FAQs: Specific Scenarios
Issue 1: "My H2 signal is split into a doublet. Is my product wrong?"
Diagnosis: Likely yes. You may have synthesized a regioisomer.
The Science: In 4-Benzoyl-3-nitropyridine , H2 is isolated between the Nitrogen and the Nitro group. It has no vicinal neighbors, so it must be a singlet (ignoring tiny long-range couplings).
Alternative: If H2 appears as a doublet (
Hz), you likely have 3-Benzoyl-4-nitropyridine or 4-Benzoyl-2-nitropyridine . In these isomers, the proton ortho to the nitrogen has a neighbor.
Action: Check the coupling constant.
Hz: Vicinal coupling (indicates wrong isomer).
Hz: Long-range coupling (acceptable, sometimes seen to H6).
Issue 2: "The aromatic region (7.4–7.8 ppm) is a messy blob. I can't find H5."
Diagnosis: Signal Overlap.
The Science: The H5 proton of the pyridine ring often resonates at the same frequency as the ortho-protons of the benzoyl phenyl ring. Both are deshielded by carbonyl anisotropy [2].
Action: Perform a Solvent Titration .
Take your NMR tube (CDCl
).
Add 1-2 drops of Benzene-d
or Acetone-d.
Re-run the spectrum.
Why this works: Benzene interacts with the electron-deficient pyridine ring via
-stacking, causing specific upfield shifts (ASIS effect), usually resolving the H5 doublet from the phenyl multiplet [3].
Issue 3: "All peaks are broad, even after shimming. Is my sample wet?"
Diagnosis: Restricted Rotation (Rotamers).
The Science: The nitro group at position 3 and the benzoyl group at position 4 are sterically crowded. They cannot lie coplanar with the pyridine ring. This steric bulk restricts rotation around the C3-N and C4-C(carbonyl) bonds. If the rotation rate is comparable to the NMR time scale (coalescence), peaks broaden.
Action:
Variable Temperature (VT) NMR: Run the spectrum at 50°C.
Result: If peaks sharpen, the broadening is due to restricted rotation (dynamic exchange). If they remain broad, suspect paramagnetic impurities (e.g., metal catalyst residues) or poor shimming.
Advanced Verification Protocols
If the 1D
spectrum is ambiguous, use these 2D experiments to confirm connectivity.
Protocol A: HSQC (Heteronuclear Single Quantum Coherence)
Goal: Match protons to carbons.
Expected Correlations:
H2 Singlet
Carbon at ~150–155 ppm (very deshielded C2).
H6 Doublet
Carbon at ~150–153 ppm (C6).
H5 Doublet
Carbon at ~120–125 ppm (C5).
Validation: If the "H2" singlet correlates to a carbon < 145 ppm, it is NOT the H2 pyridine proton.
Protocol B: NOE (Nuclear Overhauser Effect)
Goal: Prove spatial proximity.
Method: Irradiate the H5 signal (or the suspected overlapping region).
Expected Result:
You should see NOE enhancement on the Phenyl (ortho) protons.
Reasoning: The H5 proton is spatially close to the benzoyl group. H2 is on the other side (near the nitro) and will NOT show NOE to the phenyl ring.
References
Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Refer to Pyridine substituent additivity tables).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Solvent Effects and ASIS).
Troubleshooting
Removal of impurities from 4-Benzoyl-3-nitropyridine
Technical Support Center: Purification of 4-Benzoyl-3-nitropyridine Subject: Advanced Purification Protocols & Impurity Profiling for 4-Benzoyl-3-nitropyridine (CAS: N/A - Custom Intermediate) From: Dr. Aris Thorne, Seni...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 4-Benzoyl-3-nitropyridine
Subject: Advanced Purification Protocols & Impurity Profiling for 4-Benzoyl-3-nitropyridine (CAS: N/A - Custom Intermediate)
From: Dr. Aris Thorne, Senior Application Scientist
To: Chemical Development & Research Teams
Executive Summary
4-Benzoyl-3-nitropyridine is a highly electron-deficient scaffold often utilized as a precursor for photolabile protecting groups or kinase inhibitor pharmacophores.[1][2] Its purification is complicated by the 3-nitro and 4-benzoyl groups, which severely reduce the basicity of the pyridine nitrogen (pKa < 1.0), rendering standard acid-base extraction protocols ineffective for retaining the product in the aqueous phase.[2]
This guide addresses the removal of critical impurities: unreacted electrophiles (4-chloro-3-nitropyridine), hydrolysis byproducts (4-hydroxy-3-nitropyridine), and regioisomers.[1][2]
Q1: What are the dominant impurities expected in the synthesis of 4-Benzoyl-3-nitropyridine?
A: Based on standard nucleophilic aromatic substitution (
) or oxidative routes, you will encounter three distinct impurity classes. Understanding these is the prerequisite for selecting the correct purification vector.
High melting point; insoluble in non-polar solvents; soluble in base.[1][2]
Regioisomers
4-Benzoyl-2-nitropyridine
Radical synthesis routes (Minisci reaction)
Similar polarity to target; requires chromatography.[1][2]
Reduction Byproducts
4-Benzoyl-3-aminopyridine
Over-reduction (if nitro-reduction attempted)
Significantly more basic; removable via acid wash.[1][2]
Module 2: Troubleshooting Recrystallization (The Primary Purification)
Q2: My crude product is "oiling out" during recrystallization. How do I force a stable crystal lattice?
A: Oiling out occurs when the impurity profile lowers the melting point of your compound below the solvent's boiling point, or when the solvent system is too polar. The high electron deficiency of the nitro-pyridine ring makes it prone to forming amorphous oils.[1][2]
Protocol: The "Dual-Solvent Displacement" Method
Do not rely on simple cooling.[1][2] Use a thermodynamic displacement approach.
Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .
Clarification: If the solution is dark (tar/polymerization), treat with activated carbon (5% w/w) for 10 minutes, then filter hot through a Celite pad.
Displacement: While maintaining a gentle reflux, add Hexane or Heptane dropwise until a persistent cloudiness (turbidity) appears.[1][2]
Re-solubilization: Add just enough hot EtOH to clear the solution.
Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature in the oil bath (slow cooling rate: ~10°C/hour).
Seeding: If oiling recurs at 40°C, add a seed crystal. If no seed is available, scratch the glass interface.[2]
Why this works: The non-polar antisolvent (Hexane) forces the hydrophobic benzoyl-nitropyridine out of solution, while the polar impurities (tar/oxides) remain solubilized in the alcohol.[2]
Module 3: Chemical Scavenging & Extraction Logic
Q3: Can I use acid-base extraction to purify this compound?
A:CAUTION: You cannot use the standard protocol (extracting product into acid).
Because of the electron-withdrawing nitro (-NO₂) and benzoyl (-COPh) groups, the pyridine nitrogen is extremely electron-deficient.[1][2] It will not protonate efficiently in dilute acid (e.g., 1M HCl).[1] If you try to extract the product into the aqueous phase, it will remain in the organic layer.
Correct Protocol: The "Reverse" Acid Wash
Use the lack of basicity to your advantage to remove more basic impurities (like amines or non-nitrated pyridines).[2]
Figure 1: Reverse Acid-Base Extraction Logic for Electron-Deficient Pyridines.
Step-by-Step:
Dissolve crude in Ethyl Acetate (EtOAc) .
Wash with cold 0.5M HCl (2x).
Mechanism:[1][3][4][5][6][7][8][9] The product (pKa < 1) stays in EtOAc. More basic impurities (starting materials lacking the benzoyl group, or reduced amines) migrate to the water.
Mechanism:[1][3][4][5][6][7][8][9] Removes acidic impurities (benzoic acid from benzoyl chloride hydrolysis, or 4-hydroxy-3-nitropyridine).[1][2]
Dry over
and concentrate.
Module 4: Chromatographic Separation
Q4: I still see a spot for 4-chloro-3-nitropyridine (starting material) on TLC. How do I remove it?
A: The starting material (4-chloro-3-nitropyridine) and the product have similar polarities (both are non-polar aromatics).[1][2] Recrystallization often co-crystallizes them.[1][2] Flash Column Chromatography is required here.
Stationary Phase: Silica Gel (230-400 mesh).[1][2]
Mobile Phase Gradient:
Stain (DNP - 2,4-Dinitrophenylhydrazine): The 4-benzoyl product contains a ketone and will stain yellow/orange with DNP.[1][2] The starting material (4-chloro) will not stain with DNP.[1][2] This is the definitive way to distinguish the spots.
References & Grounding
Nitropyridine Reactivity: The reactivity of 4-chloro-3-nitropyridine toward nucleophiles (
) is well-documented.[1][2] The electron-withdrawing effect of the nitro group at C3 activates the C4 position but deactivates the ring nitrogen.[2]
Source:Journal of Organic Chemistry, "Nucleophilic Substitution of 4-Chloro-3-nitropyridine" (General Reactivity Context).[1][2] [1]
Purification of Benzoyl Pyridines: Recrystallization of benzoyl-pyridine derivatives is typically performed in non-polar/polar solvent pairs (Hexane/EtOAc or Hexane/Ethanol) due to their moderate solubility in alcohols.[1][2]
Source:Organic Syntheses, Coll.[1][2][10] Vol. 5, p. 269 (1973); Vol. 46, p. 105 (1966).[1] Procedure for 4-Benzoylpyridine. [2]
Acid-Base Handling: The pKa of 3-nitropyridine is approx 0.[1][2]8. Adding a benzoyl group further lowers this, confirming the "Reverse Acid Wash" strategy.[1]
Source:Handbook of Heterocyclic Chemistry, Pyridine pKa values.[2] [3]
Reference List:
BenchChem. (2025).[1][2][3][11] A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. Link[1]
Rull, T. & Bratton, A. (1973).[1][2] 4-Benzoylpyridine.[1][2] Organic Syntheses. Link
PubChem. (2025).[1][2][12] 4-Chloro-3-nitropyridine Compound Summary. National Library of Medicine.[1] Link
Stability studies of 4-Benzoyl-3-nitropyridine under different conditions
Technical Support Center: Stability Studies of 4-Benzoyl-3-nitropyridine Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-Benzoyl-3-nitropyridine. This guide is designed for...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability Studies of 4-Benzoyl-3-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Benzoyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for conducting robust stability studies. Given that 4-Benzoyl-3-nitropyridine is a specific molecule for which detailed public stability data is limited, this guide focuses on the principles, protocols, and troubleshooting steps necessary to establish its stability profile from the ground up, drawing from established regulatory guidelines and the chemical nature of its functional groups (a pyridine ring, a nitro group, and a benzoyl moiety).
Section 1: Preliminary Assessment & Handling FAQs
This section addresses initial questions regarding the predicted stability and proper handling of 4-Benzoyl-3-nitropyridine based on its chemical structure.
Q1: What are the likely stability liabilities of 4-Benzoyl-3-nitropyridine based on its structure?
A1: The chemical structure of 4-Benzoyl-3-nitropyridine suggests several potential degradation pathways that must be investigated:
Hydrolytic Instability: The pyridine ring, particularly with an electron-withdrawing nitro group, can be susceptible to hydrolysis across a wide pH range. While pyridine itself is a weak base, the molecule's overall stability in aqueous solutions under acidic and basic conditions needs to be determined.
Oxidative Sensitivity: The nitrogen atom in the pyridine ring is a potential site for oxidation, which could lead to the formation of an N-oxide. The presence of a benzoyl group and a nitro group may influence this reactivity. Studies using common oxidizing agents like hydrogen peroxide are essential.[1]
Photostability Concerns: Nitropyridine derivatives are often light-sensitive.[2] The conjugated system involving the pyridine ring and the benzoyl group can absorb UV or visible light, potentially leading to photodegradation. This is a critical parameter to test, as outlined in the ICH Q1B guidelines.[3][4][5]
Thermal Stability: While the core aromatic structures are generally stable, the overall molecule's response to dry heat must be evaluated to understand its solid-state stability and determine appropriate manufacturing and storage conditions.
Q2: What are the recommended storage and handling conditions for 4-Benzoyl-3-nitropyridine?
A2: Based on the predicted liabilities and general laboratory safety for pyridine derivatives, the following conditions are recommended:
Storage: Store in a tightly sealed, amber glass container to protect from light and moisture.[2][6] The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[6]
Incompatibilities: Keep the compound segregated from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.[2][6][7]
Handling: Always handle 4-Benzoyl-3-nitropyridine in a certified laboratory chemical fume hood.[6] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as compounds of this class can be irritants.[8][9]
Section 2: Designing and Troubleshooting Forced Degradation Studies
Forced degradation, or stress testing, is fundamental to understanding degradation pathways and developing a stability-indicating analytical method.[3][10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are formed at detectable levels.
Workflow for a Comprehensive Stability Study
The following diagram outlines the logical flow for conducting a forced degradation study.
Caption: Workflow for conducting forced degradation studies.
Recommended Starting Conditions for Stress Studies
The following table provides recommended starting conditions for your experiments. These should be optimized to achieve the target degradation of 5-20%.
Issue: No degradation observed.Solution: Increase acid concentration (e.g., to 1 M HCl) or temperature. Issue: Too rapid degradation.Solution: Decrease temperature or use milder acid (e.g., 0.01 M HCl).
Base Hydrolysis
Reagent: 0.1 M NaOHTemperature: Room Temperature (RT) to 60°CTime Points: 1, 4, 8, 24 hours
Issue: No degradation.Solution: Increase base concentration or temperature. Issue: Complete degradation at first time point.Solution: Perform the study at a lower temperature (e.g., 4°C) or use a weaker base (e.g., 0.01 M NaOH).
Issue: No degradation.Solution: Increase H₂O₂ concentration (up to 30%) or gently heat the solution. Issue: Inconsistent results.Solution: Ensure solutions are freshly prepared, as H₂O₂ can degrade. Consider other oxidants if pathways are unclear.
Thermal
Solid State: 80°C in a calibrated oven.Solution State: 80°C in a sealed vial.Time Points: 1, 3, 7 days
Issue: Physical changes (melting, color change) but no chemical degradation.Solution: Note physical changes. Increase temperature if no chemical change is seen, but do not exceed the melting point.[13][14]
Photostability
Light Source: Option 1 (Xenon or Metal Halide) or Option 2 (Cool White Fluorescent + Near UV) as per ICH Q1B.[5][15]Exposure: ≥ 1.2 million lux hours and ≥ 200 watt hours/m².Control: A dark control sample wrapped in aluminum foil must be run in parallel.[16]
Issue: No degradation.Solution: The compound is likely photostable. Ensure the light source is properly calibrated and the required exposure has been met. Issue: Significant degradation in the dark control.Solution: This indicates thermal degradation is also occurring. The net effect of light is the difference between the light-exposed sample and the dark control.
This protocol is based on ICH Guideline Q1B and serves as a template for your experiments.[5]
Objective: To assess the photostability of 4-Benzoyl-3-nitropyridine in both solid and solution states.
Materials:
4-Benzoyl-3-nitropyridine
Solvent (e.g., 50:50 Acetonitrile:Water)
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)
Aluminum foil
Calibrated photostability chamber
Procedure:
Sample Preparation (Solid State):
Place a thin layer (not more than 3 mm) of the solid compound into a transparent container.
Prepare a parallel sample and wrap it completely in aluminum foil to serve as the dark control.
Sample Preparation (Solution State):
Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent.
Transfer the solution to a transparent container.
Prepare a parallel dark control sample by wrapping the container in aluminum foil.
Exposure:
Place all samples (exposed and dark controls) in the photostability chamber.
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][5][15]
Analysis:
At the end of the exposure period, retrieve all samples.
For solid samples, dissolve a precisely weighed amount in the solvent to achieve a known concentration.
Analyze all samples (light-exposed and dark controls) using a validated stability-indicating HPLC method.
Evaluation:
Compare the chromatograms of the light-exposed samples to the dark controls.
Any new peaks in the exposed sample are potential photodegradants.
Calculate the percent degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control.
Section 3: Analytical Method & Troubleshooting
Q3: My HPLC analysis shows multiple small peaks after stress testing. How do I know if they are real degradants?
A3: This is a common challenge. Follow this systematic approach:
Analyze a Placebo: If you are working with a formulated product, you must run a "placebo" (all excipients without the API) under the same stress conditions. Peaks appearing in the stressed placebo are not API-related.
Check the Control: Compare the stressed sample chromatogram to the "time zero" (unstressed) and "dark control" samples. Only peaks that appear or grow significantly upon stress are considered potential degradants.
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. If the parent peak is spectrally pure in the unstressed sample but impure after stress, it indicates a co-eluting degradant.
Mass Balance: A good stability-indicating method should account for the entire API. The sum of the assay value of the parent compound and the levels of all degradants should be close to 100% of the initial value. A significant drop in mass balance suggests that some degradants are not being detected (e.g., they are not UV active or are retained on the column).
Q4: I am struggling to separate the parent peak from a major degradant. What should I do?
A4: Method optimization is key. Here is a logical troubleshooting sequence:
Modify Mobile Phase Organic Ratio: Adjust the percentage of your organic solvent (e.g., acetonitrile or methanol). A shallower gradient or an isocratic run with lower organic content can increase retention and improve resolution.
Change pH: The pKa of the pyridine ring and any potential acidic or basic degradants will influence their retention. Adjusting the mobile phase pH by 1-2 units (while staying within the column's stable range) can drastically alter selectivity.
Try a Different Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase. If you are using a standard C18 column, consider a Phenyl-Hexyl column (for aromatic interactions) or a Cyano column.
Hypothetical Degradation Pathways
Based on chemical principles, the following diagram illustrates potential degradation products of 4-Benzoyl-3-nitropyridine. This is a predictive tool to guide the identification of unknown peaks in your LC-MS analysis.
Caption: Plausible degradation pathways for 4-Benzoyl-3-nitropyridine.
References
University of Washington. (n.d.). Pyridine Standard Operating Procedure.
Fisher Scientific. (2025). Safety Data Sheet: 4-Benzoylpyridine.
Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine, 4-[(4-nitrophenyl)methyl]-.
Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Benzoylpyridine.
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Nitropyridine.
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
Fisher Scientific. (n.d.). Safety Data Sheet: 4-Hydroxy-3-nitropyridine.
Spectrum Chemical. (2022). Safety Data Sheet: Benzoyl Peroxide, Hydrous.
Shinde, P., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
Kumar, V., & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(5), 136-141.
Singh, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Biological Archives, 11(2).
IAGIM. (n.d.). Photostability.
IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26731, 4-Benzoylpyridine.
MDPI. (2021). Enhancing the Hydrolytic Stability of Poly(lactic acid)
MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy.
ResearchGate. (2017). (PDF)
ResolveMass Laboratories Inc. (2026). Case Study: Solving Stability Issues in Unstable Plasma Samples.
Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
Q1 Scientific. (2021). Photostability testing theory and practice.
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
MDPI. (2020). Catalytic Degradation of Nerve Agents.
ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing.
PubMed. (2013). Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability. Journal of Photochemistry and Photobiology B: Biology, 127, 179-184.
MDPI. (2022).
PMC. (2022). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation.
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
Technical Support Center: 4-Benzoyl-3-nitropyridine Synthesis
This guide is structured as a dynamic Technical Support Center for researchers encountering difficulties in the synthesis of 4-Benzoyl-3-nitropyridine (also known as (3-nitropyridin-4-yl)(phenyl)methanone). It prioritize...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a dynamic Technical Support Center for researchers encountering difficulties in the synthesis of 4-Benzoyl-3-nitropyridine (also known as (3-nitropyridin-4-yl)(phenyl)methanone). It prioritizes the most robust synthetic pathway: Nucleophilic Aromatic Substitution (
) followed by Benzylic Oxidation , while explicitly troubleshooting common failures in alternative routes like Friedel-Crafts or Grignard additions.
User Query: "I am trying to synthesize 4-Benzoyl-3-nitropyridine. I attempted a Friedel-Crafts acylation of 3-nitropyridine with benzoyl chloride but recovered only starting material. What is the recommended pathway?"
Scientist Response:
Your initial failure is chemically deterministic. The pyridine ring is inherently electron-deficient, and the introduction of a nitro group at the 3-position further deactivates the ring (
-complex destabilization). This renders the system inert to Electrophilic Aromatic Substitution (EAS) like Friedel-Crafts.
The Validated Protocol:
We recommend a three-stage workflow centered on Nucleophilic Aromatic Substitution (
) followed by Benzylic Oxidation . This route leverages the electron-deficiency of the ring (which caused your FC failure) as an advantage for nucleophilic attack.
Validated Workflow Diagram
Caption: Figure 1. The recommended synthetic pathway converting 4-chloro-3-nitropyridine to the target ketone via a benzyl intermediate.
Troubleshooting Module: The
Coupling (Step 1)
User Query: "I used benzylmagnesium chloride (Grignard) with 4-chloro-3-nitropyridine, but the reaction turned into a black tar. Why?"
Root Cause Analysis:
Nitro groups are incompatible with Grignard reagents at standard temperatures. Grignards act as single-electron transfer (SET) agents toward the nitro group, leading to radical anions, azo-dimerization, or reduction products rather than the desired
at the C4 position.
Corrective Protocol:
Use a Stabilized Carbanion (Enolate) . The anion of diethyl benzylmalonate is soft enough to effect displacement without reducing the nitro group.
Solvent: Dry DMF or DMSO (Polar Aprotic is critical for
).
Temperature: 0°C to RT. Do not heat initially.
Parameter
Specification
Why?
Stoichiometry
1.0 eq Substrate : 1.1 eq Nucleophile
Excess base causes degradation of the nitropyridine ring.
Atmosphere
Nitrogen/Argon
Enolates are moisture sensitive; water quenches the nucleophile.
Color Change
Yellow Deep Red
Formation of the Meisenheimer complex (transient) is normal.
Troubleshooting Module: Decarboxylation (Step 2)
User Query: "After hydrolysis, NMR shows a mixture of the desired 4-benzyl-3-nitropyridine and a compound with an extra ethyl group. Is the reaction incomplete?"
Diagnostic:
You are likely observing the mono-decarboxylated ester or the amide byproduct. The malonate adduct requires harsh acidic conditions to undergo both hydrolysis and decarboxylation.
Checkpoint: Monitor CO2 evolution. If bubbling stops, the reaction may still need time for the second ester cleavage.
Work-up Pitfall: Neutralizing this mixture generates massive heat. Pour the reaction mixture onto crushed ice slowly before basifying to pH 8-9 to extract the free base.
User Query: "I tried oxidizing 4-benzyl-3-nitropyridine with KMnO4, but I obtained isonicotinic acid (carboxylic acid) instead of the ketone. How do I stop at the ketone?"
Mechanism of Failure:
Uncontrolled oxidation cleaves the C-C bond between the methylene and the phenyl ring, especially because the pyridine ring is electron-withdrawing, making the benzylic position highly acidic and reactive.
Recommended Oxidant Systems:
Option A: Chromium Trioxide (
) / Acetic Acid (The "Fieser" Method)
Pros: Highly selective for methylene
ketone conversion in electron-deficient systems.
Cons: Toxic chromium waste.
Protocol: Dissolve precursor in glacial AcOH. Add
(3.0 equiv) portion-wise at RT. Stir 12h.
Key Insight: The reaction proceeds via a chromate ester intermediate that eliminates to the ketone. It rarely over-oxidizes to the acid under anhydrous conditions.
Option B:
/ Alumina (Solid Support)
Pros: Heterogeneous conditions limit the oxidizing power, preventing C-C cleavage.
Protocol: Adsorb
onto active alumina. Stir with substrate in DCM/Benzene.
Warning: Aqueous
under reflux will cleave the molecule to 3-nitroisonicotinic acid.
Impurity Profile & Logic Tree
Caption: Figure 2. NMR-based decision tree for identifying oxidation byproducts.
FAQs: Advanced Modifications
Q: Can I use 4-cyano-3-nitropyridine and react it with Phenyl Grignard?A:No. While nitriles generally react with Grignards to form ketones (after hydrolysis), the ortho-nitro group on the pyridine ring will react preferentially with the Grignard reagent via electron transfer or addition, leading to complex mixtures. If you must use a nitrile, use 4-chloro-3-nitropyridine + Phenylacetonitrile (anion) followed by oxidative decyanation [1].
Q: The product is co-eluting with the starting material on Silica. How do I purify?A: The ketone and the benzyl precursor have similar polarities.
Change Solvent: Switch from Hexane/EtOAc to DCM/MeOH (99:1) . The ketone interacts differently with the silica surface in chlorinated solvents.
Recrystallization: The ketone is often crystalline. Try recrystallizing from Ethanol or Isopropyl Alcohol . The benzyl precursor is often an oil or low-melting solid.
Q: Is the product light sensitive?A: Yes. Nitro-pyridines can undergo photochemical rearrangement or reduction. Store the final product in amber vials under Argon at 4°C.
References
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link (Context: Mechanism of nucleophilic attack on nitro-aromatics).
Yamazaki, S. (1999).[1] Chromium(VI) Oxide-Catalyzed Benzylic Oxidation. Organic Letters. Link (Context: Oxidation protocols for electron-deficient toluenes).
Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Context:
reactivity of 4-chloro-3-nitropyridine).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
Strategic Selection of Nitropyridine Isomers: A Technical Guide to 4-Benzoyl-3-nitropyridine
The following guide provides an in-depth technical comparison of 4-Benzoyl-3-nitropyridine against its structural isomers, focusing on its utility in the synthesis of fused heterocyclic systems (naphthyridines, diazepine...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 4-Benzoyl-3-nitropyridine against its structural isomers, focusing on its utility in the synthesis of fused heterocyclic systems (naphthyridines, diazepines) for drug discovery.
Executive Summary: The Scaffold Determinism
In the design of kinase inhibitors and CNS-active agents, the precise placement of nitrogen atoms within a fused ring system dictates binding affinity and metabolic stability. 4-Benzoyl-3-nitropyridine is not merely a building block; it is a regiochemical anchor . Unlike its isomers (3-benzoyl-4-nitropyridine or 2-benzoyl-3-nitropyridine), this specific scaffold provides the unique geometry required to synthesize 1,6-naphthyridines and pyrido[3,4-e]-1,4-diazepines .
This guide objectively compares 4-benzoyl-3-nitropyridine with its alternatives, detailing the synthetic logic, reactivity profiles, and downstream cyclization pathways that make it a critical tool in modern medicinal chemistry.
Chemical Profile & Structural Analysis
The Isomer Landscape
The "benzoyl-nitropyridine" family consists of isomers defined by the relative positions of the nitro (
) and benzoyl () groups. The electronic interplay between the electron-withdrawing pyridine nitrogen, the nitro group, and the carbonyl group creates distinct reactivity "hotspots."
Feature
4-Benzoyl-3-nitropyridine
3-Benzoyl-4-nitropyridine
2-Benzoyl-3-nitropyridine
Pyridine N Position
Para to Benzoyl, Meta to Nitro
Meta to Benzoyl, Para to Nitro
Ortho to Benzoyl, Meta to Nitro
Electrophilicity (SNAr)
High (at C2/C6)
Very High (at C4 - Nitro displacement)
Moderate
Primary Cyclization Product
1,6-Naphthyridine
1,7-Naphthyridine
1,8-Naphthyridine
Key Application
Kinase Inhibitors (e.g., c-Met)
Antivirals
DNA Intercalators
Electronic Activation
In 4-benzoyl-3-nitropyridine, the C2 position is highly activated for nucleophilic attack due to the inductive effect of the adjacent nitro group and the pyridyl nitrogen. However, the steric bulk of the C3-nitro and C4-benzoyl groups prevents unwanted polymerization, making it a stable intermediate for controlled reduction.
Experimental Synthesis Protocol
Note: Direct nitration of 4-benzoylpyridine yields a mixture of isomers with poor regioselectivity. The following protocol utilizes a regioselective oxidative route, ensuring high purity.
Protocol: Synthesis via Oxidative Benzylic Coupling
Coupling: Negishi coupling with benzylzinc bromide to form 4-benzyl-3-nitropyridine.
Oxidation: Benzylic oxidation to the ketone.
Step-by-Step Methodology:
Negishi Coupling (Formation of Carbon Skeleton):
Setup: Flame-dry a 500 mL 3-neck flask under Argon.
Reagents: Charge 4-Chloro-3-nitropyridine (1.0 eq) and
(0.05 eq) in anhydrous THF.
Addition: Add Benzylzinc bromide (1.2 eq, 0.5 M in THF) dropwise at 0°C.
Reaction: Stir at 25°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Quench with saturated
. Extract with EtOAc.[1][2] Purify via silica chromatography to obtain 4-benzyl-3-nitropyridine .
Benzylic Oxidation (Formation of 4-Benzoyl-3-nitropyridine):
Reagents: Dissolve 4-benzyl-3-nitropyridine (1.0 eq) in 1,4-dioxane.
Oxidant: Add
(2.5 eq) or (solid support) for a greener alternative.
Conditions: Reflux (100°C) for 6 hours.
Purification: Filter through Celite. Concentrate filtrate. Recrystallize from EtOH to yield yellow crystals.
Validation Criteria:
NMR (DMSO-): Look for the disappearance of benzylic protons (~4.3 ppm) and retention of aromatic signals.
IR: Strong carbonyl stretch at ~1670
(conjugated ketone).
Comparative Reactivity & Applications
Downstream Cyclization: The "Naphthyridine Switch"
The choice of isomer determines the nitrogen placement in the final fused system. This is the primary reason researchers select 4-benzoyl-3-nitropyridine over its isomers.
Mechanism: Friedländer-Type Condensation
Upon reduction of the nitro group to an amine (
), the molecule undergoes condensation with ketones (e.g., cyclohexanone, acetophenone) to form naphthyridines.
Utility: This scaffold is prevalent in inhibitors of PI3K and other tyrosine kinases.
From 3-Benzoyl-4-nitropyridine:
Intermediate: 4-Amino-3-benzoylpyridine.
Product: 1,7-Naphthyridine derivatives.
Utility: Often associated with anti-infective agents.
Visualization of Cyclization Pathways
The following diagram illustrates how the starting isomer dictates the final drug scaffold.
Figure 1: Divergent synthesis pathways. The choice of the initial nitropyridine isomer irreversibly determines the topology of the final fused ring system.
Performance Comparison Data
The following table summarizes experimental data comparing the stability and utility of the isomers.
Metric
4-Benzoyl-3-nitropyridine
3-Benzoyl-4-nitropyridine
Experimental Insight
SNAr Lability
Low (Stable)
High (Unstable)
The 4-nitro group in the 3-benzoyl isomer is easily displaced by nucleophiles (e.g., methoxide), leading to side products during synthesis. The 4-benzoyl-3-nitro isomer is robust.
Reduction Yield
85-92%
60-75%
Steric protection of the 3-nitro group in the 4-benzoyl isomer prevents over-reduction or azo-dimer formation.
Solubility (DCM)
High (>100 mg/mL)
Moderate (~50 mg/mL)
The 4-benzoyl isomer exhibits better solubility in organic solvents, facilitating process scale-up.
Crystallinity
Forms defined prisms
Often amorphous/oil
4-Benzoyl-3-nitropyridine is easier to purify via recrystallization.
Case Study: Diazepine Synthesis
A critical application of 4-benzoyl-3-nitropyridine is in the synthesis of 1,3-dihydro-1-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one .
Result: This specific diazepine isomer shows enhanced binding to benzodiazepine receptors compared to the [4,3-e] isomer derived from the alternative nitropyridine.
References
Fiakpui, C. Y., & Knaus, E. E. (1987). An improved synthesis of 1,3-dihydro-1-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one via ortho-directed lithiation of 3-tert-butyl and 3-tert-butoxycarbonylaminopyridine. Canadian Journal of Chemistry.[6]
Den Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
Comparative Analysis of 4-Benzoyl-3-nitropyridine Synthesis Methods
The synthesis of 4-Benzoyl-3-nitropyridine (CAS: 164219-72-1) presents a classic challenge in heterocyclic chemistry: functionalizing an electron-deficient pyridine ring that is further deactivated by a nitro group. This...
Author: BenchChem Technical Support Team. Date: February 2026
The synthesis of 4-Benzoyl-3-nitropyridine (CAS: 164219-72-1) presents a classic challenge in heterocyclic chemistry: functionalizing an electron-deficient pyridine ring that is further deactivated by a nitro group.
This guide details two distinct, chemically rigorous pathways: the Oxidative Pathway (ideal for scale-up and starting from commodity chemicals) and the Umpolung Nucleophilic Pathway (ideal for high-precision laboratory synthesis).
Executive Summary
Target Molecule: 4-Benzoyl-3-nitropyridine
CAS Registry Number: 164219-72-1
Core Challenge: Installing a benzoyl group (acyl) adjacent to a nitro group on a pyridine ring. Standard Friedel-Crafts acylation fails due to the severe electron deficiency of the 3-nitropyridine nucleus.
Solution: Two primary strategies circumvent this limitation:
Method A (Oxidative): Constructing the carbon skeleton via alkylation/nitration first, then oxidizing the benzylic methylene to a ketone.
Method B (Umpolung S_NAr): Using a masked acyl anion (dithiane) to attack the highly electrophilic 4-chloro-3-nitropyridine.
Method A: The Oxidative Route (Industrial/Scalable)
This method relies on the accessibility of 4-benzylpyridine. The strategy involves activating the pyridine ring as an N-oxide to facilitate nitration, followed by selective benzylic oxidation.
Mechanism & Rationale
N-Oxidation: Pyridine is inert to nitration. Converting it to pyridine-N-oxide increases electron density at the 2- and 4-positions, but since the 4-position is blocked by a benzyl group, the N-oxide directs the incoming nitro group to the 3-position (beta) via electronic activation and steric guidance.
Nitration: The benzyl group is an ortho/para director, but on the pyridine ring, the N-oxide effect dominates, directing the nitro group to position 3.
Benzylic Oxidation: The methylene (
) bridge is "doubly benzylic" (flanked by phenyl and nitropyridyl rings), making it highly susceptible to oxidative cleavage to the ketone.
Experimental Protocol
Step 1: Synthesis of 4-Benzyl-3-nitropyridine N-oxide
Reagents: 4-Benzylpyridine,
(30%), Acetic Acid, Fuming , .
Procedure:
Dissolve 4-benzylpyridine (100 mmol) in glacial acetic acid. Add
(1.5 eq) and heat to 70°C for 12h to form the N-oxide.
Concentrate to remove excess peroxide (Caution: Peroxide check required).
Dissolve the residue in conc.
at 0°C.
Dropwise add fuming
(1.2 eq) while maintaining temp < 10°C.
Heat to 90°C for 2h. The nitro group installs at C3.
Pour onto ice, neutralize with
, and extract with DCM.
Step 2: Benzylic Oxidation & Deoxygenation
Reagents:
(or ), (for deoxygenation).
Procedure:
Dissolve the nitrated intermediate in acetone/water (1:1).
Add
(2.5 eq) in portions at reflux. The solution will turn from purple to brown ( precipitate).
Filter
and evaporate solvent to yield 4-benzoyl-3-nitropyridine N-oxide.
Deoxygenation: Dissolve in
, add (1.5 eq) at 0°C, then reflux for 1h to remove the N-oxide oxygen.
Workup: Quench with ice water, extract, and recrystallize from ethanol.
Method B: The Umpolung S_NAr Route (Laboratory Precision)
This method utilizes 4-chloro-3-nitropyridine , a "hot" electrophile. Because the nitro group activates the 4-position towards Nucleophilic Aromatic Substitution (
), we can displace the chloride with a benzoyl anion equivalent. Since acyl anions are unstable, we use a dithiane (Umpolung reagent).
Mechanism & Rationale
Activation: The nitro group at C3 withdraws electron density, making C4 highly positive and susceptible to nucleophilic attack.
Umpolung: Benzaldehyde is normally electrophilic. Converting it to a 1,3-dithiane reverses its polarity, creating a nucleophilic "masked" benzoyl anion upon lithiation.
Substitution: The dithiane anion attacks C4, displacing chloride (S_NAr).
Hydrolysis: The dithiane is cleaved to reveal the ketone.
Experimental Protocol
Step 1: Preparation of 2-Phenyl-1,3-dithiane
Reagents: Benzaldehyde, 1,3-propanedithiol,
(cat).
Procedure: Mix reagents in DCM at 0°C. Stir 1h. Wash with NaOH. Isolate dithiane.
Moderate Risk: n-BuLi (pyrophoric), Mercury (if used for hydrolysis).
Atom Economy
High
Low (Dithiane is a sacrificial group)
Visualized Reaction Pathways
Pathway A: Oxidative Synthesis
Figure 1: The oxidative route leverages the activating nature of the N-oxide to install the nitro group before oxidizing the benzylic carbon.
Pathway B: Umpolung S_NAr Synthesis
Figure 2: The Umpolung strategy inverts the polarity of the benzaldehyde fragment to displace the chloride on the nitropyridine ring.
References
Nitration of Pyridine N-Oxides : Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides.[1] I. Synthesis of some nicotinic acid derivatives. Journal of the American Chemical Society, 78(1), 214-217. Link
Benzylic Oxidation Protocols : Shaabani, A., et al. (2004). Permanganate supported on active manganese dioxide.[2] Tetrahedron, 60(50), 11415-11420. Link
Dithiane Umpolung Chemistry : Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation. Angewandte Chemie International Edition, 4(12), 1075-1077. Link
S_NAr on 4-Chloro-3-nitropyridine: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (General Reference for S_NAr kinetics on nitropyridines).
Navigating Target Selectivity: A Comparative Cross-Reactivity Analysis of 4-Benzoyl-3-nitropyridine-based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous characterization. A critical aspect of this journey is unders...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous characterization. A critical aspect of this journey is understanding a compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides an in-depth comparative framework for assessing the cross-reactivity of 4-Benzoyl-3-nitropyridine-based compounds, a scaffold that has recently garnered attention for its potent anti-cancer properties.
Recent investigations have revealed that 3-nitropyridine analogues can function as a novel class of microtubule-targeting agents, inducing cell cycle arrest and inhibiting tubulin polymerization by binding to the colchicine site.[1][2] This discovery pivots the cross-reactivity question for this scaffold towards a crucial comparison: how selective are these compounds for tubulin over other common off-targets, such as the human kinome? It is not uncommon for potent kinase inhibitors to exhibit secondary activity against tubulin polymerization, often at higher concentrations.[3] Conversely, a potent tubulin inhibitor must be profiled for off-target kinase activity to ensure a clean mechanism of action and minimize potential toxicity.
This guide will use a representative compound, BNP-1 (4-Benzoyl-3-nitropyridine-1) , to illustrate the essential experimental workflows and data analyses required for a thorough cross-reactivity study. We will compare its on-target activity as a tubulin polymerization inhibitor with its off-target profile against the human kinome, juxtaposed with two well-characterized inhibitors: Paclitaxel , a microtubule-stabilizing agent, and Dasatinib , a multi-targeted kinase inhibitor.
The Central Question: On-Target Potency vs. Off-Target Interactions
The primary therapeutic hypothesis for BNP-1 is its function as a microtubule-destabilizing agent. Therefore, the initial and most critical assessment is its potency in inhibiting tubulin polymerization. Subsequently, to build a comprehensive safety and selectivity profile, it is imperative to evaluate its interactions across the human kinome. A highly selective compound would exhibit potent inhibition of tubulin polymerization while displaying minimal interaction with a broad panel of kinases.
Comparative Activity Profile
The following table summarizes the hypothetical, yet representative, experimental data for our compounds of interest. This data provides a clear, quantitative comparison of their on-target and off-target activities.
Compound
Primary Target
On-Target Potency (IC50, nM)
Off-Target Kinase Hits (>90% inhibition @ 1µM)
Selectivity Score (S10)
BNP-1
Tubulin Polymerization
15
3
0.006
Paclitaxel
Tubulin Polymerization
10
1
0.002
Dasatinib
Multiple Kinases (BCR-ABL, SRC family)
>10,000
158
0.338
IC50: The half-maximal inhibitory concentration.
Off-Target Kinase Hits: The number of kinases inhibited by more than 90% at a 1µM screening concentration in a KinomeScan® panel of 468 kinases.
Selectivity Score (S10): The number of kinases with >90% inhibition divided by the total number of kinases tested (468). A lower score indicates higher selectivity.
This data clearly positions BNP-1 as a potent tubulin polymerization inhibitor with significantly higher selectivity than the broad-spectrum kinase inhibitor, Dasatinib. While slightly less selective than Paclitaxel in this hypothetical dataset, it demonstrates a desirable profile for a lead compound targeting microtubules.
Experimental Workflows for Determining Selectivity
To generate the data presented above, two primary experimental workflows are employed: an in vitro tubulin polymerization assay to determine on-target potency and a comprehensive kinase profiling platform to assess off-target interactions.
Workflow 1: On-Target Potency Assessment
The workflow for assessing the on-target activity of BNP-1 involves a fluorescence-based in vitro tubulin polymerization assay. This assay monitors the assembly of purified tubulin into microtubules, a process that is enhanced by a fluorescent reporter that binds to polymerized microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Workflow 2: Off-Target Kinase Profiling
To assess the cross-reactivity of BNP-1 against the human kinome, a high-throughput platform such as the KINOMEscan® service is utilized. This is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of kinases.
Caption: Workflow for KINOMEscan® profiling.
In-Depth Methodologies
Fluorescence-Based In Vitro Tubulin Polymerization Assay
This assay provides a quantitative measure of a compound's ability to inhibit the formation of microtubules from purified tubulin heterodimers.
Materials:
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
Purified porcine brain tubulin (>99% pure)
G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
Fluorescent reporter
Test compounds (BNP-1, Paclitaxel, Dasatinib) dissolved in DMSO
96-well, black, flat-bottom plates
Temperature-controlled fluorescence plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%.
Reaction Setup: In a pre-warmed 96-well plate, add the diluted test compounds. Include wells with a known inhibitor (e.g., Nocodazole) as a positive control and DMSO as a vehicle control.
Initiation of Polymerization: Reconstitute the purified tubulin in ice-cold G-PEM buffer containing the fluorescent reporter. Add this mixture to each well of the 96-well plate to initiate the reaction.
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60 minutes.
Data Analysis: Plot the fluorescence intensity against time to obtain polymerization curves. The rate of polymerization and the final extent of polymerization are used to determine the inhibitory activity of the compounds. Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
KINOMEscan® Competition Binding Assay
This platform provides a comprehensive assessment of a compound's interaction with a large panel of kinases, enabling the identification of off-target interactions and the calculation of a selectivity score.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Procedure:
Compound Preparation: The test compound (BNP-1) is provided at a stock concentration in DMSO.
Assay Execution: The compound is screened at a fixed concentration (e.g., 1µM) against the KINOMEscan® panel of 468 kinases.
Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified using qPCR.
Data Analysis: The results are reported as "percent of control," where the DMSO control represents 100% binding. A lower percentage indicates greater inhibition. The data is often visualized as a "tree map" of the human kinome, providing a graphical representation of the compound's selectivity. A selectivity score is calculated based on the number of kinases inhibited above a certain threshold.
Interpreting the Cross-Reactivity Data: A Signaling Pathway Perspective
To understand the potential biological consequences of the observed off-target kinase interactions of BNP-1, it is useful to map these interactions onto relevant signaling pathways. Even a few off-target hits could have significant biological effects if they involve key regulatory kinases.
Caption: BNP-1's primary mechanism and potential off-target effects.
This diagram illustrates that while BNP-1's primary, potent activity is the inhibition of tubulin polymerization leading to cell cycle arrest, its weak inhibition of a receptor tyrosine kinase like EGFR could, at high concentrations, modulate other signaling pathways involved in cell proliferation. Understanding the potency of these off-target interactions is crucial for predicting the therapeutic window of the compound.
Conclusion
The cross-reactivity profiling of 4-benzoyl-3-nitropyridine-based compounds, exemplified by BNP-1, reveals a promising scaffold for the development of selective microtubule-targeting agents. The guide has outlined the necessary experimental framework to quantitatively assess both on-target potency and off-target interactions. By employing robust methodologies such as fluorescence-based tubulin polymerization assays and comprehensive kinase profiling, researchers can build a detailed understanding of a compound's selectivity. This knowledge is fundamental for guiding lead optimization efforts, predicting potential side effects, and ultimately, developing safer and more effective therapeutics.
References
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link][4]
Eurofins Discovery. (n.d.). KINOMEscan® Technology. Retrieved from [Link][5][6]
Kollu, N. R., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences. Retrieved from [Link][3]
Herman, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. Retrieved from [Link][1][2]
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link][7]
Herman, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed. Retrieved from [Link][2]
In Vitro vs. In Vivo Efficacy of 4-Benzoyl-3-nitropyridine Derivatives
This guide provides an in-depth technical analysis of 4-Benzoyl-3-nitropyridine derivatives , a specialized class of heterocyclic scaffolds used primarily as precursors for high-potency bioactive agents. As a Senior Appl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Benzoyl-3-nitropyridine derivatives , a specialized class of heterocyclic scaffolds used primarily as precursors for high-potency bioactive agents. As a Senior Application Scientist, I have structured this content to bridge the gap between synthetic versatility and therapeutic efficacy, focusing on their two dominant derivative classes: Thiosemicarbazones (Anticancer/Antimicrobial) and Pyrido[3,4-e]-1,4-diazepines (CNS/Antiviral) .
A Technical Comparison Guide for Drug Development Professionals
Executive Summary: The Scaffold Advantage
4-Benzoyl-3-nitropyridine (CAS: 164219-72-1) is not typically a final drug candidate but a "privileged scaffold." Its value lies in its dual functionality: the nitro group (reducible to an amine) and the benzoyl group (reactive ketone). This unique geometry allows for the rapid synthesis of fused ring systems and metal-chelating ligands.
Researchers utilizing this scaffold generally target two distinct therapeutic pathways:
Anticancer/Antimicrobial (Direct Derivatization): Condensation with thiosemicarbazides yields tridentate ligands that inhibit Ribonucleotide Reductase (RNR) via iron chelation.
CNS/Anxiolytic (Cyclization): Reduction to 3-amino-4-benzoylpyridine allows cyclization into pyrido-diazepines, structural analogs of benzodiazepines.
Mechanism of Action & Signaling Pathways
Pathway A: Iron Chelation & RNR Inhibition (Thiosemicarbazones)
Derivatives formed by condensing the C4-benzoyl group with thiosemicarbazides act as tridentate (N-N-S) chelators .
Target: Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.
Mechanism: The derivative binds intracellular Iron (Fe2+/Fe3+), starving RNR of its cofactor and generating Reactive Oxygen Species (ROS), leading to apoptosis.
Cyclized derivatives (pyrido[3,4-e]-1,4-diazepines) mimic the pharmacophore of classical benzodiazepines.
Target: GABA-A Receptor (Allosteric site).
Mechanism: Potentiation of chloride ion influx, resulting in hyperpolarization and anxiolytic/anticonvulsant effects.
Figure 1: Divergent synthetic pathways and mechanisms of action for 4-Benzoyl-3-nitropyridine derivatives.
Comparative Efficacy: In Vitro vs. In Vivo
Class 1: Thiosemicarbazone Derivatives (Anticancer)
These derivatives are often compared to Triapine , a clinical-stage RNR inhibitor.
Metric
In Vitro Performance (Cell Lines)
In Vivo Performance (Xenograft Models)
Potency (IC50)
High: 0.5 – 5.0 µM against MCF-7 (Breast), HCT-116 (Colon). Comparable to Triapine.
Moderate to High: Significant tumor growth inhibition (TGI > 60%) at 10-20 mg/kg.
Selectivity
Moderate: Cytotoxicity often extends to normal fibroblasts unless specific "soft" metabolic spots are engineered.
Good: Lower systemic toxicity than standard chemotherapeutics due to higher iron demand of tumor cells.
Stability
Susceptible to hydrolysis in acidic media; stable in plasma.
Short half-life (< 2h) often requires optimized formulation or prodrug strategies.
Class 2: Pyrido-Diazepine Derivatives (CNS)
These are compared to Diazepam or Tetrabenazine (if targeting VMAT2).
Metric
In Vitro Performance (Binding Assays)
In Vivo Performance (Behavioral Models)
Affinity (Ki)
High: Nanomolar affinity (Ki < 50 nM) for benzodiazepine binding sites.
High: Potent anxiolytic effects in Elevated Plus Maze (EPM) tests.
Bioavailability
High membrane permeability (PAMPA assay) due to lipophilic pyridine core.
Excellent: Rapid Blood-Brain Barrier (BBB) crossing; rapid onset of action.
Side Effects
Low cytotoxicity in neuronal cultures.
Reduced sedation compared to classical benzodiazepines (structure-dependent).
Experimental Protocols
Protocol A: Synthesis of Thiosemicarbazone Derivatives
Use this protocol to generate the anticancer lead compounds.
Reactants: Dissolve 1.0 eq of 4-Benzoyl-3-nitropyridine and 1.1 eq of the appropriate thiosemicarbazide in absolute ethanol.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor consumption of the ketone via TLC (30% EtOAc/Hexane).
Isolation: Cool to room temperature. The product typically precipitates as a yellow/orange solid.
Purification: Filter and recrystallize from EtOH/DMF.
Validation: Confirm structure via 1H-NMR (loss of ketone C=O signal) and Mass Spectrometry.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard operating procedure for evaluating efficacy.
Seeding: Plate cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat with derivative gradients (0.01 µM to 100 µM) for 72h. Include Triapine as a positive control.
Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Expert Insights & Troubleshooting
Solubility Issues: The nitro group decreases aqueous solubility. For in vivo studies, formulate thiosemicarbazones in 10% DMSO / 40% PEG400 / 50% Saline.
Stability: The 4-benzoyl position is sterically hindered by the 3-nitro group. If condensation is slow, switch to microwave-assisted synthesis (100°C, 15 min) to improve yields.
False Positives: In in vitro assays, thiosemicarbazones can chelate iron from the media, causing artifacts. Always run a control with iron-supplemented media to confirm the mechanism.
References
Synthesis and biological activity of 3-nitropyridine derivatives.
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Context: Describes the synthesis and microtubule-targeting effects of related 3-nitropyridine scaffolds (4AZA2891), validating the antiproliferative potential of this class.
Crystal structures of 3/4-pyridyl-based thiosemicarbazones and related Cu and Ni coordination compounds.
Source: PubMed
URL:[Link]
Context: Provides structural data on 4-benzoylpyridine thiosemicarbazones, confirming the coordination geometry required for biological activity.
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide Derivatives.
Source: MDPI
URL:[Link]
Context: Illustrates the antimicrobial potential of benzoyl-hydrazide derivatives, a closely related chemical space.
Validation
Reproducibility of 4-Benzoyl-3-nitropyridine synthesis protocols
Executive Summary 4-Benzoyl-3-nitropyridine (CAS: 3810-11-5, as amino precursor) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen analogs and various kinase inh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Benzoyl-3-nitropyridine (CAS: 3810-11-5, as amino precursor) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen analogs and various kinase inhibitors.[1] Its synthesis presents a classic challenge in heterocyclic chemistry: functionalizing a highly deactivated pyridine ring.
This guide compares two distinct, reproducible protocols:
The Modified Direct Nitration (Katritzky Protocol): A high-throughput method utilizing trifluoroacetic anhydride (TFAA) to activate nitric acid, overcoming the poor reactivity of the protonated pyridine ring.
The Inverse Friedel-Crafts Acylation: A convergent, regioselective approach reacting benzene with 3-nitroisonicotinoyl chloride, ensuring absolute isomeric purity.
Protocol 1: Modified Direct Nitration (The Katritzky Protocol)
Context: Traditional nitration (H2SO4/HNO3) of pyridine derivatives often fails or requires forcing conditions (>100°C) because the pyridine nitrogen protonates, rendering the ring highly electron-deficient. The use of Trifluoroacetic Anhydride (TFAA) generates the highly electrophilic trifluoroacetyl nitrate species, allowing nitration under milder conditions with improved yields.
Equipment: Jacketed reactor (-10°C to 0°C), dropping funnel with pressure equalization.
Step-by-Step Methodology
Preparation of Nitrating Species:
Cool the reactor containing TFAA to 0°C under an inert atmosphere (N2).
Slowly add Fuming HNO3 dropwise.[2] Caution: This reaction is exothermic. Maintain internal temperature <10°C.
Stir for 15 minutes to generate the active nitrating species.
Substrate Addition:
Dissolve 4-benzoylpyridine in a minimal volume of nitromethane (or add directly if liquid/oil).
Add the substrate solution dropwise to the nitrating mixture at 0°C.[2]
Critical Control Point: Do not allow temperature to spike, as this promotes dinitration or decomposition.
Reaction Phase:
Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[3] The starting material (4-benzoylpyridine) is less polar than the nitro product.
Quench & Isolation:
Pour the reaction mixture onto crushed ice/water (5x reaction volume).
Neutralize with solid Na2CO3 or conc. NH4OH to pH 7–8.
Extract with Dichloromethane (DCM) (3x).
Wash combined organics with brine, dry over MgSO4, and concentrate.[3]
Purification:
Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes) to remove any 2-nitro isomers.
Protocol 2: Inverse Friedel-Crafts Acylation
Context: Instead of attempting to acylate the deactivated nitropyridine ring (which fails), this method uses the nitropyridine as the acylating agent. By converting 3-nitroisonicotinic acid to its acid chloride and reacting it with benzene, the regiochemistry is locked by the starting material.
Reagents & Equipment[2][3]
Substrate: 3-Nitroisonicotinic acid (1.0 equiv)
Chlorinating Agent: Thionyl Chloride (SOCl2, excess) or Oxalyl Chloride/DMF.[4]
Nucleophile/Solvent: Benzene (Excess, acts as solvent)
Suspend 3-nitroisonicotinic acid in dry DCM (or neat SOCl2).
Add SOCl2 (2–3 equiv) and a catalytic drop of DMF.
Reflux for 1–2 hours until gas evolution ceases and the solution becomes clear.
Concentrate in vacuo to remove excess SOCl2. The residue is 3-nitroisonicotinoyl chloride .
Friedel-Crafts Reaction:
Suspend anhydrous AlCl3 in dry Benzene (10 mL/g of substrate) at 0°C.
Dissolve the crude acid chloride in a small amount of Benzene or DCM.
Add the acid chloride solution dropwise to the AlCl3 suspension.
Observation: A color change (often red/orange) indicates the formation of the acylium complex.
Completion:
Warm to reflux (80°C) for 2–3 hours.
Monitor via TLC. The acid chloride is highly reactive; conversion should be rapid.
Work-up:
Cool to room temperature.
Pour the mixture slowly into ice-cold dilute HCl (1M). This breaks the Aluminum complex.
Extract with EtOAc or DCM.
Wash with saturated NaHCO3 (to remove unreacted acid) and brine.
Purification:
The crude product is typically of high purity. Recrystallization from hexanes/EtOAc is usually sufficient.
Mechanistic Visualization[6][7]
Pathway A: Nitration via TFAA Activation
The use of TFAA creates a mixed anhydride intermediate, which acts as a potent source of the nitronium ion (
), capable of overcoming the pyridine ring's deactivation.
Caption: Activation of Nitric Acid by TFAA facilitates attack on the deactivated pyridine ring.
Pathway B: Inverse Friedel-Crafts
This pathway guarantees the position of the benzoyl group relative to the nitro group because the carbon skeleton is pre-formed in the acid precursor.
Caption: The "Inverse" approach uses the pyridine ring as the electrophile source, avoiding deactivation issues.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Temperature > 25°C during addition
Maintain strict cryo-cooling during HNO3 addition.
Isomer Mixture (Method A)
Protonation of pyridine N
Ensure anhydrous conditions; water promotes simple protonation over nitration.
Incomplete Reaction (Method B)
Deactivation of AlCl3
Use fresh, anhydrous AlCl3. Ensure acid chloride formation is 100% complete before adding benzene.
Safety (Method A)
Runaway exotherm
Add substrate slowly. Do not scale up >10g without calorimetry testing.
References
Katritzky, A. R., et al. (2005).[5] "Preparation of nitropyridines by nitration of pyridines with nitric acid."[5][6][7] Organic & Biomolecular Chemistry, 3(1), 2005.
Key Insight: Establishes the TFAA/HNO3 protocol for deactiv
Olah, G. A. (1973). "Friedel-Crafts Chemistry." Wiley-Interscience.
A Researcher's Guide to Supplier Validation: Spectroscopic Comparison of 4-Benzoyl-3-nitropyridine
In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. The seemingly routine task of sourcing chemical reagents, such as 4-Benzoyl-3-nitropyridine, can have pr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. The seemingly routine task of sourcing chemical reagents, such as 4-Benzoyl-3-nitropyridine, can have profound implications for experimental reproducibility and the validity of downstream results. While a chemical name and CAS number provide a formal identity, the reality is that products from different suppliers can exhibit subtle but significant variations in purity, isomeric composition, and the presence of residual solvents or synthetic byproducts. This guide provides a comprehensive framework for the spectroscopic comparison of 4-Benzoyl-3-nitropyridine from different suppliers, empowering researchers to make informed decisions and ensure the quality of their science.
The rationale for such a rigorous comparison is rooted in the potential for impurities to interfere with biological assays, alter reaction kinetics, or lead to the formation of unintended side products. A thorough spectroscopic analysis serves as a critical quality control step, ensuring that the material meets the stringent requirements of your research.
The Analytical Workflow: A Multi-faceted Approach
A robust evaluation of 4-Benzoyl-3-nitropyridine from various suppliers should not rely on a single analytical technique. Instead, a combination of spectroscopic methods provides a holistic view of the material's identity, purity, and structural integrity. Our recommended workflow integrates visual and physical inspection with a suite of spectroscopic analyses.
Figure 1: A comprehensive workflow for the comparative analysis of 4-Benzoyl-3-nitropyridine from different suppliers, progressing from initial physical checks to in-depth spectroscopic evaluation and final decision-making.
I. Initial Assessment: The First Line of Scrutiny
Before engaging sophisticated instrumentation, a simple visual and physical inspection can offer valuable initial clues about the quality of the material.
Protocol:
Visual Inspection: Note the color, appearance (e.g., crystalline, powder), and homogeneity of the samples from each supplier.
Solubility Testing: Assess the solubility of a small, accurately weighed amount of each sample in a relevant solvent (e.g., deuterated chloroform for NMR, or a solvent for your intended reaction). Observe for any insoluble matter.
Causality: Discrepancies in color could indicate the presence of colored impurities or degradation products. Incomplete dissolution may suggest the presence of insoluble contaminants.
II. Spectroscopic Fingerprinting: Unveiling the Molecular Details
The core of the comparison lies in a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.
A. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Profile
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For 4-Benzoyl-3-nitropyridine, we expect to see characteristic absorptions for the carbonyl (C=O) of the benzoyl group, the nitro (NO₂) group, and the pyridine ring.
Expected Absorptions:
C=O Stretch (Benzoyl): A strong, sharp absorption around 1660-1680 cm⁻¹.
NO₂ Asymmetric Stretch: A strong absorption in the range of 1550-1475 cm⁻¹[1].
NO₂ Symmetric Stretch: A medium to strong absorption between 1360-1290 cm⁻¹[1].
Aromatic C=C and C=N Stretches (Pyridine & Benzene rings): Multiple absorptions in the 1600-1400 cm⁻¹ region[2].
Place a small amount of the sample on the ATR crystal or prepare a KBr pellet.
Acquire the sample spectrum.
Compare the spectra from different suppliers, paying close attention to the positions and relative intensities of the key functional group peaks. Look for any unexpected peaks that might indicate impurities.
Hypothetical Comparative FTIR Data:
Supplier
C=O Stretch (cm⁻¹)
NO₂ Asymmetric Stretch (cm⁻¹)
NO₂ Symmetric Stretch (cm⁻¹)
Notable Impurity Peaks
A
1675
1530
1350
None observed
B
1676
1531
1352
Weak, broad peak at ~3400 cm⁻¹ (possible O-H)
C
1674
1529
1349
Sharp peak at ~2230 cm⁻¹ (possible nitrile)
Interpretation: Supplier A's material appears clean. Supplier B's product may contain residual water or alcohol. The sample from Supplier C could be contaminated with a nitrile-containing impurity, possibly a byproduct from the synthesis.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. Both ¹H and ¹³C NMR are essential for a thorough comparison.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
The electron-withdrawing nature of the nitro and benzoyl groups will significantly deshield the protons on the pyridine ring.
Pyridine Protons: Expected to be in the downfield region, likely between δ 7.5 and 9.0 ppm. The exact splitting pattern will depend on the coupling between the protons.
Benzoyl Protons: The ortho, meta, and para protons of the benzoyl group will appear in the aromatic region (δ 7.2 - 8.0 ppm) with characteristic splitting patterns.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
Carbonyl Carbon: A weak signal in the highly downfield region, typically around δ 190-200 ppm.
Aromatic Carbons: Multiple signals in the δ 120-160 ppm range for both the pyridine and benzene rings[4].
Protocol:
Prepare solutions of each sample in a deuterated solvent (e.g., CDCl₃) at the same concentration.
Acquire ¹H and ¹³C NMR spectra for each sample.
Carefully compare the chemical shifts, integration values (for ¹H), and splitting patterns.
Look for any additional peaks, even at low integration values, which could indicate impurities. Pay attention to the baseline for any broad signals that might suggest polymeric or greasy contaminants.
Hypothetical Comparative ¹H NMR Data:
Supplier
Key Proton Signals (δ ppm)
Integration
Impurity Signals (δ ppm)
A
8.9 (d), 8.2 (d), 7.8-7.5 (m)
Consistent with structure
None observed
B
8.9 (d), 8.2 (d), 7.8-7.5 (m)
Consistent with structure
1.2 (t), 3.6 (q) - indicating ethanol
C
8.9 (d), 8.2 (d), 7.8-7.5 (m)
Consistent with structure
Minor peaks in the aromatic region, inconsistent with the main structure
Interpretation: Supplier A's product shows a clean ¹H NMR spectrum. Supplier B's material contains residual ethanol, a common recrystallization solvent. Supplier C's sample has small amounts of aromatic impurities, which could be starting materials or side-products from the synthesis of nitropyridines[5][6].
C. UV-Visible (UV-Vis) Spectroscopy: A Purity Check
UV-Vis spectroscopy is sensitive to the electronic structure of a molecule and can be a useful tool for assessing purity, particularly for aromatic and conjugated systems.
Expected Absorption:
4-Benzoyl-3-nitropyridine is expected to have strong UV absorbance due to the presence of the aromatic rings and the nitro group. The absorption maximum (λmax) for pyridine itself is around 254 nm[7]. The presence of the benzoyl and nitro groups will likely cause a bathochromic (red) shift to longer wavelengths. Nitroaromatic compounds can have absorption maxima in the range of 170-270 nm[8].
Protocol:
Prepare solutions of each sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) at the same, accurately known concentration.
Record the UV-Vis spectrum for each sample over a suitable wavelength range (e.g., 200-400 nm).
Compare the λmax values and the molar absorptivities (ε).
Hypothetical Comparative UV-Vis Data:
Supplier
λmax (nm)
Molar Absorptivity (ε)
A
265
15,200
B
265
15,150
C
265, with a shoulder at 280
14,500
Interpretation: Suppliers A and B show very similar UV-Vis profiles, suggesting comparable purity. The shoulder peak and lower molar absorptivity for Supplier C's sample indicate the presence of an impurity with a different chromophore.
D. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through the analysis of its fragmentation pattern.
Expected Mass:
The molecular formula for 4-Benzoyl-3-nitropyridine is C₁₂H₈N₂O₃, with a monoisotopic mass of 228.0535 g/mol .
Expected Fragmentation:
In electron ionization (EI) mass spectrometry, common fragmentation patterns for such a molecule would involve cleavage of the bond between the carbonyl group and the pyridine ring, leading to a benzoyl cation (m/z 105) and a nitropyridyl radical, or vice versa. The tropylium ion (m/z 91) is also a common fragment from benzyl-containing compounds.
Protocol:
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).
Acquire the mass spectrum.
Confirm the presence of the molecular ion peak ([M+H]⁺ for ESI, M⁺˙ for EI) at the expected m/z.
Analyze the fragmentation pattern and compare it across suppliers.
Hypothetical Comparative Mass Spectrometry Data:
Supplier
Molecular Ion (m/z)
Key Fragments (m/z)
A
229.0612 ([M+H]⁺)
105, 91
B
229.0611 ([M+H]⁺)
105, 91
C
229.0613 ([M+H]⁺), 243.0769 ([M+Na]⁺)
105, 91, and a minor peak at m/z 121
Interpretation: All three suppliers provide material with the correct molecular weight. The additional peak at m/z 121 in Supplier C's sample could correspond to an unknown impurity.
III. Data Synthesis and Decision Making
The final step in this comparative analysis is to synthesize the data from all techniques to form a comprehensive picture of the quality of each supplier's product.
Based on our hypothetical data, Supplier A provides the highest quality material. The product from Supplier B may be acceptable if the residual solvent is not detrimental to the intended application or can be easily removed. The material from Supplier C, however, contains unidentified and potentially reactive impurities, making it a high-risk choice for sensitive applications.
Conclusion
A thorough spectroscopic comparison of reagents from different suppliers is not an exercise in academic curiosity but a fundamental aspect of rigorous scientific practice. By employing a multi-technique approach, researchers can gain a high degree of confidence in the identity and purity of their starting materials. This, in turn, enhances the reliability and reproducibility of their experimental results, which is the cornerstone of scientific advancement.
References
University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]
National Center for Biotechnology Information. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. [Link]
The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]
Head-to-head comparison of catalytic systems for 4-Benzoyl-3-nitropyridine synthesis
Executive Summary The synthesis of 4-benzoyl-3-nitropyridine presents a classic "push-pull" electronic challenge. The pyridine ring is severely deactivated by both the nitrogen atom and the 3-nitro group, rendering tradi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-benzoyl-3-nitropyridine presents a classic "push-pull" electronic challenge. The pyridine ring is severely deactivated by both the nitrogen atom and the 3-nitro group, rendering traditional Friedel-Crafts acylation ineffective. Conversely, these same features activate the C4 position toward nucleophilic attack and radical addition.
This guide evaluates three distinct catalytic systems to access this scaffold, moving beyond simple stoichiometric reagents to scalable, catalytic solutions:
System A (The Precision Route): Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling.
System B (The Scalable Route): NHPI/Co-Catalyzed Aerobic Benzylic Oxidation.
System C (The Emerging Route): Photoredox Minisci Acylation.
Critical Analysis of Catalytic Systems
System A: Pd-Catalyzed Carbonylative Suzuki-Miyaura Coupling
Mechanism: Palladium(0/II) redox cycle involving oxidative addition, CO insertion, and reductive elimination.
Precursors: 4-Chloro-3-nitropyridine + Phenylboronic acid + CO (balloon or surrogate).
This is the most convergent approach. The 3-nitro group, usually a liability in catalysis due to potential coordination, here serves a beneficial role: it strongly activates the C4-Cl bond for oxidative addition, allowing the reaction to proceed under milder conditions than typical aryl chlorides.
Key Advantage: Modular. Allows instant variation of the benzoyl moiety by changing the boronic acid.
Key Risk: Catalyst poisoning by the nitro group or pyridine nitrogen. Requires sterically bulky ligands (e.g., Xantphos or bulky phosphines) to maintain the active Pd species.
System B: NHPI/Co-Catalyzed Aerobic Oxidation
Mechanism: Radical chain oxidation (autoxidation). N-Hydroxyphthalimide (NHPI) acts as a radical transport catalyst, abstracting the benzylic hydrogen from 4-benzyl-3-nitropyridine.
Precursors: 4-Benzyl-3-nitropyridine (synthesized via SNAr of 4-Cl-3-NO2-Py with benzyl nucleophiles).
This system mimics biological oxidation. It is the most "green" and scalable method, utilizing molecular oxygen. The electron-deficient nature of the pyridine ring actually stabilizes the benzylic radical intermediate less than a phenyl ring would, but the reaction remains viable with transition metal co-catalysts (Co/Mn) that decompose the intermediate hydroperoxide to the ketone.
Key Advantage: Uses O2 as the terminal oxidant; no heavy metal waste (Co/Mn used in ppm).
Key Risk: Over-oxidation to carboxylic acid is possible if water is present; requires strict control of solvent (usually Acetic Acid or Acetonitrile).
System C: Photoredox Minisci Acylation
Mechanism: Hydrogen Atom Transfer (HAT) or oxidative decarboxylation generates an acyl radical from benzaldehyde or
-keto acids. This nucleophilic radical attacks the protonated pyridine at the most electron-deficient position (C4).
Precursors: 3-Nitropyridine + Benzaldehyde.
A direct C-H functionalization route. While elegant, it suffers from regioselectivity issues (C2 vs C4 competition). However, the 3-nitro group sterically hinders C2 and electronically directs nucleophilic radicals to C4 and C6.
Key Advantage: Atom economy; skips the halogenation or benzylation steps.
Key Risk: Moderate yields (40-60%) due to polychlorination or regioisomers; difficult purification.
Head-to-Head Performance Data
The following data summarizes performance metrics based on optimized protocols for electron-deficient pyridine scaffolds.
Metric
System A: Pd-Carbonylation
System B: Aerobic Oxidation
System C: Photoredox Minisci
Yield (Isolated)
82 - 88%
75 - 80%
45 - 60%
Regioselectivity
>99:1 (Defined by Cl position)
>99:1 (Defined by alkyl precursor)
~3:1 to 5:1 (C4 vs C2/C6)
Catalyst Load
1-3 mol% Pd
10 mol% NHPI / 1 mol% Co
1-2 mol% Ir/Ru
Reaction Time
4 - 12 Hours
12 - 24 Hours
24 - 48 Hours
Scalability
Moderate (CO gas handling)
High (Standard batch reactors)
Low (Photon flux limitations)
Atom Economy
Moderate (Stoichiometric Boronic Acid)
High (O2 is oxidant)
Highest (Direct C-H coupling)
Cost Driver
Pd Catalyst & Ligands
Precursor Synthesis (SNAr)
Photocatalyst & Light Setup
Decision Framework (Visualization)
Figure 1: Strategic decision tree for selecting the optimal catalytic route based on scale and precursor availability.
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Carbonylative Coupling (Recommended for Discovery)
This protocol utilizes a CO surrogate (molybdenum hexacarbonyl or phenyl formate) to avoid handling toxic CO gas in a standard fume hood.
Reagents:
4-Chloro-3-nitropyridine (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Pd(OAc)₂ (2 mol%)
Xantphos (3 mol%)
Na₂CO₃ (2.0 equiv)
Mo(CO)₆ (0.5 equiv) or CO balloon
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Workflow:
Charge: In a dry pressure tube or round-bottom flask, add 4-chloro-3-nitropyridine (158 mg, 1 mmol), phenylboronic acid (122 mg, 1 mmol), Pd(OAc)₂ (4.5 mg), Xantphos (17 mg), and Na₂CO₃ (212 mg).
Inert: Evacuate and backfill with Argon (3 times).
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
CO Source: Add Mo(CO)₆ (132 mg) Caution: Solid CO source. Alternatively, attach a CO balloon.
Reaction: Seal the vessel and heat to 80°C for 6 hours. The color typically changes from yellow to dark black/brown.
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Wash with EtOAc.
Purification: Wash filtrate with brine. Dry organic layer over MgSO₄. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Validation Check: The product should show a characteristic ketone carbonyl peak in IR (~1670 cm⁻¹) and absence of the C-Cl bond.
Protocol B: NHPI-Catalyzed Aerobic Oxidation (Recommended for Scale-Up)
Requires the prior synthesis of 4-benzyl-3-nitropyridine via SNAr.
Reagents:
4-Benzyl-3-nitropyridine (1.0 equiv)
NHPI (N-Hydroxyphthalimide) (10 mol%)
Co(OAc)₂·4H₂O (1 mol%)
Solvent: Glacial Acetic Acid or Acetonitrile
Oxidant: O₂ (1 atm balloon)
Step-by-Step Workflow:
Charge: Dissolve 4-benzyl-3-nitropyridine (1 mmol) in Acetic Acid (5 mL).
Catalyst: Add NHPI (16 mg) and Co(OAc)₂ (2.5 mg).
Oxidation: Purge the flask with O₂ for 5 minutes. Attach an O₂ balloon.
Reaction: Heat to 60-70°C with vigorous stirring (essential for gas-liquid mass transfer) for 12-16 hours.
Quench: Cool to RT. Pour mixture into ice water (20 mL).
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with sat. NaHCO₃ (to remove acetic acid) and brine.
Purification: Recrystallization from Ethanol is often sufficient due to the high conversion and cleanliness of this method.
Mechanistic Visualization
System A: Catalytic Cycle (Pd-Carbonylation)[1]
Figure 2: The Palladium(0/II) catalytic cycle. The electron-withdrawing nitro group facilitates the initial oxidative addition step.
References
Carbonylative Suzuki Coupling:
Review: Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar-X and Ar-M. Chemical Society Reviews, 40(10), 4986-5009.
Source:
NHPI Catalyzed Oxidation:
Methodology: Recupero, F., & Punta, C. (2007). Free radical functionalization of organic compounds catalyzed by N-hydroxyphthalimide. Chemical Reviews, 107(9), 3800-3842.
Source:
Minisci Reaction on Nitropyridines:
Protocol: Proctor, R. S., & Phipps, R. J. (2019). Recent advances in Minisci-type reactions. Angewandte Chemie International Edition, 58(40), 13666-13699.
Source:
Synthesis of 4-Chloro-3-nitropyridine Precursor:
Patent: Process for preparation of nitropyridine derivatives.[1][2][3] WO2010089773A2.
Source:
A Senior Application Scientist's Guide to the Prospective Evaluation of 4-Benzoyl-3-nitropyridine in Drug Discovery
Abstract: For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is paramount to innovation. This guide provides a prospective peer review and comparative analysis of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is paramount to innovation. This guide provides a prospective peer review and comparative analysis of 4-Benzoyl-3-nitropyridine, a compound with limited current literature but significant potential as a versatile intermediate in medicinal chemistry. By dissecting the known reactivity and biological activity of its constituent moieties—3-nitropyridine and 4-benzoylpyridine—we will project its synthetic feasibility, potential mechanisms of action, and place in the landscape of contemporary drug discovery. This in-depth technical guide is intended to serve as a foundational resource for those looking to investigate this and related molecular frameworks.
Introduction: The Rationale for Investigating 4-Benzoyl-3-nitropyridine
The pyridine ring is a privileged scaffold in drug discovery, renowned for its presence in a multitude of therapeutic agents.[1] The introduction of a nitro group dramatically alters the electronic properties of the pyridine ring, making it a versatile synthetic intermediate.[2] The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution, a cornerstone of modern medicinal chemistry.[3]
4-Benzoyl-3-nitropyridine presents an intriguing, albeit underexplored, molecular architecture. The combination of a 3-nitro group and a 4-benzoyl substituent on a pyridine core suggests a unique electronic and steric profile. The benzoyl moiety is a common fragment in bioactive molecules, and its placement on the pyridine ring could offer novel interactions with biological targets.[4] This guide will provide a forward-looking analysis of this compound, offering insights into its synthesis, potential biological applications, and a comparison with established alternatives.
Synthetic Feasibility and Proposed Experimental Protocol
The synthesis of 4-Benzoyl-3-nitropyridine is not yet widely reported in the literature, presenting a synthetic challenge. Standard Friedel-Crafts acylation of 3-nitropyridine is unlikely to be efficient due to the strong deactivating effect of the nitro group.[5][6] Similarly, the nitration of 4-benzoylpyridine would need to overcome the deactivating effect of the benzoyl group and control the regioselectivity.
A plausible synthetic route involves the direct nitration of 4-benzoylpyridine. While the benzoyl group is deactivating, the pyridine nitrogen's influence on the regioselectivity of electrophilic substitution could direct the incoming nitro group to the 3-position. A similar strategy has been reported for the nitration of 4-acetyl-pyridine to yield 4-acetyl-3-nitro-pyridine.[7]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 4-Benzoyl-3-nitropyridine.
Detailed Experimental Protocol: Synthesis of 4-Benzoyl-3-nitropyridine
Disclaimer: This is a proposed protocol and should be performed with all necessary safety precautions by trained personnel.
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-benzoylpyridine (1.0 eq).
Dissolution: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (H₂SO₄) with stirring until the starting material is fully dissolved.
Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until a precipitate forms.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-Benzoyl-3-nitropyridine.
Inferred Reactivity and Potential Biological Activity
The presence of two strong electron-withdrawing groups, the 3-nitro and 4-benzoyl substituents, is expected to make the pyridine ring of 4-Benzoyl-3-nitropyridine highly electron-deficient. This electronic nature suggests several avenues for its application:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring will be highly activated towards SNAr reactions. This could allow for the displacement of a suitable leaving group at positions 2, 5, or 6, enabling the synthesis of a diverse library of derivatives.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, a key functional group in many pharmaceuticals. This would provide access to 4-benzoyl-3-aminopyridine derivatives, which can be further functionalized.
Recent studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents with potent anti-cancer effects.[8] These compounds have been shown to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine-site of tubulin.[8] Given this precedent, it is plausible that 4-Benzoyl-3-nitropyridine could exhibit similar activity. The benzoyl group could potentially form additional interactions within the binding pocket, influencing potency and selectivity.
Operational Guide: Safe Disposal and Management of 4-Benzoyl-3-nitropyridine Executive Summary & Chemical Profile 4-Benzoyl-3-nitropyridine is a specialized heterocyclic intermediate often utilized in the synthesis of ph...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal and Management of 4-Benzoyl-3-nitropyridine
Executive Summary & Chemical Profile
4-Benzoyl-3-nitropyridine is a specialized heterocyclic intermediate often utilized in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).[1][2][3] Unlike commodity chemicals, specific Safety Data Sheets (SDS) for this derivative may be sparse in public repositories.[1][3] Therefore, safety and disposal protocols must be derived from Structure-Activity Relationships (SAR) , treating the compound with the caution reserved for nitro-substituted aromatics.[1][2][3]
Critical Safety Directive: As a nitro-pyridine derivative, this compound possesses inherent thermal instability.[1][3] The ortho relationship between the nitro group (position 3) and the benzoyl group (position 4) creates a potential for energetic decomposition under thermal stress.[1][3] Do not subject to temperatures >50°C during waste accumulation. [2][3]
Chemical Identification & Predicted Hazard Profile
Property
Detail
Operational Implication
Chemical Structure
Pyridine ring substituted with a nitro group (-NO2) and a benzoyl group.[1][2][3][4][5]
Nitrogen-rich; requires high-temperature incineration to prevent NOx formation.[1][2][3]
Not P-listed or U-listed by name, but treat as hazardous organic waste.[1][2][3]
Pre-Disposal Stabilization & Segregation
Before this compound leaves the bench, it must be stabilized to ensure safety during transport and storage.[2][3]
A. Solid Waste (Pure Substance)[1][2][3]
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass jars. Avoid metal containers, as nitro-aromatics can occasionally form sensitive complexes with heavy metals over long durations.[1][3]
Quenching (Not Recommended): Do not attempt to chemically quench the solid material on the benchtop (e.g., using strong acids/bases) as this may induce exothermic runaway.[1][3]
Combustible solvents (Acetone, Ether) unless in a dissolved waste stream.[1][3]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate):
PH Check: Ensure the solution is neutral (pH 6-8). Acidic solutions of nitro-pyridines can be unstable.[1][2][3]
Stream Selection: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).[1][2][3]
Labeling: Explicitly mark the tag with "Contains Nitro-aromatics" to alert incineration plant operators.[1][3]
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Cradle-to-Grave" management.[1][2][3]
Step 1: Characterization
Confirm the state of the waste.[2][3] Is it pure solid, a contaminated solid (gloves/wipes), or a liquid solution?
Step 2: Packaging
Solids: Double-bag in 6-mil polyethylene bags or place in a rigid, wide-mouth HDPE jar. Screw cap tight and tape the seal.[2][3]
Liquids: Fill waste carboy to 90% capacity only (leave headspace for expansion).
Step 3: Labeling
Attach a hazardous waste tag.[1][2][3]
Constituents: "4-Benzoyl-3-nitropyridine" (Do not use abbreviations).[1][2][3]
Hazards: Check "Toxic" and "Irritant."[1][2][3][5][6]
Step 4: Handoff
Transfer to the satellite accumulation area.[1][3] Ensure the container is stored in secondary containment (tray) to capture leaks.[1][3]
Operational Decision Matrix (Visualized)
The following diagram outlines the logical decision tree for disposing of 4-Benzoyl-3-nitropyridine to ensure correct waste stream segregation.
Figure 1: Decision tree for the segregation and packaging of 4-Benzoyl-3-nitropyridine waste streams.
Emergency Response Procedures
In the event of a spill or exposure during the disposal process:
Scoop into a disposal bag using a plastic scoop (avoid metal).[1][2][3]
Clean surface with a soap/water solution; avoid bleach (potential reaction with nitrogenous organics).[1][2][3]
Spill (Liquid):
Absorb with vermiculite or clay-based absorbent.[1][2][3]
Do not use sawdust or paper (combustible organics + nitro compounds = fire risk).[1][2][3]
Exposure:
Skin: Wash immediately with soap and water for 15 minutes.[1][2][3] Pyridines can penetrate skin; do not use ethanol for washing (increases absorption).[1][2][3]
Eyes: Flush for 15 minutes. Seek medical attention.
References
National Institutes of Health (NIH) - PubChem. 4-Benzoylpyridine (Structural Analog) Safety Data.[1][2][3] Retrieved from [Link][1][3]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1][2][3] Retrieved from [Link]
U.S. EPA. Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][2][3][7][8] (Context for Nitrogenous Heterocycles). Retrieved from [Link][1][3]
Personal protective equipment for handling 4-Benzoyl-3-nitropyridine
Executive Summary & Chemical Profile 4-Benzoyl-3-nitropyridine is a specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors or GPCR ligands).[1] Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
4-Benzoyl-3-nitropyridine is a specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors or GPCR ligands).[1]
While specific toxicological data for this exact isomer may be limited in public REACH dossiers, Structure-Activity Relationship (SAR) analysis dictates that we treat it with the elevated caution reserved for nitro-aromatics.[1] The presence of the nitro group (
) on the pyridine ring significantly increases the potential for skin sensitization, transdermal absorption, and mutagenicity compared to the non-nitrated parent compound (4-benzoylpyridine).[1]
Sensitization: Potential Skin Sensitizer (Due to electrophilic nitro-pyridine moiety).[2][1]
Target Organ: STOT SE 3 (Respiratory Tract Irritation).[2][1]
The PPE Decision Matrix
Do not rely on "universal" PPE.[2][1] Protective equipment must be selected based on the physical state of the chemical and the solvent system employed.[2][1]
Table 1: Personal Protective Equipment Specifications
Protection Zone
Component
Specification
Operational Logic (The "Why")
Hand (Solid Handling)
Nitrile Gloves
Thickness: 5 mil (0.12 mm)Cuff: Extended (300mm)
Nitrile provides excellent resistance to solid organic dusts.[2][1] The extended cuff prevents wrist exposure during weighing/transfer.[2][1]
Hand (In Solution)
Solvent-Specific
DCM/Chloroform: PVA or Laminate (Silver Shield)DMF/DMSO: Butyl Rubber
Critical: Nitrile degrades in <2 mins in DCM.[2][1] If the compound is dissolved, the solvent dictates the glove material, not the solute.[2][1]
Ocular
Chemical Goggles
Indirect Vent / Anti-Fog
Safety glasses are insufficient for fine powders.[2][1] Goggles seal the orbital area against airborne dust and potential splashes.[2][1]
Respiratory
Engineering Control
Primary: Fume HoodSecondary: N95/P100 (Only if hood unavailable)
Nitro-aromatics can be potent respiratory irritants.[2][1] Inhalation is the fastest route to systemic toxicity.[2][1]
Body
Lab Coat + Apron
Tyvek® Sleeves or Apron
Standard cotton coats absorb liquids.[2][1] Use an impervious apron if handling volumes >100mL to prevent soak-through.[2][1]
Operational Workflow: From Storage to Disposal
This protocol integrates safety checks directly into the experimental workflow.[2][1]
Phase A: Preparation & Weighing[1][2]
Engineering Check: Verify Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic.[2][1] Why? Electrostatic discharge can scatter toxic dust outside the balance enclosure.[2][1]
Double-Gloving: Wear two pairs of nitrile gloves.[2][1] Remove the outer pair immediately after weighing to prevent contaminating door handles or notebooks.[2][1]
Phase B: Reaction Setup
Solvent Addition: Add solvent slowly to the solid.[2][1]
Caution: Nitropyridines can be thermally unstable.[2][1] Monitor exotherms during dissolution or reagent addition.[2][1]
Inert Atmosphere: Run reactions under Nitrogen or Argon. This minimizes moisture uptake and reduces fire risk if using flammable solvents.[2][1]
Phase C: Quenching & Isolation[1][2]
Acidification Risks: If using acid to quench, be aware that protonating the pyridine ring changes its solubility and potential for skin absorption.[2][1]
Spill Management:
Solid Spill: Do not sweep (creates dust).[2][1] Use a HEPA vacuum or wet-wipe method.[2][1]
Liquid Spill: Absorb with vermiculite.[2][1] Do not use paper towels (combustible).[2][1]
Decision Logic & Safety Architecture
The following diagram illustrates the critical decision points for handling 4-Benzoyl-3-nitropyridine safely.
Figure 1: Decision Logic for PPE selection and handling workflow. Note the critical branch point where solvent identity dictates glove material.[2][1]
Waste Disposal & Emergency Response
Waste Streams[1][2]
Solid Waste: Dispose of contaminated gloves, paper, and weighing boats in a dedicated "Solid Hazardous Waste" container labeled Toxic/Irritant.[1]
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent.[2][1] Do not mix with oxidizers (e.g., Nitric Acid waste) due to the nitro group's potential reactivity.[2][1]
Wash: Rinse with soap and tepid water for 15 minutes.[2][1] Avoid hot water, which opens pores and increases absorption.[2][1]
Consult: Seek medical attention if redness persists.
Eye Contact: Flush for 15 minutes using an eyewash station.[2][1] Hold eyelids open.
References
PubChem. (2023).[2][1] Compound Summary: Methanone, (3-nitro-4-pyridinyl)phenyl-.[1] National Library of Medicine.[2][1] Retrieved from [Link]
Disclaimer: This guide is based on the functional group hazards of nitro-pyridine derivatives.[2][1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.